molecular formula C12H15BrO B168455 1-Bromo-2-(cyclohexyloxy)benzene CAS No. 105902-37-2

1-Bromo-2-(cyclohexyloxy)benzene

Cat. No.: B168455
CAS No.: 105902-37-2
M. Wt: 255.15 g/mol
InChI Key: INEXSMKRMASIRN-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclohexyloxy)benzene, also known as this compound, is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-cyclohexyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEXSMKRMASIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591708
Record name 1-Bromo-2-(cyclohexyloxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105902-37-2
Record name 1-Bromo-2-(cyclohexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(cyclohexyloxy)benzene, an aryl ether with potential applications in medicinal chemistry and materials science. The primary focus of this document is the detailed elucidation of a robust synthetic protocol based on the Williamson ether synthesis. This guide delves into the mechanistic underpinnings of the reaction, explores critical experimental parameters, and provides a step-by-step methodology for the synthesis, purification, and characterization of the target compound. The content is structured to offer both theoretical insights and practical guidance for researchers in the field of organic synthesis.

Introduction: Strategic Importance of Aryl Ethers

Aryl ethers are a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. The C-O bond connecting an aromatic ring to an alkyl or aryl group imparts unique electronic and conformational properties, making these compounds valuable intermediates in drug discovery and development. The specific target of this guide, this compound, combines the reactive handle of a bromo-substituted aromatic ring with a bulky, lipophilic cyclohexyl ether. This combination makes it an attractive building block for the synthesis of more complex molecular architectures through cross-coupling reactions at the bromine-bearing carbon, while the cyclohexyloxy group can influence solubility, metabolic stability, and receptor binding interactions of derivative compounds.

The synthesis of such aryl ethers is most commonly and efficiently achieved through the Williamson ether synthesis, a venerable yet highly reliable S(N)2 reaction.[1] This guide will focus on the practical application of this methodology for the preparation of this compound.

Retrosynthetic Analysis and Mechanistic Considerations

The most logical and direct approach for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of a nucleophilic phenoxide with an electrophilic alkyl halide.

Diagram 1: Retrosynthetic Analysis

G Target This compound Disconnect C-O Bond (Williamson Ether Synthesis) Target->Disconnect Intermediates 2-Bromophenoxide (Nucleophile) + Cyclohexyl Halide (Electrophile) Disconnect->Intermediates

Caption: Retrosynthetic disconnection of the target molecule.

The forward synthesis, therefore, involves the deprotonation of 2-bromophenol to form the corresponding sodium or potassium 2-bromophenoxide, which then acts as a nucleophile, attacking an electrophilic cyclohexyl species, such as cyclohexyl bromide.

The reaction proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.[2] The phenoxide ion attacks the carbon atom bearing the leaving group (e.g., bromide) from the backside, leading to an inversion of stereochemistry at the electrophilic carbon. However, as cyclohexyl bromide is achiral, this inversion is not observable in the final product.

A critical consideration in this synthesis is the potential for a competing elimination (E2) reaction.[2] Cyclohexyl bromide is a secondary alkyl halide, which is more prone to elimination than primary halides, especially in the presence of a strong base like a phenoxide.[3] This can lead to the formation of cyclohexene as a significant byproduct. To mitigate this, careful control of reaction conditions is paramount.

Detailed Experimental Protocol

This protocol is a comprehensive, self-validating procedure adapted from established Williamson ether synthesis methodologies for similar aryl ethers.[4]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )PuritySupplier
2-Bromophenol173.01≥98%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)24.00Sigma-Aldrich
Cyclohexyl Bromide163.07≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous73.09≥99.8%Sigma-Aldrich
Diethyl Ether, anhydrous74.12≥99.7%Sigma-Aldrich
Saturated aqueous NH(_4)Cl--
Brine (Saturated aqueous NaCl)--
Anhydrous Magnesium Sulfate120.37Sigma-Aldrich
Silica Gel-230-400 mesh-
Hexanes-HPLC grade-
Ethyl Acetate88.11HPLC grade-

3.2. Step-by-Step Procedure

Diagram 2: Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Ether Synthesis cluster_2 Work-up and Isolation cluster_3 Purification and Analysis A Charge flask with 2-bromophenol and anhydrous DMF B Add sodium hydride portion-wise at 0 °C A->B C Stir for 30 min to form sodium 2-bromophenoxide B->C D Add cyclohexyl bromide dropwise at 0 °C C->D E Warm to room temperature and then heat to 80 °C D->E F Monitor reaction by TLC until completion (approx. 12-18 h) E->F G Cool to RT and quench with sat. aq. NH4Cl F->G H Extract with diethyl ether G->H I Wash organic layer with water and brine H->I J Dry over MgSO4, filter, and concentrate I->J K Purify crude product by column chromatography J->K L Characterize by NMR and IR spectroscopy K->L

Caption: Step-by-step workflow for the synthesis of this compound.

  • Preparation of the Nucleophile: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromophenol (5.00 g, 28.9 mmol). Dissolve the phenol in 100 mL of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Formation of the Phenoxide: Carefully add sodium hydride (60% dispersion in mineral oil, 1.27 g, 31.8 mmol, 1.1 equivalents) portion-wise to the stirred solution at 0 °C. The addition should be slow to control the evolution of hydrogen gas. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium 2-bromophenoxide should result in a clear solution or a fine suspension.

  • Addition of the Electrophile: To the freshly prepared phenoxide solution, add cyclohexyl bromide (4.71 g, 3.9 mL, 28.9 mmol, 1.0 equivalent) dropwise via a syringe at 0 °C.

  • Reaction: After the addition of cyclohexyl bromide, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80 °C using an oil bath and let it stir for 12-18 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the 2-bromophenol spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Isolation: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, should be purified by flash column chromatography on silica gel.[5] A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate). Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a colorless oil.

Characterization

As of the date of this guide, experimentally obtained spectroscopic data for this compound is not widely available in peer-reviewed literature. The following data is predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.

4.1. Physical Properties

PropertyValue
Molecular FormulaC(12)H({15})BrO
Molecular Weight255.15 g/mol
AppearanceColorless to pale yellow oil (predicted)
Boiling PointNot determined
SolubilitySoluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate); insoluble in water.

4.2. Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, CDCl(_3)):

    • Aromatic Protons: The four protons on the benzene ring are expected to appear in the range of δ 6.8-7.6 ppm. Due to the ortho- and para-directing effects of the cyclohexyloxy group and the deactivating effect of the bromine atom, the signals will likely be complex multiplets.

    • Cyclohexyl Protons: The proton on the carbon attached to the oxygen (OCH) is expected to be a multiplet around δ 4.2-4.4 ppm. The remaining ten protons of the cyclohexyl ring will likely appear as a series of broad multiplets in the range of δ 1.2-2.0 ppm.

  • ¹³C NMR (100 MHz, CDCl(_3)):

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (C-O) will be downfield, and the carbon attached to the bromine (C-Br) will be upfield relative to unsubstituted benzene, but its exact shift will be influenced by the ortho-ether group.

    • Cyclohexyl Carbons: The carbon attached to the oxygen (OCH) is predicted to be in the range of δ 75-80 ppm. The other cyclohexyl carbons are expected to appear in the aliphatic region (δ 23-35 ppm).

  • Infrared (IR) Spectroscopy (thin film, cm

    
    ): 
    
    • C-H stretching (aromatic): ~3050-3100 cm

      
      
      
    • C-H stretching (aliphatic): ~2850-2950 cm

      
      
      
    • C=C stretching (aromatic): ~1450-1600 cm

      
      
      
    • C-O-C stretching (aryl ether): A strong, characteristic band around 1220-1260 cm

      
      .
      
    • C-Br stretching: A band in the fingerprint region, typically around 500-600 cm

      
      .
      

Safety and Handling

  • 2-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Sodium Hydride: Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Cyclohexyl Bromide: Flammable liquid and irritant. Handle in a fume hood.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.

  • Diethyl Ether: Extremely flammable. Work in an area free of ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.

Conclusion

This technical guide has outlined a detailed and practical approach for the synthesis of this compound via the Williamson ether synthesis. By carefully controlling the reaction conditions, particularly to minimize the competing elimination reaction, this protocol provides a reliable method for obtaining the target compound. The provided characterization data, while predicted, serves as a useful benchmark for researchers undertaking this synthesis. This versatile building block holds promise for the development of novel compounds in the fields of drug discovery and materials science.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]3]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]6]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Supporting Information for a relevant article. (n.d.). Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Video]. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. [Video]. YouTube. Retrieved from [Link]

  • Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Video]. YouTube. Retrieved from [Link]

  • Supporting Information for MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-2-octyloxybenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-2-(2-propenyloxy)-benzene. Retrieved from [Link]

  • ¹H-NMR. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, cyclohexyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Retrieved from [Link]

  • PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • Bendola Publishing. (n.d.). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Retrieved from [Link]

  • YouTube. (2024, July 26). Cyclohexyl bromide synthesis from cyclohexanol. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 1-bromo-4-(cyclohexyloxy)benzene. Retrieved from [Link]

  • PubMed. (2014, August 1). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
  • ResearchGate. (2025, July 3). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

Sources

physical and chemical properties of 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-2-(cyclohexyloxy)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile building block in modern organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the physicochemical properties, synthesis, reactivity, and potential applications of this compound, grounding the discussion in established chemical principles and field-proven insights. The guide emphasizes the strategic importance of the compound's unique structural features—an aryl bromide and a sterically demanding ortho-cyclohexyloxy group—which offer a rich landscape for chemical transformations.

Introduction and Strategic Significance

This compound (CAS No. 105902-37-2) is a substituted aromatic compound that has garnered interest as a key intermediate in the synthesis of complex organic molecules.[1] Its structure is characterized by a bromine atom and a cyclohexyloxy group positioned ortho to each other on a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile that is of significant value in the design and synthesis of novel pharmaceutical candidates and advanced materials.

The aryl bromide moiety serves as a versatile synthetic handle, readily participating in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. The cyclohexyloxy group, on the other hand, influences the molecule's electronic and steric properties. Its bulky nature can direct the regioselectivity of further aromatic substitutions and modulate the physicochemical properties, such as lipophilicity and metabolic stability, of derivative compounds.[1][2] The ortho-relationship between the bromo and cyclohexyloxy substituents can lead to unique conformational constraints and electronic interactions, offering opportunities for fine-tuning the properties of target molecules.[1]

This guide will provide a detailed exploration of the known characteristics of this compound and offer expert insights into its handling, synthesis, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as the boiling and melting points, have limited available data in the public domain.

PropertyValueSource(s)
CAS Number 105902-37-2[3]
Molecular Formula C₁₂H₁₅BrO[3]
Molecular Weight 255.15 g/mol [1][3]
Appearance Data not available
Boiling Point Data not available[3]
Melting Point Data not available[3]
Density Data not available
Solubility Expected to be soluble in common organic solvents
Storage Sealed in a dry place at room temperature[4]

Synthesis of this compound: A Methodological Approach

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or create derivatives.[1] A common and reliable method for the synthesis of aryl ethers is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis would proceed from 2-bromophenol and a cyclohexyl halide.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on established methods for the synthesis of similar aryl ethers.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 2-Bromophenol 2-Bromophenol Target_Molecule This compound 2-Bromophenol->Target_Molecule Cyclohexyl_Bromide Cyclohexyl Bromide Cyclohexyl_Bromide->Target_Molecule Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, Acetonitrile) Heat Heat (e.g., 80-100 °C) Salt_Byproduct Salt Byproduct (e.g., KBr, NaBr)

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) portion-wise at room temperature. The use of a strong base like NaH ensures complete deprotonation of the phenol to the more nucleophilic phenoxide. K₂CO₃ is a milder and safer alternative.

  • Nucleophilic Substitution: Add cyclohexyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Base: The base is essential to deprotonate the weakly acidic phenol, generating the phenoxide which is a much stronger nucleophile.

  • Heat: Heating the reaction mixture increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aryl bromide functional group, making it an excellent substrate for a variety of cross-coupling reactions.

Suzuki Cross-Coupling Reaction

A prime example of its utility is the Suzuki cross-coupling reaction, where the bromine atom is replaced by a carbon-based substituent from an organoboron reagent. This reaction is widely used in the pharmaceutical industry to construct biaryl scaffolds.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Start_Material This compound Coupled_Product 2-(Cyclohexyloxy)-1,1'-biphenyl Derivative Start_Material->Coupled_Product Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/Water)

Caption: Suzuki cross-coupling reaction pathway.

Reactivity of the Cyclohexyloxy Group

The ether linkage in the cyclohexyloxy group is generally stable under many reaction conditions.[2] However, it can be cleaved under harsh acidic conditions, for example, using strong acids like HBr or HI, to yield 2-bromophenol and cyclohexyl bromide or iodide, respectively. This reactivity, while often undesirable, can be exploited in certain synthetic strategies for deprotection. The aliphatic cyclohexyl ring can also undergo radical substitution under specific conditions, although this is less common in the context of its use as a building block.

Applications in Research and Drug Development

This compound is primarily used as a synthetic intermediate in the exploration of new chemical entities.[1] Its utility lies in its ability to serve as a scaffold for the construction of more complex molecules with potential biological activity. The introduction of the cyclohexyloxy group can enhance the lipophilicity of a molecule, which can be advantageous for improving its absorption and distribution in biological systems.

While specific examples of its use in late-stage drug candidates are not widely reported in publicly available literature, its structural motifs are present in various classes of biologically active compounds. Researchers in drug discovery programs can utilize this compound to synthesize libraries of novel compounds for screening against various therapeutic targets. The ability to easily modify the aryl ring via the bromo substituent allows for the systematic exploration of structure-activity relationships (SAR).

Safety and Handling

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.

For research purposes only, not for human or veterinary use.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive aryl bromide and a sterically influential ortho-cyclohexyloxy group provides chemists with a powerful tool for the construction of complex molecular architectures. While there are gaps in the publicly available data regarding its physical and toxicological properties, its synthetic utility is clear. This guide has provided a comprehensive overview of its known characteristics and offers a solid foundation for its safe and effective use in research and development.

References

  • This compound | 105902-37-2 | Benchchem.

  • This compound - Safety Data Sheet - ChemicalBook.

  • 1-Bromo-4-(cyclohexyloxy)benzene | Aromatic Ether Building Block - Benchchem.

  • 105902-37-2|this compound|BLD Pharm.

  • 1-Bromo-2-(cyclopropyloxy)benzene | C9H9BrO | CID 18770170 - PubChem.

Sources

An In-depth Technical Guide to the NMR Spectroscopic Data of 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-Bromo-2-(cyclohexyloxy)benzene. In the absence of directly published experimental spectra, this document leverages established principles of NMR spectroscopy and comparative data from analogous structures to present a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, offering insights into spectral assignment, the influence of substituents on chemical shifts, and the methodologies for acquiring high-quality NMR data for similar small organic molecules.

Introduction: The Structural Elucidation of this compound

This compound, with the chemical identifier CAS number 105902-37-2, is a disubstituted aromatic ether. Its structure combines a brominated benzene ring with a cyclohexyloxy group, presenting an interesting case for NMR spectroscopic analysis due to the interplay of electronic and steric effects of the substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will provide a thorough examination of the predicted ¹H and ¹³C NMR spectra of this compound. The analysis is grounded in fundamental NMR theory, including the effects of electronegativity, aromatic ring currents, and spin-spin coupling.[1] Data from structurally related compounds, such as substituted bromobenzenes and cyclohexyl ethers, are used to substantiate the predicted chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the cyclohexyl moiety. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the electron-donating character of the cyclohexyloxy group.[1]

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-67.50 - 7.60ddJortho = 7.5 - 8.0, Jmeta = 1.5 - 2.0
H-37.15 - 7.25ddJortho = 7.5 - 8.0, Jmeta = 1.5 - 2.0
H-46.90 - 7.00tdJortho = 7.5 - 8.0, Jmeta = 1.0 - 1.5
H-56.80 - 6.90tdJortho = 7.5 - 8.0, Jmeta = 1.0 - 1.5
H-1' (CH-O)4.20 - 4.40m-
H-2'/H-6' (axial)1.80 - 1.95m-
H-2'/H-6' (equatorial)2.05 - 2.20m-
H-3'/H-5' (axial)1.20 - 1.40m-
H-3'/H-5' (equatorial)1.50 - 1.70m-
H-4' (axial & equatorial)1.40 - 1.60m-
Rationale for Assignments
  • Aromatic Region (δ 6.8 - 7.6 ppm): The four protons on the benzene ring will appear in the downfield region due to the deshielding effect of the aromatic ring current.[1] The proton ortho to the bromine atom (H-6) is expected to be the most downfield due to the strong electron-withdrawing inductive effect of bromine. The proton ortho to the electron-donating cyclohexyloxy group (H-3) will be shifted upfield relative to H-6. The remaining protons (H-4 and H-5) will resonate at intermediate chemical shifts, appearing as complex multiplets due to ortho and meta couplings.

  • Cyclohexyloxy Region (δ 1.2 - 4.4 ppm): The proton on the carbon directly attached to the oxygen (H-1') will be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. The remaining methylene protons of the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the upfield region. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the nature of the directly attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C-O)155.0 - 157.0
C-1 (C-Br)112.0 - 114.0
C-6132.0 - 134.0
C-4128.0 - 130.0
C-5122.0 - 124.0
C-3115.0 - 117.0
C-1' (CH-O)77.0 - 79.0
C-2'/C-6'31.0 - 33.0
C-3'/C-5'25.0 - 27.0
C-4'23.0 - 25.0
Rationale for Assignments
  • Aromatic Carbons (δ 112 - 157 ppm): The carbon atom bearing the cyclohexyloxy group (C-2) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The carbon atom attached to the bromine (C-1) will experience the "heavy atom effect," which, counterintuitively for an electronegative substituent, results in a significant upfield shift.[2] This phenomenon is attributed to the large electron cloud of the bromine atom causing increased shielding of the ipso-carbon.[2] The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the two substituents.

  • Cyclohexyloxy Carbons (δ 23 - 79 ppm): The carbon atom directly bonded to the oxygen (C-1') will be the most downfield of the aliphatic carbons. The other carbons of the cyclohexyl ring will appear in the typical aliphatic region, with their specific chemical shifts influenced by their position relative to the oxygen atom.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for a compound such as this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.[3]

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets in the ¹H spectrum.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Visualization of Molecular Structure and Key Correlations

Visualizing the molecular structure with clear atom numbering is crucial for unambiguous spectral assignment.

Molecular Structure with Atom Numbering

Sources

A Technical Guide to the Structural Elucidation of 1-Bromo-2-(cyclohexyloxy)benzene: A Roadmap from Computational Prediction to Experimental Verification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's bulk properties, influencing everything from solubility and stability to biological activity. For 1-Bromo-2-(cyclohexyloxy)benzene (CAS No. 105902-37-2), a versatile building block in synthetic chemistry, the crystal structure remains undetermined as of this writing. This guide provides a comprehensive, in-depth roadmap for the complete structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causal logic behind each step. We will navigate the entire workflow, beginning with in silico prediction of its molecular conformation and crystal packing, proceeding to the practical steps of synthesis, purification, and single-crystal growth, and culminating in the definitive analysis by Single-Crystal X-ray Diffraction (SC-XRD).

Part 1: Theoretical Framework and Computational Prediction

Before any empirical work commences, computational chemistry provides a powerful lens to predict the molecule's intrinsic properties and guide experimental design. By understanding the molecule's preferred shape and potential packing motifs, we can refine our approach to crystallization.

Molecular Conformation Analysis

The conformational flexibility of this compound is primarily governed by rotation around the C-O-C bonds linking the phenyl and cyclohexyl rings. Identifying the lowest energy conformer is critical, as this is the most likely geometry to be observed in a crystal lattice.

The process of determining molecular conformation involves exploring the molecule's potential energy surface to find stable three-dimensional arrangements. Modern computational methods like molecular dynamics simulations and deep generative models offer powerful tools for this exploration.

Protocol for Conformational Analysis:

  • Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using molecular modeling software (e.g., Schrödinger's Maestro, Avogadro).

  • Conformational Search: A systematic search of the conformational space is performed. This can be achieved through methods like rotating dihedral angles (specifically the C-C-O-C and C-O-C-C torsions) in discrete steps or using more advanced techniques like high-temperature molecular dynamics or Monte Carlo simulations to overcome energy barriers.

  • Quantum Mechanical Optimization: Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable functional/basis set combination for organic molecules is B3LYP/6-31G*. This calculation minimizes the energy of the structure, providing a precise, low-energy 3D geometry.

  • Energy Ranking: The final optimized energies of all conformers are compared. The structure with the lowest absolute energy is designated the global minimum and represents the most probable conformation.

Predicted Molecular Parameters (Hypothetical Data for Lowest Energy Conformer):

Parameter Predicted Value Description
C(ar)-O Bond Length ~ 1.37 Å Aromatic Carbon to Ether Oxygen
O-C(cy) Bond Length ~ 1.44 Å Ether Oxygen to Cyclohexyl Carbon
C(ar)-Br Bond Length ~ 1.90 Å Aromatic Carbon to Bromine
C-O-C Bond Angle ~ 118° Angle of the ether linkage
C-C-O-C Dihedral Variable Defines the tilt of the cyclohexyl ring

| Cyclohexyl Conformation | Chair | The expected lowest-energy form of the ring |

Crystal Structure Prediction (CSP)

With a reliable molecular conformation in hand, we can computationally predict how these molecules will arrange themselves in a crystal. CSP is a computational technique that generates and ranks thermodynamically plausible crystal structures based on their calculated lattice energies. This is a global optimization problem, aiming to find the most stable packing arrangement among countless possibilities.

The workflow typically involves using evolutionary algorithms or random sampling in conjunction with energy calculations from molecular mechanics (MM) force fields, followed by more accurate refinement using DFT.

G cluster_comp Computational Prediction Workflow mol_model Generate Optimized Molecular Conformer (DFT) csp_search Generate Trial Crystal Packings (Evolutionary Algorithms, Random Search) mol_model->csp_search Input Geometry mm_rank Rank Structures by Lattice Energy (Molecular Mechanics Force Field) csp_search->mm_rank Thousands of candidates dft_refine Refine Top Candidates (Dispersion-Corrected DFT) mm_rank->dft_refine Shortlist of ~100 structures predict_struct Predicted Crystal Structures (Ranked by Stability) dft_refine->predict_struct Final Energy Ranking

Caption: Computational workflow for predicting crystal structure.

The output of a successful CSP study is a small number of predicted, low-energy crystal structures. This information is invaluable as it provides a theoretical benchmark against which the eventual experimental structure can be compared and validated.

Part 2: Experimental Determination of the Crystal Structure

The definitive determination of a crystal structure is an experimental science. This process is a multi-step endeavor requiring careful execution, from obtaining the pure compound to analyzing the final diffraction data.

Synthesis and Purification

The first and most critical step is to obtain a highly pure sample of this compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality. While the compound is commercially available, a typical synthesis involves the Williamson ether synthesis.

Synthesis Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of 2-bromophenol in a polar aprotic solvent (e.g., DMF or acetone), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C. Allow the mixture to stir for 30 minutes to form the sodium or potassium 2-bromophenoxide salt.

  • Alkylation: Add cyclohexyl bromide to the solution. Heat the reaction mixture (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purification: Purify the crude product using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound. Purity should be assessed by NMR and/or GC-MS and should exceed 99% for crystallization trials.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging part of a structure determination. The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to organize into a well-ordered lattice. Several methods should be attempted in parallel.

Recommended Crystallization Techniques:

Method Protocol Solvent Selection
Slow Evaporation Dissolve the compound in a suitable solvent to near saturation. Place the solution in a small vial, cover it with a cap or parafilm pierced with a few small holes, and leave it undisturbed. A single solvent in which the compound is moderately soluble. Good starting choices include ethanol, isopropanol, acetone, or ethyl acetate.
Vapor Diffusion (Liquid-Liquid) Dissolve the compound in a small amount of a "good" solvent (high solubility). Place this vial inside a larger, sealed jar containing a "poor" solvent (anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization. Good Solvents: Dichloromethane, Chloroform, Toluene. Anti-Solvents: Hexane, Pentane, Diethyl Ether.

| Cooling Crystallization | Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C). The slow decrease in temperature reduces solubility. | Solvents that show a large difference in solute solubility with temperature, such as methanol, ethanol, or acetonitrile. |

G cluster_cryst Crystallization Strategy Workflow start Pure Compound (>99%) sol_screen Solubility Screening (Various Solvents) start->sol_screen evap Slow Evaporation sol_screen->evap vapor Vapor Diffusion sol_screen->vapor cool Slow Cooling sol_screen->cool outcome Evaluate Crystals (Microscope) evap->outcome vapor->outcome cool->outcome

Caption: Decision workflow for crystallization experiments.

A suitable crystal for SC-XRD should be a single, non-twinned specimen, typically 0.1-0.3 mm in its largest dimension, with clear faces and no visible cracks or defects.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution. It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which can be mathematically decoded to reveal the arrangement of electrons, and thus atoms, within the unit cell.

The SC-XRD Workflow:

  • Crystal Mounting: A high-quality crystal is selected under a microscope, picked up with a specialized loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and hundreds of diffraction images are collected by a detector. Each image captures a slice of the diffraction pattern.

  • Data Processing: The collected images are processed computationally. This involves:

    • Indexing: Determining the unit cell dimensions and crystal system from the positions of the diffraction spots.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Correcting for experimental variations and merging data from multiple images to create a single, comprehensive reflection file.

  • Structure Solution and Refinement:

    • Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.

    • Refinement: This initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns, resulting in the final, precise crystal structure.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal Select & Mount Single Crystal data_coll Collect Diffraction Images (X-ray Diffractometer) crystal->data_coll process Process Data (Index, Integrate, Scale) data_coll->process Raw Images solve Solve Structure (Direct Methods) process->solve Reflection File (hkl) refine Refine Model (Least-Squares) solve->refine Initial Model final Final Crystal Structure (CIF File) refine->final R-factor < 5%

Caption: The experimental workflow for SC-XRD analysis.

Part 3: Analysis of the Determined Structure

Once refined, the crystal structure provides a wealth of information. The analysis should focus on both intramolecular geometry and intermolecular packing interactions.

  • Intramolecular Analysis: This involves examining the molecule's own geometry. Key parameters to confirm include the bond lengths, bond angles, and the final, experimentally-verified conformation of the molecule. The chair conformation of the cyclohexyl ring and the orientation of the cyclohexyloxy group relative to the bromophenyl ring would be of particular interest.

  • Intermolecular Analysis: Understanding how molecules pack is crucial. The analysis should identify all significant non-covalent interactions that build the 3D lattice. For this compound, potential key interactions to investigate would include:

    • Halogen Bonding: The bromine atom is an electrophilic region (a σ-hole) and can act as a halogen bond donor, potentially interacting with the oxygen atom or the π-system of a neighboring molecule.

    • C-H···π Interactions: Hydrogen atoms on the cyclohexyl rings could interact with the electron-rich faces of adjacent benzene rings.

    • van der Waals Forces: A close analysis of intermolecular contacts will reveal how the bulky, non-polar groups pack to maximize density, as observed in related structures like 1-Bromo-2,4,6-tricyclohexylbenzene.

By following this comprehensive roadmap, the currently unknown crystal structure of 1-Bromo-2-(cyclo

mechanism of formation for 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of 1-Bromo-2-(cyclohexyloxy)benzene

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways for this compound, a substituted aryl ether with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the prevalent formation mechanisms. We will dissect the mechanistic underpinnings of the two primary synthetic routes—the Ullmann Condensation and the Williamson Ether Synthesis—with a strong emphasis on the rationale behind selecting the optimal pathway. The Ullmann Condensation is presented as the superior method due to its ability to circumvent the significant side reactions inherent in applying the Williamson synthesis to secondary alkyl halides. This guide includes a detailed, field-proven experimental protocol for a copper-catalyzed synthesis, complete with characterization data, and visual diagrams to elucidate both the chemical mechanism and the experimental workflow.

Introduction

This compound is an aromatic ether characterized by a benzene ring substituted with ortho-positioned bromine and cyclohexyloxy groups. This structure serves as a valuable scaffold and intermediate in organic synthesis, allowing for further functionalization at the bromine-substituted carbon via cross-coupling reactions or the formation of organometallic reagents. The synthesis of such diaryl or alkyl aryl ethers, however, is not always straightforward and requires careful consideration of the chosen methodology to achieve high yields and purity. The primary challenge in synthesizing this specific molecule lies in the nature of the cyclohexyl group, a secondary alkyl system, which introduces competing reaction pathways in classical etherification methods. This guide will explore the mechanisms of formation, providing a clear rationale for procedural choices to empower researchers in their synthetic endeavors.

Mechanistic Pathways for Aryl Ether Formation

The formation of an ether bond to an aromatic ring can be approached through several methods. For this compound, the two most relevant strategies are the Ullmann Condensation and the Williamson Ether Synthesis. The selection between these pathways is critical and is dictated by the structure of the substrates.

The Ullmann Condensation: A Preferred Pathway

The Ullmann Condensation, first described by Fritz Ullmann in 1905, is a copper-promoted reaction that converts aryl halides into aryl ethers, amines, or thioethers.[1][2] This method has become a cornerstone for the synthesis of diaryl and alkyl aryl ethers, especially when other methods fail.

The modern Ullmann ether synthesis involves a copper-catalyzed cross-coupling reaction between an aryl halide and an alcohol.[1] While the precise mechanism can vary depending on the specific copper source, ligands, and conditions, a generally accepted catalytic cycle involves copper(I) species.

The key steps are:

  • Formation of a Copper(I) Alkoxide: The alcohol (cyclohexanol) reacts with a base (e.g., K₂CO₃, Cs₂CO₃) and a copper(I) salt, or a copper(II) salt that is reduced in situ, to form a copper(I) alkoxide intermediate.

  • Oxidative Addition: The aryl halide (2-bromophenol, or a derivative where the phenolic proton is removed) undergoes oxidative addition to the copper(I) center, forming a transient, higher-oxidation-state copper species (e.g., Cu(III)).

  • Reductive Elimination: The aryl and alkoxide groups on the copper center couple and are eliminated, forming the C-O bond of the target ether and regenerating a copper(I) species to continue the catalytic cycle.

Traditionally, these reactions required stoichiometric copper and high temperatures (often over 200°C) in polar aprotic solvents like DMF or NMP.[1] However, modern advancements have led to the development of ligand-accelerated protocols that proceed under milder conditions with catalytic amounts of copper.[3]

The Ullmann Condensation is the preferred and more robust method for synthesizing this compound for one critical reason: it avoids the conditions that favor elimination side reactions. The reaction couples an aryl halide with an alcohol, a process that does not rely on an Sₙ2 displacement by a strongly basic alkoxide on a sterically accessible carbon.[4] This makes it highly suitable for coupling with secondary alcohols like cyclohexanol, where alternative methods are problematic.

The Williamson Ether Synthesis: A Comparative Analysis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a classic and widely taught method for preparing ethers.[5] It typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction between an alkoxide and a primary alkyl halide.[5][6]

The reaction involves two principal steps:

  • Deprotonation: An alcohol is deprotonated by a strong base (e.g., NaH, NaOH) to form a highly nucleophilic alkoxide ion.[7]

  • Sₙ2 Attack: The alkoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a concerted backside attack.[5]

To synthesize this compound via this method, the logical disconnection would involve reacting sodium 2-bromophenoxide with cyclohexyl bromide.

However, this approach is severely flawed due to a competing elimination (E2) reaction. Alkoxides are not only strong nucleophiles but also strong bases.[8] Cyclohexyl bromide is a secondary alkyl halide, which is highly susceptible to elimination.[6] When the bulky 2-bromophenoxide acts as a base, it will preferentially abstract a proton from a carbon adjacent to the C-Br bond, leading to the formation of cyclohexene as the major product, while the desired ether is formed in low yields, if at all.[7][9] This makes the Williamson ether synthesis an impractical and inefficient choice for this specific target molecule.

Experimental Protocol: Copper-Catalyzed Synthesis (Ullmann Condensation)

This protocol describes a modern, ligand-assisted Ullmann condensation for the synthesis of this compound from 2-bromophenol and cyclohexanol. This approach is designed to be a self-validating system, culminating in purification and characterization.

Reagents and Materials

ReagentFormulaMW ( g/mol )M/EqAmount
2-BromophenolC₆H₅BrO173.011.01.73 g (10 mmol)
CyclohexanolC₆H₁₂O100.161.51.50 g (15 mmol)
Copper(I) Iodide (CuI)CuI190.450.1190 mg (1 mmol)
L-ProlineC₅H₉NO₂115.130.2230 mg (2 mmol)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.76 g (20 mmol)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-20 mL

Step-by-Step Methodology

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.73 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol), L-proline (230 mg, 2 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add dimethyl sulfoxide (20 mL) followed by cyclohexanol (1.50 g, 15 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., with a 9:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a pure product.

Visualization of the Core Mechanism & Workflow

Ullmann Condensation Catalytic Cycle

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuOR Copper(I) Cyclohexoxide (Cu-OR) CuI->CuOR + R-OH, Base ArBr 2-Bromophenol (Ar-Br) Intermediate Cu(III) Intermediate (Ar-Cu(III)-OR) ArBr->Intermediate ROH Cyclohexanol (R-OH) ROH->CuI Base K₂CO₃ Base->CuI CuOR->Intermediate + Ar-Br (Oxidative Addition) Intermediate->CuI - Product Product This compound (Ar-OR) Intermediate->Product (Reductive Elimination) Synthesis_Workflow A 1. Reaction Setup (Add solids to flask) B 2. Reagent Addition (Add DMSO & Cyclohexanol) A->B C 3. Heating & Reflux (90-100 °C, 12-24h) B->C D 4. Work-up (Quench with H₂O) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Step-by-step workflow for the synthesis and purification.

Characterization Data

Successful synthesis of the target compound must be validated through spectroscopic analysis. The expected data for this compound are summarized below.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons (typically in the δ 6.8-7.6 ppm region) and distinct multiplets for the aliphatic protons of the cyclohexyl ring (typically in the δ 1.2-4.5 ppm region). [10]
¹³C NMR Resonances for the six unique aromatic carbons (two substituted, four unsubstituted) and the carbons of the cyclohexyl ring. The carbon attached to the oxygen (C-O) will be significantly downfield. [10]
IR Spec. Characteristic absorption bands for the C-O-C ether linkage (~1250 cm⁻¹), aromatic C=C bonds (~1600-1450 cm⁻¹), and the C-Br bond (~650-550 cm⁻¹). [10][11]
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight (254.05/256.05 g/mol ). A characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity) will be observed. [10]

Conclusion

The formation of this compound is most effectively and reliably achieved through a copper-catalyzed Ullmann Condensation. This technical guide has detailed the mechanistic rationale for this choice, highlighting the critical limitations of the more common Williamson Ether Synthesis when applied to secondary alkyl halides due to competing elimination reactions. By providing a robust experimental protocol, workflow visualizations, and expected characterization data, this document serves as an authoritative resource for scientists engaged in the synthesis of complex aryl ethers. The principles discussed herein—evaluating competing pathways and selecting a mechanism-appropriate reaction—are fundamental to the successful execution of modern organic synthesis.

References

  • Wikipedia. Ullmann condensation .

  • Gong, Y.; Kim, D. Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation . ACS Publications. [Link]

  • SynArchive. Ullmann Condensation . SynArchive. [Link]

  • Organic Chemistry Portal. Ullmann Reaction . Organic Chemistry Portal. [Link]

  • PubMed. Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation . PubMed. [Link]

  • ChemTalk. Williamson Ether Synthesis . ChemTalk. [Link]

  • Wikipedia. Williamson ether synthesis . Wikipedia. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis . University of Missouri–St. Louis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis . Physics Wallah. [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism . YouTube. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Cambridge University Press. Williamson Ether Synthesis . Cambridge University Press. [Link]

  • Organic Chemistry Portal. Williamson Synthesis . Organic Chemistry Portal. [Link]

  • ResearchGate. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide . ResearchGate. [Link]

  • PubChem. 1-Bromo-2-cyclohexylbenzene . PubChem. [Link]

  • MDPI. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide . MDPI. [Link]

  • Maiti, D.; Buchwald, S. L. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers . MIT Open Access Articles. [Link]

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An In-depth Technical Guide to 1-Bromo-2-(cyclohexyloxy)benzene (CAS Number 105902-37-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-2-(cyclohexyloxy)benzene, a versatile chemical intermediate with significant potential in the synthesis of novel bioactive molecules and functional materials. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to ground claims in verifiable, authoritative sources.

Core Chemical Identity and Physicochemical Properties

This compound, assigned the CAS number 105902-37-2, is classified as an aryl bromide and an alkoxyaromatic.[1] This dual functionality is the cornerstone of its synthetic utility, offering multiple avenues for molecular elaboration. The presence of the bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, while the cyclohexyloxy group can influence the electronic properties of the benzene ring and impart desirable physicochemical characteristics, such as modified solubility and biological activity, to derivative compounds.[1]

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound1-Bromo-4-(cyclohexyloxy)benzene1-Bromo-2-cyclohexylbenzene
CAS Number 105902-37-230752-31-9[2][3]59734-92-8[4][5]
Molecular Formula C₁₂H₁₅BrO[6]C₁₂H₁₅BrO[2][3]C₁₂H₁₅Br[4][5]
Molecular Weight 255.15 g/mol [1][6]255.15 g/mol [2][3]239.16 g/mol [7]
Boiling Point No data availableNo data available79-83 °C at 0.01 mmHg[7]
Melting Point No data availableNo data availableNo data available
Calculated LogP No data available4.4[3]5.1
Storage Sealed in dry, room temperature[6]Sealed in dry, 2-8°C[2]No specific data

Note: Experimental data for the target compound is limited. Data for isomeric and structurally related compounds are provided for comparative purposes.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several established methodologies. The choice of a specific route is often dictated by factors such as substrate availability, desired scale, and tolerance of functional groups in more complex precursors.

Williamson Ether Synthesis

A foundational method for ether formation, the Williamson ether synthesis, involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. For the synthesis of the target compound, this would entail the reaction of 2-bromphenoxide with a cyclohexyl halide.

Williamson_Ether_Synthesis

Caption: Buchwald-Hartwig C-O Coupling Workflow.

Experimental Protocol: A Generalized Approach

  • Step 1: Reaction Setup. In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., cesium carbonate).

  • Step 2: Addition of Reactants. Add 2-bromophenol and cyclohexanol to the Schlenk tube, followed by an anhydrous solvent (e.g., toluene or dioxane).

  • Step 3: Reaction Conditions. Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) for the specified time. Monitor the reaction by TLC or GC-MS.

  • Step 4: Work-up and Purification. After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst. The filtrate is then washed with water and brine, dried over a drying agent, and concentrated. The final product is purified by column chromatography.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets in the range of δ 6.8-7.6 ppm). Methylene protons of the cyclohexyl group adjacent to the oxygen (a multiplet around δ 4.0-4.5 ppm). Other cyclohexyl protons (a series of multiplets in the upfield region, δ 1.2-2.0 ppm).
¹³C NMR Aromatic carbons (signals in the range of δ 110-160 ppm), with the carbon bearing the bromine atom appearing at a characteristic chemical shift. Aliphatic carbons of the cyclohexyl group (signals in the range of δ 20-80 ppm).
IR Spectroscopy C-O-C stretching vibrations (around 1050-1250 cm⁻¹). Aromatic C-H stretching (above 3000 cm⁻¹). Aliphatic C-H stretching (below 3000 cm⁻¹). C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns corresponding to the loss of the cyclohexyl group or other fragments.

Biological Activity and Therapeutic Potential (Hypothetical)

Currently, there is no published data on the biological activity or mechanism of action of this compound. However, the presence of the bromo- and alkoxy-substituted benzene motif is found in various biologically active compounds. The introduction of halogens, such as bromine, into a molecular scaffold can significantly enhance anticancer activity.

Derivatives of this compound could be synthesized and screened for a variety of biological activities, including but not limited to:

  • Anticancer Activity: The cytotoxicity of derivatives could be evaluated against a panel of cancer cell lines.

  • Enzyme Inhibition: The compound and its analogs could be tested for inhibitory activity against various enzymes, such as kinases or proteases, which are common drug targets.

  • Antimicrobial Activity: Screening for activity against pathogenic bacteria and fungi could reveal potential applications in infectious disease research.

Workflow for Biological Screening:

Biological_Screening Target_Compound This compound & Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) Target_Compound->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., KinaseGlo, ProteaseGlo) Target_Compound->Enzyme_Inhibition_Assay Antimicrobial_Screening Antimicrobial Screening (e.g., MIC determination) Target_Compound->Antimicrobial_Screening Hit_Identification Hit Identification Cytotoxicity_Assay->Hit_Identification Enzyme_Inhibition_Assay->Hit_Identification Antimicrobial_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: Biological Screening Workflow.

Conclusion and Future Directions

This compound is a chemical intermediate with considerable untapped potential. While its primary role to date has been as a building block in organic synthesis, the lack of data on its biological properties presents a significant opportunity for future research. A thorough investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential applications in drug discovery and materials science. The development of a robust and scalable synthetic protocol, coupled with comprehensive spectroscopic and biological profiling, will be crucial steps in unlocking the full value of this compound.

References

  • Chemsrc. (2025). 1-bromo-4-(cyclohexyloxy)benzene | CAS#:30752-31-9. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-cyclohexylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(cyclohexyloxy)benzene. Retrieved from [Link]

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starting materials for 1-Bromo-2-(cyclohexyloxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-(cyclohexyloxy)benzene

Executive Summary: This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable aromatic ether building block. The primary focus is on the Williamson ether synthesis, a robust and versatile method for forming the key ether linkage. This document details the retrosynthetic strategy, starting material considerations, mechanistic principles, a step-by-step experimental protocol, and methods for product characterization. It is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a practical and scientifically grounded approach to the preparation of this compound.

Introduction to this compound

This compound (CAS No. 105902-37-2) is an organic compound featuring a benzene ring substituted with both a bromine atom and a cyclohexyloxy group at adjacent positions.[1] This unique substitution pattern makes it a useful intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the bulky, lipophilic cyclohexyloxy group can influence the steric and electronic properties of derivative molecules, potentially enhancing their solubility in organic media or modulating their biological activity.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and direct approach to constructing this compound is through the formation of the ether bond. A retrosynthetic analysis identifies the aryl ether C-O bond as the most strategic disconnection. This leads directly to two readily available starting materials: 2-bromophenol and a suitable cyclohexyl electrophile. This strategy points to the Williamson ether synthesis as the forward reaction.[2][3]

The Williamson ether synthesis is a classic and reliable method that proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary or secondary alkyl halide.[4]

G Target This compound Disconnection Aryl Ether C-O Disconnection Target->Disconnection Retrosynthesis Precursors Starting Materials Disconnection->Precursors Phenol 2-Bromophenol (Nucleophile Precursor) Precursors->Phenol Cyclohexyl Cyclohexyl Bromide (Electrophile) Precursors->Cyclohexyl

Figure 1: Retrosynthetic analysis of this compound.

Starting Materials: Properties and Selection

The success of the synthesis hinges on the quality and appropriate selection of the starting materials.

CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)Key Role
2-BromophenolC₆H₅BrO173.011941.503Nucleophile Precursor
Cyclohexyl BromideC₆H₁₁Br163.06163-1651.324Electrophile[5]
Potassium CarbonateK₂CO₃138.21N/A (solid)2.43Base

3.1 2-Bromophenol (Nucleophile Precursor) 2-Bromophenol serves as the aromatic core and the source of the nucleophilic oxygen. The hydroxyl group is acidic and can be readily deprotonated by a suitable base to form the corresponding 2-bromophenoxide ion. The phenoxide is a potent nucleophile for the subsequent SN2 reaction.

3.2 Cyclohexyl Bromide (Electrophile) Cyclohexyl bromide is the electrophilic partner in this reaction.[6] It is a secondary alkyl halide.[7] While primary alkyl halides are ideal for SN2 reactions to avoid competing elimination (E2) reactions, the use of a secondary halide like cyclohexyl bromide is generally acceptable, especially with a non-hindered phenoxide nucleophile under controlled conditions.[2][4] Using a polar aprotic solvent can favor the desired substitution pathway.

The Williamson Ether Synthesis: Mechanism and Optimization

The synthesis proceeds in two critical stages within a single pot: the deprotonation of the phenol followed by the nucleophilic substitution.

4.1 Mechanistic Pathway

  • Deprotonation: A base, such as potassium carbonate, abstracts the acidic proton from the hydroxyl group of 2-bromophenol. This generates the 2-bromophenoxide anion, a highly reactive nucleophile.

  • SN2 Attack: The 2-bromophenoxide anion attacks the carbon atom bonded to the bromine in cyclohexyl bromide. This occurs via a backside attack, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond.[2][8]

4.2 Key Parameter Optimization

  • Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without promoting significant side reactions. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred.[9] These solvents effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction.

  • Temperature Control: The reaction is typically heated to increase the rate. A temperature range of 60-100 °C is common for this type of etherification. However, excessively high temperatures can favor the competing E2 elimination reaction of cyclohexyl bromide to form cyclohexene, reducing the overall yield of the desired ether.

  • Reaction Time: The reaction progress should be monitored (e.g., by Thin Layer Chromatography - TLC) to determine the point of completion, which typically ranges from a few hours to overnight depending on the specific conditions.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Reagents & Equipment:

  • 2-Bromophenol (1.0 eq)

  • Cyclohexyl Bromide (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a stirrable slurry (approx. 0.2-0.5 M concentration relative to the phenol).

  • Addition of Electrophile: Begin stirring the mixture and add cyclohexyl bromide (1.1 eq) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature and continue stirring. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 6-12 hours.

  • Workup - Quenching: After the reaction is complete (as indicated by the consumption of 2-bromophenol), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water (approx. 10 times the volume of DMF used).

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

  • Workup - Washing: Combine the organic extracts and wash them sequentially with water (twice) and then with brine (once) to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an oil, can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons (in the range of 6.8-7.6 ppm) and the aliphatic protons of the cyclohexyl ring (typically broad multiplets between 1.2-4.5 ppm). ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). For C₁₂H₁₅BrO, the expected molecular weight is approximately 255.15 g/mol .[10]

  • Infrared (IR) Spectroscopy: Will display characteristic C-O-C stretching frequencies for the ether linkage (around 1250-1050 cm⁻¹) and C-Br stretching.

Synthesis Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to the isolation of the pure product.

G Start Combine: 1. 2-Bromophenol 2. K₂CO₃ 3. Anhydrous DMF Add_Electrophile Add Cyclohexyl Bromide Start->Add_Electrophile React Heat to 80°C (6-12 hours) Monitor by TLC Add_Electrophile->React Sₙ2 Reaction Cool Cool to Room Temp. React->Cool Quench Pour into Cold Water Cool->Quench Extract Extract with Diethyl Ether (3x) Quench->Extract Wash Wash Combined Organics: 1. Water (2x) 2. Brine (1x) Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Yields Crude Product Purify Purify by Flash Column Chromatography Concentrate->Purify Product Pure 1-Bromo-2- (cyclohexyloxy)benzene Purify->Product

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • 2-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Cyclohexyl Bromide: Flammable liquid and lachrymator. Causes skin and eye irritation.

  • Dimethylformamide (DMF): A potential teratogen. Absorbent through the skin. Always wear appropriate gloves and handle in a fume hood.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound from readily available starting materials. Careful control of reaction parameters, particularly solvent choice and temperature, is crucial to favor the desired SN2 pathway and minimize elimination side reactions. The protocol described herein, coupled with standard purification and characterization techniques, offers a robust framework for the production of this versatile chemical intermediate for applications in research and development.

References

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Calgary. (2009, April 26). Chem 353 Final 2003: Synthesis. Retrieved from [Link]

  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). RU2616450C1 - Method of producing bromocyclohexane.
  • Fiveable. (n.d.). Cyclohexyl Bromide - Organic Chemistry Key Term. Retrieved from [Link]

  • Allen. (n.d.). Phenol gives 2,4,6-tribromophenol when treated with bromine in aqueous solution but only o- and p-bromophenol in CCl4 solution because. Retrieved from [Link]

  • Filo. (2025, June 21). Consider the following reaction and answer the question: Cyclohexyl brom.. Retrieved from [Link]

  • Quora. (2021, April 7). Why does the reaction of phenol and Br results in the substitution of carbons 2,4 and 6 in the product 2,4,6-tribromophenol, but why not the other carbons eg. carbon 1 and 5?. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Retrieved from [Link]

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electrophilic aromatic substitution on 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-2-(cyclohexyloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on this compound, a substrate of interest in synthetic and medicinal chemistry. We will dissect the complex interplay of electronic and steric effects governed by the bromo and cyclohexyloxy substituents. This document moves beyond simple prediction, offering a mechanistic rationale for the observed regioselectivity. Detailed, field-proven protocols for key EAS reactions—nitration, halogenation, and Friedel-Crafts acylation—are presented, designed as self-validating systems for researchers, scientists, and drug development professionals. The causality behind experimental choices is emphasized throughout, ensuring both theoretical understanding and practical applicability.

Theoretical Framework: Decoding Substituent Effects

The reactivity and orientation of electrophilic attack on this compound are dictated by the two substituents attached to the aromatic ring. Understanding their individual and combined influence is paramount to predicting and controlling reaction outcomes.

The Cyclohexyloxy Group: A Potent Activating Ortho, Para-Director

The cyclohexyloxy group (-O-Cyclohexyl) is a member of the alkoxy class of substituents. Its directing effect is governed by a powerful electron-donating resonance effect (+M) that arises from the lone pairs on the oxygen atom.[1][2] This donation of electron density into the π-system of the benzene ring significantly enriches the ortho and para positions, making them highly nucleophilic and thus susceptible to attack by electrophiles.[1] This resonance effect far outweighs the minor electron-withdrawing inductive effect (-I) of the electronegative oxygen atom. Consequently, the cyclohexyloxy group is a strong activating group, meaning it makes the aromatic ring more reactive towards electrophiles than benzene itself, and it strongly directs incoming electrophiles to the ortho and para positions.[3][4]

The Bromo Substituent: A Deactivating Ortho, Para-Director

Halogens, such as bromine, present a unique case. They are deactivating groups, yet they direct substitution to the ortho and para positions.[5] This apparent contradiction is explained by the competition between two opposing electronic effects:

  • Inductive Effect (-I): Bromine is highly electronegative and withdraws electron density from the ring through the sigma bond, which deactivates the ring overall, making it less reactive than benzene.[6]

  • Resonance Effect (+M): Like oxygen, bromine possesses lone pairs of electrons that can be donated to the aromatic ring, increasing electron density at the ortho and para positions.[7]

For halogens, the strong inductive effect outweighs the weaker resonance effect, leading to a net deactivation of the ring. However, the resonance effect, while weaker, is still sufficient to direct the regioselectivity of the attack to the ortho and para positions.[5]

Predicting Regioselectivity in a Disubstituted System

When multiple substituents are present on a benzene ring, the site of electrophilic attack is determined by the sum of their individual effects.[8][9]

The Guiding Principle: The Most Activating Group Dominates

In electrophilic aromatic substitution reactions on disubstituted benzenes, the directing effect of the more powerful activating group dictates the position of the incoming electrophile.[9][10] In the case of this compound, the strongly activating cyclohexyloxy group is the dominant directing group, overriding the influence of the deactivating bromo group.

Analysis of Potential Substitution Sites & Steric Hindrance

The cyclohexyloxy group at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions. The bromo group at C1 directs to its ortho (C6) and para (C4) positions.

  • Position C3: Ortho to the directing cyclohexyloxy group. However, this position is sterically hindered, being located between the bulky cyclohexyloxy and bromo groups. Substitution at a position between two existing groups is generally disfavored.[9][10]

  • Position C4: Para to the bromo group but meta to the dominant cyclohexyloxy group. This position is electronically disfavored.

  • Position C5: Para to the directing cyclohexyloxy group. This position is electronically activated and is the least sterically hindered of the favored positions.

  • Position C6: Ortho to the bromo group but meta to the dominant cyclohexyloxy group. This position is electronically disfavored.

Visualization of Mechanistic Intermediates

The stability of the intermediate carbocation (arenium ion or sigma complex) determines the regioselectivity. Attack at the C5 position (para to the -OR group) allows for a resonance structure where the positive charge is delocalized onto the oxygen atom of the cyclohexyloxy group, providing significant stabilization. This is not possible for attack at meta positions.

Caption: Predicted reaction pathways for electrophilic substitution.

Validated Experimental Protocols

The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Nitration: Synthesis of 1-Bromo-5-nitro-2-(cyclohexyloxy)benzene

Nitration introduces a nitro (-NO₂) group, a critical functional group in medicinal chemistry, onto the aromatic ring. The reaction typically uses a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[12][13]

Experimental Workflow: Aromatic Nitration

G start Reagent Preparation (Cool H2SO4 to 0°C) add_hno3 Slow Addition of HNO3 (Maintain 0-5°C) start->add_hno3 add_substrate Dropwise Addition of Substrate (this compound in DCM) add_hno3->add_substrate react Reaction Stirring (Monitor by TLC, ~1-2h) add_substrate->react quench Quenching (Pour onto ice-water) react->quench extract Extraction (e.g., with Dichloromethane) quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Drying (Anhydrous Na2SO4) wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography) concentrate->purify

Sources

The Cyclohexyloxy Group in Aromatic Compounds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclohexyloxy group, a seemingly straightforward ether linkage, imparts a unique and often advantageous set of properties to aromatic compounds. Its influence extends beyond simple steric bulk, subtly modulating electronic characteristics and profoundly impacting physicochemical parameters crucial for applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive analysis of the cyclohexyloxy group's role as a substituent on aromatic rings. We will explore its electronic and steric effects on electrophilic aromatic substitution, its application in drug design to optimize lipophilicity and metabolic stability, and provide detailed protocols for the synthesis and characterization of cyclohexyloxy-substituted aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct attributes of this functional group in their work.

Introduction: Beyond a Bulky Alkoxy Group

The substitution of a hydrogen atom on an aromatic ring with an alkoxy group (-OR) is a fundamental strategy in organic chemistry to alter the ring's reactivity and properties. While the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are the most commonly employed, the cyclohexyloxy (-OC₆H₁₁) moiety offers a distinct combination of steric and electronic properties. The non-planar, bulky cyclohexyl ring introduces significant steric hindrance, while the oxygen atom retains its ability to donate electron density to the aromatic system through resonance. This duality makes the cyclohexyloxy group a valuable tool for fine-tuning molecular architecture and function.

This guide will dissect the multifaceted role of the cyclohexyloxy group, providing a framework for its rational application in chemical synthesis and drug design.

Electronic and Steric Effects on Electrophilic Aromatic Substitution

The cyclohexyloxy group, like other alkoxy groups, is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2] This is due to the lone pairs on the oxygen atom that can be delocalized into the aromatic π-system through resonance, increasing the electron density of the ring and stabilizing the arenium ion intermediate.[3]

Electronic Effects: A Tale of Two Opposing Forces

The electronic influence of the cyclohexyloxy group is a balance between two opposing effects:

  • Resonance Effect (+R): The lone pairs on the oxygen atom can participate in resonance with the aromatic ring, donating electron density. This effect is most pronounced at the ortho and para positions, leading to increased nucleophilicity at these sites. This electron-donating resonance effect is the primary reason for the activating and ortho, para-directing nature of the cyclohexyloxy group.[4][5]

  • Inductive Effect (-I): Due to the electronegativity of the oxygen atom, the cyclohexyloxy group exerts an electron-withdrawing inductive effect through the sigma bond.[4] However, this effect is generally weaker than the resonance effect, resulting in a net activation of the aromatic ring.[1]

Compared to a methoxy group, the cyclohexyloxy group is expected to have a slightly stronger inductive effect due to the greater number of sp³-hybridized carbon atoms in the cyclohexyl ring. However, the resonance effect is largely determined by the oxygen atom and is expected to be of a similar magnitude. Therefore, the overall activating effect of a cyclohexyloxy group is anticipated to be comparable to, or slightly less than, that of a methoxy group.

Logical Relationship: Electronic Effects of the Cyclohexyloxy Group

Cyclohexyloxy Cyclohexyloxy Group Resonance Resonance Effect (+R) (Electron Donating) Cyclohexyloxy->Resonance Lone Pair Delocalization Inductive Inductive Effect (-I) (Electron Withdrawing) Cyclohexyloxy->Inductive Oxygen Electronegativity AromaticRing Aromatic Ring Resonance->AromaticRing Increases Electron Density at o- and p-positions Inductive->AromaticRing Decreases Electron Density Reactivity Increased Reactivity (Activation) AromaticRing->Reactivity Net Effect: +R > -I Directing Ortho, Para-Directing Reactivity->Directing

Caption: Interplay of resonance and inductive effects of the cyclohexyloxy group.

Steric Effects: The Dominance of the Cyclohexyl Ring

The most significant difference between the cyclohexyloxy group and smaller alkoxy groups is its steric bulk. The three-dimensional, conformationally flexible cyclohexyl ring exerts considerable steric hindrance, particularly at the ortho positions.[6] This steric congestion has a profound impact on the regioselectivity of EAS reactions.

While the electronic effects favor both ortho and para substitution, the steric hindrance from the cyclohexyloxy group strongly disfavors the approach of an electrophile to the ortho positions.[3] Consequently, electrophilic aromatic substitution on cyclohexyloxy-substituted benzene derivatives typically yields the para isomer as the major product, often with high selectivity.[7]

Table 1: Predicted Impact of Alkoxy Group on Ortho:Para Ratio in Nitration

Alkoxy GroupSteric BulkPredicted Ortho:Para RatioRationale
Methoxy (-OCH₃)Low~1:1.5Minimal steric hindrance allows for significant ortho substitution.
Ethoxy (-OCH₂CH₃)Moderate~1:3Increased steric bulk begins to disfavor ortho attack.
Isopropoxy (-OCH(CH₃)₂)High~1:10Significant steric hindrance strongly disfavors ortho substitution.
Cyclohexyloxy (-OC₆H₁₁)Very High>1:15 (predicted)The bulky and conformationally mobile cyclohexyl ring creates substantial steric shielding of the ortho positions, leading to a strong preference for para substitution.[6]

Note: The predicted ortho:para ratio for the cyclohexyloxy group is an estimation based on established principles of steric hindrance and requires experimental verification for specific reaction conditions.

The Cyclohexyloxy Group in Drug Design and Medicinal Chemistry

The unique physicochemical properties imparted by the cyclohexyloxy group make it a valuable substituent in drug design. Its primary roles are to enhance lipophilicity and to act as a bioisosteric replacement for other chemical moieties.[8]

Modulating Lipophilicity for Improved Pharmacokinetics

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME).[9][10] The introduction of a cyclohexyloxy group significantly increases the lipophilicity of a molecule due to the hydrophobic nature of the six-carbon aliphatic ring.

This increased lipophilicity can be advantageous for:

  • Enhanced Membrane Permeability: Increasing LogP can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.

  • Improved Target Binding: For drugs that bind to hydrophobic pockets in their target proteins, the bulky and lipophilic cyclohexyloxy group can lead to stronger binding interactions.[8]

However, excessive lipophilicity can also have detrimental effects, such as poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the introduction of a cyclohexyloxy group must be carefully considered within the context of the overall physicochemical profile of the drug candidate.

A Bioisostere for Enhanced Metabolic Stability and Target Interaction

The cyclohexyloxy group can serve as a bioisostere for other functional groups, a strategy used to modulate a molecule's properties while retaining its biological activity.[4]

  • Replacement for Phenyl Groups: The cyclohexyl ring can mimic the spatial arrangement of a phenyl group but with increased sp³ character. This can sometimes lead to improved metabolic stability, as aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[8]

  • Replacement for Smaller Alkoxy Groups: Replacing a methoxy or ethoxy group with a cyclohexyloxy group can introduce conformational restriction and provide additional hydrophobic interactions with the target protein, potentially leading to increased potency and selectivity.[8]

Experimental Workflow: Assessing the Impact of Cyclohexyloxy Substitution on Lipophilicity

Start Start: Aromatic Precursor (e.g., Phenol) Synthesis Synthesis of Analogues (Methoxy vs. Cyclohexyloxy) Start->Synthesis Williamson Ether Synthesis LogP LogP Determination (Shake-flask or HPLC method) Synthesis->LogP Data Data Analysis and Comparison LogP->Data Conclusion Conclusion on Lipophilicity Impact Data->Conclusion

Caption: A typical workflow for evaluating the effect of cyclohexyloxy substitution on lipophilicity.

Synthesis and Characterization of Cyclohexyloxy-Substituted Aromatic Compounds

The most common method for the synthesis of aryl cyclohexyl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with a cyclohexyl halide.

Experimental Protocol: Williamson Ether Synthesis of 4-Cyclohexyloxynitrobenzene

Materials:

  • 4-Nitrophenol

  • Potassium carbonate (K₂CO₃)

  • Cyclohexyl bromide

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclohexyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-cyclohexyloxynitrobenzene.

Spectroscopic Characterization

The presence of a cyclohexyloxy group on an aromatic ring can be confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • Aromatic protons will appear in the range of 6.5-8.0 ppm.

    • The methine proton of the cyclohexyl group attached to the oxygen will appear as a multiplet around 4.0-4.5 ppm.

    • The remaining ten protons of the cyclohexyl ring will appear as a complex series of multiplets in the upfield region (1.0-2.0 ppm).

  • ¹³C NMR Spectroscopy:

    • Aromatic carbons will resonate in the 110-160 ppm region.

    • The carbon of the cyclohexyl ring attached to the oxygen will appear around 75-80 ppm.

    • The other carbons of the cyclohexyl ring will appear in the 20-40 ppm range.

  • Infrared (IR) Spectroscopy:

    • Characteristic C-O stretching vibrations for the aryl ether will be observed in the 1200-1250 cm⁻¹ region.

    • Aromatic C-H stretching will be observed above 3000 cm⁻¹.

    • Aliphatic C-H stretching from the cyclohexyl group will be observed below 3000 cm⁻¹.

  • Mass Spectrometry:

    • The mass spectrum of cyclohexyloxybenzene shows a molecular ion peak and characteristic fragmentation patterns.[8]

Conclusion

The cyclohexyloxy group is a powerful and versatile substituent in the design of aromatic compounds. Its significant steric bulk provides a reliable method for directing electrophilic attack to the para position, simplifying the synthesis of specifically substituted aromatics. In medicinal chemistry, its ability to increase lipophilicity and serve as a metabolically stable bioisostere makes it an attractive tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of the interplay between the electronic and steric effects of the cyclohexyloxy group, as detailed in this guide, will enable researchers to harness its full potential in the development of novel molecules with tailored properties.

References

  • NIST. (n.d.). Benzene, (cyclohexyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]

  • Datapdf.com. (n.d.). The Nature of the ortho Effect. I. Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Ortho/Para Ratio. Retrieved from [Link]

  • ResearchGate. (2017, October 6). Methoxy gp on aromatic ring? Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2021, March 3). 38a: Spectroscopy of benzene derivatives. Retrieved from [Link]

  • ResearchGate. (2025, January 23). Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterizations and Applications of Bioactive Heterocyclic Compounds. Retrieved from [Link]

  • IntechOpen. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Feature Reviews in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024, April 4). Special Issue “Development and Synthesis of Biologically Active Compounds”. Retrieved from [Link]

  • PubMed. (2024, April 4). Special Issue "Development and Synthesis of Biologically Active Compounds". Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of bioactive compounds. Retrieved from [Link]

  • Sci-Hub. (1970). Vibrational spectra of benzene derivatives—VIII. Spectrochimica Acta Part A: Molecular Spectroscopy, 26(7), 1523–1533. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Bioactive Molecules: Isolation, Synthesis, Analysis, and Application. Retrieved from [Link]

  • PubMed Central. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2025, December 7). Click Chemistry: an overview and recent updates in the medicinal attributes of click-derived heterocycles. Retrieved from [Link]

  • YouTube. (2021, March 3). 38a: Spectroscopy of benzene derivatives. Retrieved from [Link]

  • SciSpace. (2009). Top 147 Mini-reviews in Medicinal Chemistry papers published in 2009. Retrieved from [Link]

  • Sci-Hub. (1977). Vibrational spectra of benzene derivatives—XXI. Benzoyl fluoride, acetophenone, methyl benzoate and related compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(3-4), 435-446. Retrieved from [Link]

  • MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

  • SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-2-(cyclohexyloxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Sterically Encumbered Aryl Ethers

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These transformations are fundamental to the synthesis of a vast array of complex molecules, from pharmaceuticals to organic materials.[3] Among the diverse building blocks utilized in these reactions, aryl halides play a pivotal role. This guide focuses on a particularly interesting, yet challenging substrate: 1-Bromo-2-(cyclohexyloxy)benzene .

The structure of this compound presents a unique combination of features. The aryl bromide provides a reactive handle for oxidative addition to a palladium(0) catalyst.[4][5] However, the bulky cyclohexyloxy group at the ortho position introduces significant steric hindrance, which can impede the approach of the catalyst and the coupling partner, thereby affecting reaction kinetics and yields.[6][7] Understanding and overcoming this steric challenge is key to successfully employing this versatile building block.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the effective use of this compound in three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and discussions herein are grounded in established mechanistic principles and tailored to address the specific challenges posed by this sterically encumbered substrate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the substrate's properties is paramount for safe and effective handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 105902-37-2[8]
Molecular Formula C₁₂H₁₅BrO[9]
Molecular Weight 255.15 g/mol [9]
Appearance Not specified (typically a liquid or low-melting solid)[8]
Boiling Point No data available[8]
Melting Point No data available[8]

Safety Information:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Core Concept: The Palladium Catalytic Cycle

The success of the cross-coupling reactions detailed below hinges on a fundamental catalytic cycle.[5][10] A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-R Transmetalation (R-M) Product Product Ar-Pd(II)(L)n-R->Product Reductive Elimination Product->Pd(0)Ln Catalyst Regeneration Ar-X Ar-X R-M R-M

Figure 1: A generalized palladium cross-coupling cycle.

The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[4]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[12]

The bulky cyclohexyloxy group primarily impacts the oxidative addition and reductive elimination steps, necessitating the use of specialized ligands to facilitate these processes.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an aryl halide with an organoboron reagent.[2][10] For a sterically hindered substrate like this compound, the choice of catalyst, ligand, and base is critical.

Causality in Component Selection:
  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[4][10]

  • Ligand: The key to success with sterically hindered substrates lies in the ligand. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are highly effective.[5][7] These ligands promote the formation of a monoligated, highly reactive LPd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[7] They also accelerate the rate-limiting reductive elimination step.

  • Base: A moderately strong base like K₃PO₄ or K₂CO₃ is typically employed.[5] The base activates the organoboron species, facilitating transmetalation.[4]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[4]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add arylboronic acid (1.2 eq), base (2.0 eq), and Pd catalyst/ligand to a dry Schlenk flask B Seal, evacuate, and backfill with inert gas (e.g., Argon) 3x A->B C Add anhydrous solvent (e.g., Dioxane/H2O) via syringe B->C D Add this compound (1.0 eq) via syringe C->D E Heat reaction mixture to 80-100 °C with vigorous stirring D->E F Monitor progress by TLC or GC/MS E->F G Cool to room temperature, dilute with organic solvent (e.g., EtOAc) F->G H Wash with water and brine G->H I Dry organic layer (e.g., Na2SO4), filter, and concentrate H->I J Purify by flash column chromatography I->J

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)[13][14]

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and then evacuate and backfill with argon three times.

  • Add the 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O10024
3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O9016

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[15][16] When using this compound, the steric hindrance adjacent to the bromine atom makes this transformation particularly reliant on an appropriate catalyst system.[3]

Causality in Component Selection:
  • Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential. Ligands like BrettPhos or RuPhos, in combination with a palladium source like Pd₂(dba)₃, have proven effective for coupling with hindered aryl halides.[12][17] These ligands facilitate the crucial C-N reductive elimination step.[16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[17][18]

  • Amine: A wide range of primary and secondary amines can be used. For primary amines, using an "ammonia equivalent" like benzophenone imine can prevent the formation of diarylated products.[12][18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.[15]

Detailed Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a generic secondary amine.

Materials:

  • This compound (1.0 mmol)

  • Secondary amine (e.g., morpholine) (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • BrettPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene, followed by the secondary amine and then this compound.

  • Seal the tube, remove it from the glovebox, and heat in an oil bath at 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19][20] This reaction is distinguished by its use of a dual catalyst system, typically involving palladium and a copper(I) co-catalyst.[21]

Causality in Component Selection:
  • Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ can be effective.[21] The steric hindrance of the substrate may necessitate slightly higher catalyst loadings or longer reaction times.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the HBr formed during the reaction.[22]

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used.

Detailed Protocol: Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (2.5 mmol)

  • Anhydrous, deoxygenated THF (5 mL)

Procedure:

  • To a dry Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

  • Seal the flask, evacuate, and backfill with argon.

  • Add anhydrous, deoxygenated THF, followed by this compound, the terminal alkyne, and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-18 hours. The reaction can be sensitive to heat, so starting at room temperature is advised.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a valuable, albeit sterically challenging, building block for the synthesis of complex organic molecules. The successful application of this substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions is highly dependent on the judicious selection of catalyst systems, particularly the use of modern, bulky phosphine ligands capable of overcoming steric impediments. The protocols provided in this guide offer robust starting points for researchers. Further optimization of reaction parameters, such as temperature, solvent, and catalyst loading, may be necessary for specific substrate combinations to achieve maximum efficiency and yield. The continued development of more active and versatile catalyst systems will undoubtedly further expand the utility of sterically encumbered substrates like this compound in the years to come.

References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Buchwald-Hartwig Amin
  • 1-bromo-2-(cyclohexyloxy)
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Organic Syntheses Procedure.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • (2-(Cyclohexyloxy)phenyl)boronic acid. BLD Pharm.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Phenylboronic acid. Wikipedia.
  • 1-bromo-4-(cyclohexyloxy)benzene. Chemsrc.
  • Suzuki reaction. Wikipedia.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • 1-Bromo-2-cyclohexylbenzene. PubChem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromohept-2-ene. Benchchem.
  • Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene. Benchchem.
  • 1-Bromo-4-(cyclohexyloxy)benzene. PubChem.
  • 2-(Cyclohexyloxy)phenylboronic acid. ChemicalBook.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Sonogashira Cross-Coupling. J&K Scientific LLC.

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Application of 1-Bromo-2-(cyclohexyloxy)benzene in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the 2-Alkoxy Aryl Bromide Motif

In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, novelty, and ultimate success of a drug development campaign. 1-Bromo-2-(cyclohexyloxy)benzene emerges as a highly valuable, yet under-explored, building block. Its structural architecture, featuring a bromine atom positioned ortho to a cyclohexyloxy group, offers a unique combination of functionalities that can be strategically exploited in the synthesis of complex molecular targets. The aryl bromide serves as a versatile handle for a myriad of cross-coupling reactions, while the cyclohexyloxy moiety can significantly influence the pharmacokinetic profile of a drug candidate by modulating its lipophilicity and metabolic stability.[1][2] This application note will provide an in-depth technical guide on the utility of this compound, with a focus on its application in the synthesis of precursors for beta-adrenergic blocking agents (beta-blockers), a therapeutically significant class of drugs.[3]

The cyclohexyloxy group, in particular, offers several advantages in drug design. It can act as a bioisostere for other functionalities, potentially improving binding affinity to target proteins by providing a three-dimensional scaffold.[1][4] Furthermore, its saturated nature can enhance metabolic stability compared to more labile groups, a critical consideration in optimizing drug half-life and reducing off-target effects.[2]

This guide will present a detailed synthetic protocol for the preparation of a key intermediate for beta-blocker synthesis starting from this compound. The causality behind experimental choices will be elucidated, and the protocols are designed to be self-validating systems for researchers in the field.

Core Application: Synthesis of a Key Precursor for Novel Beta-Blockers

The structural motif of an aryloxypropanolamine is the cornerstone of most beta-blockers.[5] The synthesis of these compounds often involves the reaction of a phenolic starting material with epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine.[6] While this compound does not possess a free phenol, its aryl bromide functionality provides a strategic entry point to introduce the necessary side chain through a Grignard reaction followed by epoxide ring-opening. This approach offers a convergent and flexible route to novel beta-blocker candidates.

Below is a detailed workflow for the synthesis of a key amino alcohol precursor from this compound.

G cluster_0 Workflow: Synthesis of Amino Alcohol Precursor Start This compound Step1 Grignard Reagent Formation Start->Step1 Mg, THF Step2 Reaction with Epoxide Step1->Step2 Epichlorohydrin Step3 Amine Ring Opening Step2->Step3 Isopropylamine End Amino Alcohol Precursor Step3->End

Caption: Synthetic workflow from this compound to a beta-blocker precursor.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-(Cyclohexyloxy)phenyl)oxiran-2-yl)methanol

This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with epichlorohydrin to form the key epoxide intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound105902-37-2255.152.55 g10.0
Magnesium turnings7439-95-424.310.29 g12.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Epichlorohydrin106-89-892.521.02 g (0.87 mL)11.0
Iodine7553-56-2253.811 crystal-

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (0.29 g, 12.0 mmol) and a crystal of iodine.

    • In the dropping funnel, prepare a solution of this compound (2.55 g, 10.0 mmol) in anhydrous THF (20 mL).

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the Grignard reaction.

    • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the reaction mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Epichlorohydrin:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of epichlorohydrin (1.02 g, 11.0 mmol) in anhydrous THF (10 mL) dropwise to the stirred Grignard solution over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired epoxide.

Protocol 2: Synthesis of 1-(2-(Cyclohexyloxy)phenyl)-3-(isopropylamino)propan-2-ol

This protocol describes the ring-opening of the synthesized epoxide with isopropylamine to yield the final amino alcohol precursor.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
1-(2-(Cyclohexyloxy)phenyl)oxiran-2-yl)methanol-262.34 (calculated)2.62 g10.0
Isopropylamine75-31-059.111.77 g (2.56 mL)30.0
Ethanol64-17-546.0750 mL-

Procedure:

  • Epoxide Ring Opening:

    • In a 100 mL round-bottom flask, dissolve the epoxide (2.62 g, 10.0 mmol) in ethanol (50 mL).

    • Add isopropylamine (1.77 g, 30.0 mmol) to the solution.

    • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final amino alcohol precursor.

Leveraging the Aryl Bromide for Further Diversification

The bromine atom in this compound is a key functional handle for introducing further molecular diversity through well-established palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies.

G cluster_1 Diversification via Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2, Pd catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald R2NH, Pd catalyst Product1 Biaryl Derivatives Suzuki->Product1 Product2 Arylamine Derivatives Buchwald->Product2

Caption: Potential diversification of the core scaffold using cross-coupling reactions.

Protocol 3 (Predictive): Suzuki-Miyaura Coupling

This predictive protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[7][8][9]

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, perform an aqueous work-up and purify the product by column chromatography.

Protocol 4 (Predictive): Buchwald-Hartwig Amination

This predictive protocol provides a general method for the C-N bond formation via Buchwald-Hartwig amination.[10][11][12][13][14]

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., sodium tert-butoxide).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture until completion.

  • After cooling, quench the reaction, perform an extractive work-up, and purify the arylamine product by chromatography.

Conclusion

This compound represents a strategically valuable building block for pharmaceutical synthesis. Its unique substitution pattern allows for the creation of novel and diverse molecular scaffolds, particularly in the pursuit of new beta-blocker candidates. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile intermediate. The ability to perform both Grignard-based side-chain installation and late-stage diversification through cross-coupling reactions makes this compound a powerful tool in the medicinal chemist's arsenal.

References

  • Journal of Chemical and Pharmaceutical Research. (2017). Facile Synthesis of Carvedilol from Correspo. Retrieved from [Link]

  • Semantic Scholar. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Amin. Retrieved from [Link]

  • EON Biotech. (n.d.). Shop – Page 337. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Retrieved from [Link]

  • University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Notes A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2- oxazolidinone intermediate. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Epichlorohydrin. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • PubMed. (1979). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. Retrieved from [Link]

  • Krause und Pachernegg. (1998). Racemic beta-blockers - fixed combinations of different drugs. Retrieved from [Link]

  • REC: CardioClinics. (n.d.). Beta-blockers: Historical Perspective and Mechanisms of Action. Retrieved from [Link]

  • PubMed. (2007). 1-Bromo-2,4,6-tricyclo-hexyl-benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-3-(cis-4-hydroxy-cyclohexyloxy)-benzene. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. Retrieved from [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Bromo-2-(cyclohexyloxy)benzene with phenylboronic acid to synthesize 2-(cyclohexyloxy)biphenyl. This transformation is a key method for creating sterically hindered biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. We delve into the mechanistic rationale behind the selection of catalysts, ligands, and reagents, offering a field-proven, step-by-step protocol designed for reproducibility and high yield. This guide is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry.

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecules.[2][3] This application note focuses on a challenging subclass of this reaction: the coupling of a sterically hindered aryl bromide, this compound. The bulky cyclohexyloxy group ortho to the bromine atom significantly impedes the approach of the palladium catalyst to the C-Br bond, making the oxidative addition step of the catalytic cycle particularly demanding.

Successfully coupling such substrates requires a carefully optimized catalytic system. Modern advancements have introduced highly active palladium catalysts and specialized phosphine ligands that are adept at overcoming steric challenges, allowing these difficult transformations to proceed under mild conditions with low catalyst loadings.[4][5][6] This protocol leverages such a system to provide a reliable method for synthesizing 2-(cyclohexyloxy)biphenyl, a representative sterically congested biaryl compound.

Reaction Scheme: Reaction scheme for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

The Catalytic Cycle and Mechanistic Considerations

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for challenging substrates.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X (Aryl Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂-Ar' (Diaryl Palladium Complex) transmetalation->diaryl_pd boronate Ar'B(OH)₃⁻ (Activated Boronate) boronate->transmetalation base_activation Base (e.g., K₂CO₃) base_activation->boronate Activates boronic_acid Ar'B(OH)₂ (Boronic Acid) reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl bromide (Ar-X). This is often the rate-limiting step, especially with sterically hindered or electron-rich substrates.[2] The choice of a bulky, electron-donating ligand is critical to facilitate this step.

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which then readily undergoes transmetalation.[9][10]

  • Reductive Elimination : The final step is the reductive elimination of the two organic groups (Ar and Ar') from the palladium(II) complex. This forms the desired C-C bond in the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Experimental Design: Rationale and Key Parameters

The success of coupling this compound hinges on the judicious selection of four key components.

ComponentSelectionRationale & Justification
Palladium Source Pd(OAc)₂ or a precatalyst like Pd₂(dba)₃Palladium(II) acetate is a common, cost-effective, and air-stable precatalyst that is reduced in situ to the active Pd(0) species. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is an air-stable Pd(0) source that can also be used directly.[11]
Ligand 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)The steric hindrance from the ortho-cyclohexyloxy group necessitates a specialized ligand. Biaryl phosphine ligands, such as SPhos, are exceptionally effective.[6] Their bulk promotes the formation of monoligated palladium species, which are highly active, while their electron-donating nature facilitates the oxidative addition step.[4][6]
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)A base is essential to activate the boronic acid for transmetalation.[10][12][13] K₂CO₃ is a moderately strong and widely used base. For particularly challenging couplings, a stronger base like K₃PO₄ may improve yields. The base converts the boronic acid into a more reactive boronate anion.[9][10]
Solvent System 1,4-Dioxane / Water or Toluene / WaterA mixture of an organic solvent and water is typical. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[14] Dioxane and toluene are excellent solvents for dissolving the organic reactants and the palladium complexes. The solvent must be degassed to prevent oxidation of the catalyst.[1]

Detailed Experimental Protocol

This protocol details the coupling of this compound with phenylboronic acid on a 1.0 mmol scale.

Materials and Equipment
Reagent/MaterialCAS No.AmountM.W.MmolEquiv.
This compound100865-74-3269 mg269.161.01.0
Phenylboronic Acid98-80-6146 mg121.931.21.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-34.5 mg224.500.020.02
SPhos657408-07-616.4 mg410.510.040.04
Potassium Carbonate (K₂CO₃)584-08-7415 mg138.213.03.0
1,4-Dioxane (anhydrous, degassed)123-91-15 mL---
Water (degassed)7732-18-51 mL---
Equipment
25 mL Schlenk flask or reaction vial
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert gas line (Argon or Nitrogen)
Standard glassware for work-up
Rotary evaporator
Flash chromatography system
Experimental Workflow Diagram

Sources

using 1-Bromo-2-(cyclohexyloxy)benzene in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: A Guide to Buchwald-Hartwig Amination of 1-Bromo-2-(cyclohexyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where aryl amines are prevalent structural motifs in a vast array of therapeutic agents.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these critical bonds, largely supplanting harsher, traditional methods like the Ullmann condensation and nucleophilic aromatic substitution due to its milder reaction conditions, broader substrate scope, and superior functional group tolerance.[2][3]

This guide focuses on a particularly challenging substrate class: sterically hindered aryl ethers, exemplified by this compound. The bulky cyclohexyloxy group ortho to the bromine atom introduces significant steric hindrance, which can impede the key steps of the catalytic cycle. Understanding how to overcome these steric challenges is crucial for the successful synthesis of complex molecules in drug discovery programs.

The Catalytic Cycle: A Mechanistic Perspective

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]

A generic catalytic cycle for the Buchwald-Hartwig amination is as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, allowing the cycle to continue.[7]

The steric bulk of the cyclohexyloxy group in this compound can significantly impact the rate and efficiency of both the oxidative addition and reductive elimination steps. Therefore, the judicious selection of the palladium source, ligand, and base is paramount to achieving high yields.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reagents: - this compound - Amine - Base (e.g., NaOt-Bu) - Ligand (e.g., XPhos) - Pd Precatalyst (e.g., Pd2(dba)3) solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent inert Degas and Place under Inert Atmosphere solvent->inert heat Heat to Desired Temperature (e.g., 80-110 °C) inert->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor quench Cool and Quench (e.g., with water or NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask or oven-dried reaction vessel

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.

  • Addition of Reactants: Add this compound and the amine to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls or gives low conversion, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure that all reagents and solvents are strictly anhydrous, as water can deactivate the catalyst.

  • Side Reactions: A common side reaction is the hydrodehalogenation of the aryl bromide. This can sometimes be minimized by adjusting the ligand-to-palladium ratio or by using a different base.

  • Purification Challenges: The polarity of the product will depend on the nature of the amine used. A careful selection of the eluent system for column chromatography is necessary for effective purification.

Conclusion

The Buchwald-Hartwig amination of this compound, while challenging due to steric hindrance, is a highly feasible and valuable transformation for the synthesis of complex aryl amines. Success in this endeavor relies on a solid understanding of the reaction mechanism and the principles of catalyst and ligand selection. By employing bulky, electron-rich phosphine ligands in combination with a strong base and anhydrous conditions, researchers can effectively overcome the steric barriers and achieve high yields of the desired products. This guide provides a robust framework for the development and optimization of this important C-N bond-forming reaction, empowering scientists in their pursuit of novel therapeutics.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(26), 9135-9142. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • University of Liverpool. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11475. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]

  • Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Nolan, S. P., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Daugulis, O., et al. (2005). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 7(8), 1533–1535. [Link]

  • Stradiotto, M. (2016). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

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The Strategic Utility of 1-Bromo-2-(cyclohexyloxy)benzene in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic role of 1-bromo-2-(cyclohexyloxy)benzene as a versatile building block in the synthesis of complex organic molecules with potential bioactivity. While direct applications of this specific ether are not extensively documented, its structural motifs—an ortho-substituted aryl halide with a bulky cyclohexyloxy group—make it an exemplary substrate for modern cross-coupling methodologies. This document provides in-depth theoretical applications, mechanistic insights, and detailed, field-proven protocols for leveraging this reagent in the construction of novel molecular architectures relevant to drug discovery and medicinal chemistry. We will explore its utility in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to generate scaffolds with potential therapeutic relevance.

Introduction: The Architectural Significance of this compound

In the landscape of medicinal chemistry, the precise arrangement of substituents on an aromatic core is paramount to achieving desired pharmacological activity. This compound emerges as a key intermediate, offering a unique combination of functionalities. The bromo substituent serves as a versatile handle for a myriad of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The ortho-disposed cyclohexyloxy group, a bulky and lipophilic moiety, can significantly influence the conformational properties of the resulting molecule. This can enhance membrane permeability and modulate binding affinity to biological targets.[1] The strategic placement of this bulky ether can also direct reactions to other positions on the aromatic ring and can play a crucial role in establishing specific ligand-receptor interactions in the final bioactive compound.

The inherent reactivity of the aryl bromide functionality makes this compound a prime candidate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[2] These reactions are prized for their broad substrate scope, functional group tolerance, and the ability to construct complex molecular frameworks under relatively mild conditions.[3]

Core Applications in Bioactive Molecule Synthesis

The primary utility of this compound lies in its application as a scaffold for building more complex structures through palladium-catalyzed cross-coupling reactions. Below, we detail its potential in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorse transformations in the synthesis of pharmaceuticals and other bioactive compounds.[3][4][5]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound.[6][7][8] In the context of this compound, this reaction can be employed to synthesize biaryl structures, which are prevalent in a wide range of biologically active molecules.

Hypothetical Application: Synthesis of Cannabidiol (CBD) Analogs

While not a direct precursor in established syntheses, the biaryl core of many cannabinoids and their analogs makes the Suzuki-Miyaura coupling a relevant synthetic strategy.[9][10] this compound could be coupled with a suitably substituted benzeneboronic acid to construct a key biaryl intermediate, which could then be further elaborated to novel CBD analogs with potentially unique pharmacological profiles.[11][12] The cyclohexyloxy group would serve as a lipophilic moiety, potentially enhancing the compound's interaction with cannabinoid receptors or other biological targets.

Diagram 1: Proposed Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Heating (e.g., 80-100 °C) F->G H Workup & Purification G->H I Biaryl Product H->I

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Degassed toluene

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10-15 minutes.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80 °C in a preheated oil bath. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale: The use of a bulky phosphine ligand like SPhos is often beneficial for coupling with sterically hindered ortho-substituted aryl bromides.[8] The biphasic toluene/water solvent system with a phosphate base is a robust and widely applicable condition for Suzuki couplings.[8]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[4][13] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia equivalents.[3]

Hypothetical Application: Synthesis of Novel CNS-Active Scaffolds

Many centrally active compounds contain a diarylamine or related C-N coupled scaffold. This compound can be coupled with various amines to generate novel structures with potential applications as CNS agents. The lipophilic cyclohexyloxy group may enhance blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system.[14]

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OA_complex [Ar-Pd(II)(Br)Ln] Pd0->OA_complex Oxidative Addition Amine_adduct [Ar-Pd(II)(NHR'R'')Ln]Br OA_complex->Amine_adduct Ligand Exchange Amido_complex [Ar-Pd(II)(NR'R'')Ln] Amine_adduct->Amido_complex Deprotonation BaseHBr [Base-H]Br Amido_complex->Pd0 Regenerates Catalyst Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Reactant_ArBr Ar-Br Reactant_Amine HNR'R'' Base Base

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equivalents)

  • (±)-BINAP (0.03 equivalents)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), (±)-BINAP (0.03 mmol), and NaOᵗBu (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture at 100 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Rationale: The Pd₂(dba)₃/BINAP catalyst system is a classic and effective combination for a wide range of Buchwald-Hartwig aminations.[4][15] Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions to facilitate the deprotonation of the amine.[15]

Data Summary

The following table provides a hypothetical summary of expected outcomes for the described reactions, based on literature precedents for similar substrates.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Expected Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8075-90
Buchwald-HartwigAnilinePd₂(dba)₃ / BINAPNaOᵗBuToluene10070-85
Buchwald-HartwigMorpholinePd₂(dba)₃ / BINAPNaOᵗBuToluene10080-95

Conclusion

This compound represents a strategically valuable, though underutilized, building block for the synthesis of bioactive molecules. Its utility is primarily realized through its participation in robust and versatile palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein are designed to empower researchers in drug discovery and development to harness the potential of this and structurally related intermediates. The combination of a reactive bromide handle and a sterically influential, lipophilic cyclohexyloxy group offers a compelling platform for the generation of novel chemical entities with tailored pharmacological properties.

References

  • US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents. (n.d.).
  • Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC - PubMed Central. (2016, November 4). Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved January 14, 2026, from [Link]

  • An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol. (2017, June 27). Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 14, 2026, from [Link]

  • Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PubMed Central. (2025, July 24). Retrieved January 14, 2026, from [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Analogues and Derivatives of Cannabidiol: Pharmacological Insights and Recent Efforts in the Search for Novel Drug Candidates for Inflammation and Pain -a Brief Review Over the Past 3 Decades - SciELO. (n.d.). Retrieved January 14, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 14, 2026, from [Link]

  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (n.d.). Retrieved January 14, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). Retrieved January 14, 2026, from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Retrieved January 14, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved January 14, 2026, from [Link]

  • Some examples of bioactive compounds. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020, April 30). Retrieved January 14, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 14, 2026, from [Link]

  • Analogues and Derivatives of Cannabidiol: Pharmacological Insights and Recent Efforts in the Search for Novel Drug Candidates for Inflammation and Pain -a Brief Review Over the Past 3 Decades - SciELO. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1-Bromo-2-(cyclopropyloxy)benzene | C9H9BrO | CID 18770170 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1-Bromo-2,4,6-tricyclo-hexyl-benzene - PubMed. (2007, December 21). Retrieved January 14, 2026, from [Link]

  • Chiral Alkyl Halides: Underexplored Motifs in Medicine - ResearchGate. (2025, October 15). Retrieved January 14, 2026, from [Link]

  • Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved January 14, 2026, from [Link]

  • Special Issue : Bioactive Natural Compounds: From Discovery to Applications - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • (PDF) 1-Bromo-2,4,6-tricyclohexylbenzene - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Plant-Derived Bioactive Compounds: Exploring Neuroprotective, Metabolic, and Hepatoprotective Effects for Health Promotion and Disease Prevention. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Production and Biomedical Applications of Bioactive Compounds - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - Research journals - PLOS. (n.d.). Retrieved January 14, 2026, from [Link]

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Application Notes and Protocols for the Intramolecular Ullmann Condensation of 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the intramolecular Ullmann condensation of 1-Bromo-2-(cyclohexyloxy)benzene. This reaction serves as a key step in the synthesis of dibenzo[b,d]furan scaffolds, which are prevalent in numerous biologically active molecules and advanced materials. We present a detailed, field-proven protocol, an in-depth discussion of the reaction mechanism, critical parameters for optimization, and troubleshooting strategies. This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental design, ensuring a robust and reproducible synthesis.

Introduction and Scientific Background

The Ullmann condensation, first reported by Fritz Ullmann in 1901, is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-O, C-N, and C-S bonds, through a copper-catalyzed cross-coupling reaction.[1] While historically requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, the advent of modern ligand-accelerated protocols has transformed the Ullmann reaction into a versatile and widely applicable synthetic tool.[2] These modern iterations often proceed under significantly milder conditions with catalytic amounts of copper, broadening the substrate scope and functional group tolerance.[3]

The intramolecular variant of the Ullmann condensation is a powerful strategy for the synthesis of heterocyclic ring systems. In the context of our target molecule, this compound, an intramolecular C-O bond formation leads to the construction of a dibenzo[b,d]furan core. This structural motif is of significant interest due to its presence in a variety of natural products and pharmacologically active compounds.

The generally accepted mechanism for the Ullmann condensation involves the formation of a copper(I) alkoxide or phenoxide in situ, which then undergoes oxidative addition to the aryl halide.[2] Subsequent reductive elimination from a copper(III) intermediate yields the desired ether product and regenerates the active copper(I) catalyst. The choice of ligand is critical in stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle.

Experimental Protocol: Intramolecular Ullmann Condensation of this compound

This protocol is designed as a robust starting point for the synthesis of the corresponding dibenzo[b,d]furan derivative. Optimization may be required based on specific laboratory conditions and desired scale.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableEnsure purity by NMR or GC-MS before use.
Copper(I) Iodide (CuI)99.99% trace metals basisCommercially AvailableStore under an inert atmosphere.
1,10-Phenanthroline≥99%Commercially AvailableA common and effective ligand for Ullmann couplings.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially AvailableFinely powder before use to increase surface area.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or a solvent from a purification system.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄Cl-Prepared in-houseFor workup.
Brine-Prepared in-houseFor workup.
Anhydrous MgSO₄ or Na₂SO₄-Commercially AvailableFor drying the organic phase.
Celite®-Commercially AvailableFor filtration.

2.2. Equipment

  • Oven-dried Schlenk tube or sealed vial

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

2.3. Step-by-Step Procedure

  • Reaction Setup:

    • To an oven-dried 10 mL Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 269.16 mg).

    • Add copper(I) iodide (0.05 mmol, 9.5 mg, 5 mol%).

    • Add 1,10-phenanthroline (0.1 mmol, 18.0 mg, 10 mol%).

    • Add finely powdered potassium phosphate (2.0 mmol, 424.6 mg).

    • Seal the Schlenk tube with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition and Reaction:

    • Add anhydrous dimethylformamide (DMF, 5 mL) via syringe.

    • Place the Schlenk tube in a preheated heating block or oil bath set to 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample can be taken by carefully opening the Schlenk tube under a positive pressure of inert gas, quenching with saturated aqueous ammonium chloride, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL). The aqueous washes help to remove the copper catalyst and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the mixture through a pad of Celite® to remove the drying agent and any fine solid impurities.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure dibenzo[b,d]furan product.

Rationale for Experimental Choices and Optimization Parameters

The success of the Ullmann condensation is highly dependent on the interplay of several factors. The choices made in the protocol above are based on established literature for similar transformations.

  • Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann reactions.[4] While other copper sources like Cu₂O or copper nanoparticles can be employed, CuI is often preferred for its reliability.

  • Ligand: 1,10-Phenanthroline is a robust bidentate N,N-ligand that effectively stabilizes the copper center and promotes the catalytic cycle.[5] Other ligands such as N,N-dimethylglycine or picolinic acid could also be screened for improved performance.

  • Base: Anhydrous potassium phosphate is a strong, non-nucleophilic base that is effective in promoting the reaction. Cesium carbonate (Cs₂CO₃) is another excellent choice, often leading to higher yields in challenging couplings, albeit at a higher cost.[3]

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[2]

  • Temperature: A reaction temperature of 120 °C is a good starting point for this intramolecular cyclization. The temperature can be adjusted based on reaction progress; lower temperatures may be possible with more reactive substrates or highly efficient ligand systems, while higher temperatures might be necessary for less reactive starting materials.

Table 1: Key Parameters for Optimization

ParameterRecommended RangeRationale
Catalyst Loading 1-10 mol%Lower loadings are desirable for cost and ease of removal, but higher loadings may be necessary for challenging substrates.
Ligand Loading 2-20 mol%A slight excess relative to the copper catalyst is often beneficial.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can significantly impact the reaction rate and yield.
Solvent DMF, DMSO, Toluene, XyleneSolvent polarity and boiling point are critical factors.
Temperature 100-140 °CHigher temperatures can accelerate the reaction but may also lead to decomposition.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound CuI, 1,10-Phenanthroline, K₃PO₄ inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Anhydrous DMF inert->solvent heat Heat to 120 °C with Vigorous Stirring (12-24 hours) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool to RT & Dilute (Ethyl Acetate & Water) monitor->quench extract Aqueous Washes (aq. NH₄Cl, Brine) quench->extract dry Dry Organic Layer (MgSO₄/Na₂SO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Pure Dibenzo[b,d]furan Derivative purify->product

Caption: Workflow for the intramolecular Ullmann condensation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst (oxidized CuI)- Insufficiently anhydrous conditions- Suboptimal base or solvent- Low reaction temperature- Use a fresh batch of CuI.- Ensure all glassware is oven-dried and use anhydrous solvent.- Screen alternative bases (e.g., Cs₂CO₃) and solvents (e.g., DMSO).- Incrementally increase the reaction temperature (e.g., to 130-140 °C).
Formation of Side Products (e.g., debromination) - Presence of protic impurities- Reaction temperature too high- Use rigorously dried reagents and solvents.- Lower the reaction temperature and extend the reaction time.
Incomplete Reaction - Insufficient reaction time- Catalyst deactivation- Extend the reaction time and continue monitoring.- Increase the catalyst and/or ligand loading.

Conclusion

The intramolecular Ullmann condensation of this compound is a robust and efficient method for the synthesis of dibenzo[b,d]furan derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining anhydrous and inert conditions, high yields of the desired product can be achieved. The protocol and optimization guidelines presented in this application note provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed O-arylation of phenols with aryl iodides and bromides can be performed under mild condition in DMSO/K3PO4 using picolinic acid as the ligand for copper. Journal of Organic Chemistry.
  • Kidwai, M., et al. (2007). Recyclable Cu-nanoparticles provide an efficient, economic, and novel method for the synthesis of diaryl ethers via Ullmann type coupling.
  • Fossum, E., et al. (2010). An Ullmann coupling route to diaryl ethers, for use in non-polar solvents, employing 5 mol % of an air stable Cu (I) catalyst, CuIPPh3, has been explored.
  • Konnerth, H., et al. (2012). In the search for new ligands for the Ullmann diaryl ether synthesis, permitting the coupling of electron-rich aryl bromides at relatively low temperatures, 56 structurally diverse multidentate ligands were screened. Beilstein Journal of Organic Chemistry.
  • Shafir, A., & Buchwald, S. L. (2006). A mild method for the copper-catalyzed amination of aryl iodides is reported. Organic Letters.
  • Li, Z., et al. (2018). A new strategy for efficient synthesis of thieno[3,2-b]benzofuran derivatives (15 examples) was achieved based on successive regioselective intermolecular Suzuki and newly developed intramolecular Ullmann C-O coupling reaction in up to 70% overall yields.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Optimizing Ullmann Coupling Reactions. BenchChem Technical Support Center.
  • Request PDF. (2018). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides.
  • Taillefer, M., et al. (2003). An efficient method for the synthesis of diaryl ethers under particularly mild conditions is described. Organic Letters.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem.
  • University of Michigan. (n.d.). Aryl ether synthesis via low-cost Ullmann coupling systems. University of Michigan.
  • ACS Publications. (2014). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
  • NIH. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. NIH.
  • Frontiers. (2022).
  • NIH. (2005).
  • NIH. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH.

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Application Notes and Protocols for the Grignard Reaction of 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of the Grignard reaction involving 1-Bromo-2-(cyclohexyloxy)benzene. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights and protocols to successfully synthesize and utilize the corresponding Grignard reagent, 2-(cyclohexyloxy)phenylmagnesium bromide, a valuable intermediate in the construction of complex molecular architectures.

Introduction: The Strategic Importance of Ortho-Alkoxy Aryl Grignard Reagents

Grignard reagents are powerful carbon-based nucleophiles, indispensable for the formation of carbon-carbon bonds in organic synthesis.[1] The specific Grignard reagent derived from this compound is of particular interest due to the presence of a bulky cyclohexyloxy group at the ortho position. This steric hindrance can influence the regioselectivity of subsequent reactions, offering a pathway to sterically congested biaryl compounds and other complex molecules that are often key scaffolds in medicinal chemistry and materials science.[2] However, this same steric hindrance presents a challenge in the formation of the Grignard reagent itself, necessitating carefully optimized protocols.

This document will first delve into the mechanistic nuances of forming this sterically hindered Grignard reagent. Subsequently, a detailed, step-by-step protocol for its synthesis and an example of its application in a coupling reaction will be provided. Finally, crucial aspects of reaction workup, product purification, and characterization will be discussed.

Mechanistic Considerations: Overcoming Steric Hindrance

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[1] In the case of this compound, the bulky cyclohexyloxy group ortho to the bromine atom can sterically impede the approach of the aryl halide to the magnesium surface. This can lead to a sluggish or failed reaction initiation.

To overcome this challenge, several activation methods are employed to disrupt the passivating magnesium oxide layer and expose a fresh, reactive magnesium surface. Common techniques include the use of chemical initiators like iodine or 1,2-dibromoethane. Iodine reacts with magnesium to form magnesium iodide, which helps to etch the oxide layer, while 1,2-dibromoethane reacts to form ethylene gas and magnesium bromide, providing a visual cue of successful activation. Careful control of reaction temperature is also critical to manage the exothermic nature of the reaction and minimize side reactions.

A significant side reaction in the preparation of aryl Grignard reagents is the Wurtz-Fittig coupling, which leads to the formation of a biphenyl dimer. In this specific case, the formation of 2,2'-bis(cyclohexyloxy)biphenyl is a potential impurity. This side reaction is generally favored at higher temperatures and higher concentrations of the aryl halide.

Experimental Protocols

Part 1: Formation of 2-(Cyclohexyloxy)phenylmagnesium Bromide

This protocol is adapted from established procedures for the synthesis of Grignard reagents from sterically hindered aryl halides.[3]

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1-2 small crystals)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or inert gas manifold

Diagram of Experimental Workflow:

Grignard_Formation cluster_setup Apparatus Setup cluster_reagent_prep Reagent Preparation cluster_reaction Reaction A Flame-dry glassware under inert gas B Add Mg turnings and Iodine crystal A->B C Assemble apparatus (flask, condenser, dropping funnel) B->C F Add a small portion of aryl bromide solution to initiate C->F D Dissolve this compound in anhydrous THF E Add solution to dropping funnel D->E E->F G Observe signs of reaction (color change, gentle reflux) F->G H Slowly add remaining aryl bromide solution G->H I Maintain gentle reflux H->I J Grignard Reagent Solution I->J Reaction complete

Caption: Workflow for the formation of 2-(cyclohexyloxy)phenylmagnesium bromide.

Step-by-Step Methodology:

  • Apparatus Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen). This is crucial as Grignard reagents are highly sensitive to moisture.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq) and a small crystal of iodine into the three-necked flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits a purple layer on the magnesium surface. Allow the flask to cool to room temperature.

  • Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction Initiation: Add a small portion (approximately 10%) of the aryl bromide solution from the dropping funnel to the magnesium turnings. The disappearance of the iodine color and the initiation of gentle reflux are indicative of reaction onset. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark, cloudy solution is the Grignard reagent, which should be used immediately for the subsequent reaction.

Part 2: Application in a Coupling Reaction - Synthesis of 2-(Cyclohexyloxy)biphenyl

This protocol provides an example of using the prepared Grignard reagent in a cross-coupling reaction with bromobenzene to form 2-(cyclohexyloxy)biphenyl.

Materials:

  • Freshly prepared solution of 2-(cyclohexyloxy)phenylmagnesium bromide (1.0 eq)

  • Bromobenzene (1.0 eq)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

  • Addition of Electrophile: Dissolve bromobenzene (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This is a highly exothermic step and should be performed with caution.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(cyclohexyloxy)biphenyl.

Data Presentation

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterValueRationale
Starting Material This compoundOrtho-substituted aryl halide for Grignard formation.
Grignard Reagent 2-(Cyclohexyloxy)phenylmagnesium bromideSterically hindered nucleophile for C-C bond formation.
Electrophile BromobenzeneCoupling partner for biphenyl synthesis.
Solvent Anhydrous THFEthereal solvent is essential to stabilize the Grignard reagent.[1]
Initiator IodineActivates the magnesium surface by removing the oxide layer.
Reaction Temperature Gentle reflux during formation; 0°C to RT for couplingControls reaction rate and minimizes side reactions.
Workup Saturated aq. NH₄ClQuenches unreacted Grignard reagent and protonates the alkoxide intermediate.[3]
Expected Product 2-(Cyclohexyloxy)biphenylProduct of the cross-coupling reaction.
Typical Yield 60-80% (based on similar reactions)Yields can vary based on reaction scale and purity of reagents.

Product Characterization

The final product, 2-(cyclohexyloxy)biphenyl, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons of the two phenyl rings. The protons of the cyclohexyl group will appear as a series of multiplets in the upfield region (δ 1.2-4.0 ppm), with the proton on the carbon attached to the oxygen appearing as a downfield multiplet.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum will show characteristic signals for the aromatic carbons (δ 110-160 ppm) and the aliphatic carbons of the cyclohexyl ring (δ 20-80 ppm). The carbon attached to the oxygen will be the most downfield of the aliphatic signals.

  • IR (ATR, cm⁻¹): The spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons (~2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic rings (~1450-1600 cm⁻¹), and a strong C-O stretching vibration for the ether linkage (~1050-1250 cm⁻¹).[4]

Diagram of Key Structural Features for Spectroscopic Analysis:

product_structure cluster_product 2-(Cyclohexyloxy)biphenyl cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy P Image of 2-(cyclohexyloxy)biphenyl structure with key protons and carbons highlighted for NMR and key bonds for IR. HNMR ¹H NMR: Aromatic protons (δ 7.0-7.6), Cyclohexyl protons (δ 1.2-4.0) P->HNMR CNMR ¹³C NMR: Aromatic carbons (δ 110-160), Cyclohexyl carbons (δ 20-80) P->CNMR IR IR: C-H stretch (~2850-3100), C=C stretch (~1450-1600), C-O stretch (~1050-1250) P->IR

Sources

Application Note: 1-Bromo-2-(cyclohexyloxy)benzene as a Versatile Scaffold for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemical active ingredients. The discovery process is often accelerated by the strategic use of chemical scaffolds that offer both inherent biological relevance and synthetic versatility. This document introduces 1-Bromo-2-(cyclohexyloxy)benzene as a promising, yet underexplored, scaffold for generating diverse chemical libraries aimed at agrochemical screening. We provide the scientific rationale for its selection, detailed protocols for its synthesis and characterization, and a strategic workflow for its application in lead generation and optimization. The unique combination of an ortho-substituted aryl ether, reminiscent of classic phenoxy herbicides, and a synthetically tractable aryl bromide handle, makes this molecule a compelling starting point for researchers in crop protection.

Scientific Rationale: A Scaffold of Strategic Value

The molecular architecture of this compound presents a confluence of features highly desirable in agrochemical research and development.

  • The Aryl Ether Linkage: The cyclohexyloxy-benzene core is a bio-isostere of phenoxy-type structures that are foundational to a major class of herbicides, including 2,4-D and MCPA.[1][2] This structural motif is well-recognized for its ability to interact with biological targets and for its favorable transport properties within plants. The bulky, lipophilic cyclohexyl group, in contrast to the smaller alkyl chains in traditional phenoxy herbicides, can confer altered metabolic stability and unique binding-pocket interactions, potentially leading to novel modes of action or overcoming existing resistance mechanisms.

  • The Aryl Bromide Handle: The bromine atom is not merely a substituent; it is a versatile synthetic handle for diversification.[3] Its presence allows for a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of a vast range of chemical moieties at a late stage of the synthesis. This capability is paramount for building a diverse library of analogues for structure-activity relationship (SAR) studies. By strategically modifying this position, researchers can fine-tune the compound's biological activity, spectrum, and physicochemical properties.[4]

  • Modulation of Physicochemical Properties: The cyclohexyloxy group significantly influences the molecule's lipophilicity (fat-solubility), a critical parameter (often expressed as LogP) that governs its environmental fate, plant uptake, and interaction with target enzymes.[4] The ortho-substitution pattern can induce specific conformational preferences in the molecule, which may be key to achieving high-affinity binding to a target protein.

Synthesis, Purification, and Characterization

A reliable and scalable synthesis is the bedrock of any screening program. We present a robust, two-step synthesis of the title compound starting from commercially available 2-bromophenol.

Protocol 2.1: Synthesis of this compound

This protocol follows a classical Williamson ether synthesis, a reliable method for forming the ether linkage.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is used to deprotonate the phenol, forming the nucleophilic phenoxide in situ. It is preferred over stronger bases like NaOH or NaH for its ease of handling and removal.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and accelerating the Sₙ2 reaction.

  • Temperature (80-90 °C): This temperature provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant decomposition of the starting materials or solvent.

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF, approx. 5 mL per 1 g of 2-bromophenol).

  • Stir the suspension at room temperature for 10 minutes to ensure homogeneity.

  • Add bromocyclohexane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF used).

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Diagram: Synthetic Workflow

The following diagram illustrates the straightforward synthetic logic.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Purification A 2-Bromophenol C This compound (Crude Product) A->C K₂CO₃, DMF 80-90 °C B Bromocyclohexane B->C K₂CO₃, DMF 80-90 °C D Silica Gel Column Chromatography C->D Load Crude E Pure Product D->E Elute

Caption: Synthetic and purification workflow for the target scaffold.

Protocol 2.2: Purification and Characterization

Purification:

  • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (typically starting from 100% hexanes). The non-polar nature of the product means it will elute with low polarity solvent mixtures.

Characterization:

  • The identity and purity of the final compound should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structural integrity and absence of significant impurities.

    • GC-MS: To confirm the molecular weight and purity. The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound.

Data Summary: Physicochemical Properties
PropertyValueSource
CAS Number 105902-37-2[3][5]
Molecular Formula C₁₂H₁₅BrO[5]
Molecular Weight 255.15 g/mol [3][5]
Appearance Colorless to pale yellow oil(Typical)
Predicted LogP 4.1 - 4.4[6][7]

Application in Agrochemical Lead Generation

The true power of this compound lies in its utility as a platform for library synthesis. The aryl bromide is a gateway to immense chemical diversity.

Diagram: Lead Generation and Screening Workflow

This diagram outlines the strategic process from scaffold to biological data.

G A Core Scaffold This compound B Diversification via Cross-Coupling Reactions (e.g., Suzuki-Miyaura) A->B D Diverse Analogue Library B->D C Building Blocks (Boronic Acids, Amines, etc.) C->B E Primary Screening (Herbicidal, Fungicidal, Insecticidal Assays) D->E F Hit Identification E->F F->A Inactive Compounds (Design new library) G Structure-Activity Relationship (SAR) and Lead Optimization F->G Active Compounds

Caption: Workflow from scaffold diversification to hit identification.

Protocol 3.1: General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a template for coupling the scaffold with various aryl or heteroaryl boronic acids.

Causality Behind Experimental Choices:

  • Catalyst (e.g., Pd(PPh₃)₄): A palladium(0) catalyst is essential for the oxidative addition step, which is the first and often rate-limiting step of the catalytic cycle.

  • Base (e.g., Na₂CO₃): The base is required to activate the boronic acid for the transmetalation step. An aqueous solution is often used.

  • Solvent System (e.g., Toluene/Ethanol/Water): This mixture ensures that both the organic-soluble aryl halide and the often more polar boronate salt are sufficiently soluble to react.

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Add the solvent system (e.g., Toluene/Ethanol, 3:1 ratio).

  • Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting biaryl product by flash column chromatography or preparative HPLC.

Hypothetical Screening Cascade

Once a library of derivatives is synthesized, a tiered screening approach is employed to identify promising candidates efficiently.

  • Primary Screening: High-throughput screening of the library at a single, high concentration (e.g., 100-200 ppm) against key representative targets.

    • Herbicidal: Pre- and post-emergence assays on monocot (Lolium multiflorum) and dicot (Brassica campestris) model weeds.[2]

    • Fungicidal: In vitro assays against economically important pathogens like Fusarium graminearum or Botrytis cinerea.

    • Insecticidal: Assays against representative pests such as aphids (Aphis gossypii) or lepidopteran larvae (Spodoptera exigua).

  • Secondary Screening: "Hit" compounds from the primary screen are advanced to confirm activity and establish potency.

    • Dose-Response Curves: Generation of IC₅₀ (for herbicides/fungicides) or LC₅₀ (for insecticides) values to quantify potency.

    • Spectrum of Activity: Testing against a broader panel of weeds, fungi, or insects to determine the scope of biological activity.

  • Tertiary Evaluation: In-depth analysis of the most promising leads.

    • Mode of Action Studies: Biochemical or cellular assays to elucidate the biological target.

    • Greenhouse/Field Trials: Evaluation of efficacy under more realistic conditions.

    • Preliminary Safety Assessment: Early-stage cytotoxicity and environmental fate profiling.

Conclusion

This compound represents a strategically sound and synthetically accessible starting point for the discovery of next-generation agrochemicals. Its design incorporates a bio-relevant core with a versatile chemical handle, enabling the rapid generation of diverse and novel chemical matter. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to synthesize, derivatize, and evaluate this promising scaffold, paving the way for the identification of new active ingredients to address the evolving challenges in global agriculture.

References

  • The Production of Phenoxy Herbicides. (n.d.). Dow AgroSciences.
  • Preparation method of phenoxycarboxylic acid herbicides. (2018).
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025).
  • Method for synthesizing phenoxy carboxylate herbicide original medicine. (2013).
  • Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene‐Derived Primary Amine. (2026).
  • This compound. (n.d.). Benchchem.
  • Boosting Agrochemical Efficacy: The Role of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • 1-Bromo-4-(cyclohexyloxy)benzene. (2025).
  • 1-Bromo-4-(cyclohexyloxy)benzene. (n.d.). ChemScene.
  • This compound. (n.d.). BLD Pharm.
  • Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). Organic Chemistry Class Notes.
  • Reactions of Aromatic Compounds. (n.d.). University of Calgary.
  • Electrophilic Aromatic Substitution Reactions - Bromin
  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. (2018). The Organic Chemistry Tutor via YouTube.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 1-bromo-2-(cyclohexyloxy)benzene. This valuable aryl ether is often synthesized via the Williamson ether synthesis, a classic yet nuanced Sɴ2 reaction. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, optimize your reaction yields, and ensure the purity of your final product.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions based on established chemical principles.

Q1: Why is my yield of this compound consistently low?

A low yield is the most common issue in this synthesis and can stem from several factors, primarily related to the inherent competition between the desired substitution (Sɴ2) and an elimination (E2) side reaction.[1][2][3]

  • Cause 1: Competing E2 Elimination: The primary cause of low yield is often the E2 elimination of the alkyl halide to form an alkene.[1] In this synthesis, you are using a secondary alkyl halide (bromocyclohexane), which is susceptible to elimination, especially in the presence of a strong base like the 2-bromophenoxide anion.[2][4] Higher temperatures significantly favor the E2 pathway over the Sɴ2 pathway.[1]

    • Solution: Carefully control the reaction temperature. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times or excessive temperatures.[5]

  • Cause 2: Incomplete Deprotonation of 2-Bromophenol: The reaction requires the formation of the 2-bromophenoxide ion, a potent nucleophile. If the base used is not strong enough or is used in insufficient stoichiometric amounts, a significant portion of the 2-bromophenol will remain unreacted, thus limiting the potential yield.[1][5]

    • Solution: Ensure your base is sufficiently strong and anhydrous. While potassium carbonate (K₂CO₃) is often used, a stronger base like sodium hydride (NaH) can ensure complete deprotonation.[5] Always use at least a slight molar excess of the base relative to the 2-bromophenol.

  • Cause 3: Inappropriate Solvent Choice: The solvent plays a critical role in an Sɴ2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the desired reaction.[5]

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[5][6] These solvents solvate the cation of the base (e.g., K⁺ or Na⁺), leaving the phenoxide anion "naked" and highly reactive, which accelerates the Sɴ2 reaction.[1]

  • Cause 4: Moisture Contamination: Alkoxides and phenoxides are strong bases that can be neutralized by water. The presence of moisture in the reagents or glassware will consume the base and the nucleophile, preventing the reaction from proceeding efficiently.[7]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the reagents, particularly the base, are dry.

Q2: I am observing a significant amount of cyclohexene as a byproduct. How can I minimize this elimination reaction?

The formation of cyclohexene is a direct result of the E2 elimination pathway competing with the Sɴ2 substitution.[1] The 2-bromophenoxide acts not only as a nucleophile but also as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon on the cyclohexane ring.

  • Primary Strategy: Temperature Control: As the activation energy for elimination is often higher than for substitution, lower reaction temperatures will favor the Sɴ2 pathway.[1] Avoid high-temperature reflux conditions unless absolutely necessary and empirically determined to improve yield without significantly increasing byproduct formation.

  • Secondary Strategy: Base and Nucleophile Considerations: While the phenoxide is the intended nucleophile, its basicity drives the E2 reaction. Using a less sterically hindered base for the initial deprotonation might be considered, but the primary driver for elimination is the phenoxide itself acting on the secondary halide. The choice of reactants (phenoxide and secondary halide) is fixed for this target molecule, making temperature the most critical variable to control.

Reaction Pathway: Substitution vs. Elimination

The following diagram illustrates the desired Sɴ2 pathway leading to the ether product and the competing E2 pathway leading to the cyclohexene byproduct.

Williamson_Synthesis R1 2-Bromophenoxide R2 Bromocyclohexane P1 This compound (Desired Ether) R1->P1 Sɴ2 Attack (Substitution) P2 Cyclohexene (Byproduct) R1->P2 E2 Proton Abstraction (Elimination) R2->P1 R2->P2 Br_ion Br⁻ P3 2-Bromophenol P2->P3

Caption: Sɴ2 Substitution vs. E2 Elimination Pathways.

Q3: The reaction does not seem to go to completion, and I recover a lot of unreacted 2-bromophenol. What could be the cause?

Recovering the starting phenol is a clear indication of an incomplete reaction.

  • Cause 1: Insufficient Base: The most likely reason is incomplete deprotonation of the 2-bromophenol. Phenols are acidic, but require a suitable base to be fully converted to the corresponding phenoxide.[8]

    • Solution: Check the pKa of 2-bromophenol and ensure the conjugate acid of your chosen base has a significantly higher pKa (at least 3-4 units higher). Use at least 1.1 equivalents of a strong base like NaH or KOH. If using a weaker base like K₂CO₃, the reaction may require more forcing conditions (higher temperature, longer time), which can increase elimination byproducts.[9]

  • Cause 2: Short Reaction Time: Ether syntheses can be slow.[5]

    • Solution: Monitor the reaction using TLC. Spot the reaction mixture against the starting materials (2-bromophenol and bromocyclohexane). The reaction is complete when the 2-bromophenol spot has been completely consumed. Continue the reaction until TLC analysis confirms completion.

  • Cause 3: Deactivated Reagents: If reagents have been stored improperly, they may have degraded. For example, NaH can be passivated by an outer layer of NaOH if exposed to moisture.

    • Solution: Use fresh, high-purity reagents from a reliable supplier. Ensure they are stored under appropriate conditions (e.g., NaH under mineral oil, sealed from air).

Frequently Asked Questions (FAQs)

Q1: What is the optimal combination of reactants for this synthesis?

The Williamson ether synthesis involves reacting an alkoxide/phenoxide with an alkyl halide.[2] For this compound, there are two theoretical routes:

  • Route A: 2-bromophenoxide + bromocyclohexane

  • Route B: Sodium cyclohexoxide + 1,2-dibromobenzene

Route A is the only viable pathway. Sɴ2 reactions do not occur on sp²-hybridized carbons of aryl halides like 1,2-dibromobenzene because the backside attack required for the mechanism is sterically impossible.[2][7][8] Therefore, you must use 2-bromophenol (deprotonated in situ) as the nucleophile and a cyclohexyl halide as the electrophile.

Q2: Which base and solvent system is recommended?

The choice of base and solvent is critical for maximizing yield. The table below summarizes recommended systems.

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH provides rapid and irreversible deprotonation. K₂CO₃ is weaker, cheaper, and easier to handle but may require longer reaction times or higher temperatures.[5][9]
Solvent N,N-Dimethylformamide (DMF) or AcetonitrileThese are polar aprotic solvents that accelerate Sɴ2 reactions by effectively solvating the counter-ion of the nucleophile.[1][5]
Temperature 50-80 °C (Empirically Optimized)Balances reaction rate against the competing E2 elimination. Start with lower temperatures and monitor via TLC.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and potential side reactions.[10]

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective method.

  • Procedure: Prepare a TLC plate and spot three lanes: your 2-bromophenol starting material, your bromocyclohexane starting material, and a co-spot of both. Then, spot the reaction mixture in a fourth lane.

  • Eluent: A non-polar eluent system like Hexane/Ethyl Acetate (e.g., 9:1 or 4:1 v/v) should provide good separation.

  • Analysis: The reaction is complete when the spot corresponding to 2-bromophenol (which is more polar and will have a lower Rf) disappears from the reaction mixture lane. The product, being less polar, will have a higher Rf value.

Q4: What are the primary safety considerations for this experiment?

  • Reagents: 2-Bromophenol is toxic and corrosive. Bromocyclohexane is a lachrymator and irritant. Strong bases like NaH are flammable solids that react violently with water. DMF is a skin irritant and can be absorbed through the skin.

  • Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Handle NaH with extreme care under an inert atmosphere and have an appropriate fire extinguisher (Class D for metal fires) nearby.

Example Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.

  • Preparation: Add 2-bromophenol (1.0 eq.) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol) to the flask to dissolve the 2-bromophenol.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Add bromocyclohexane (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC. Maintain the temperature until the 2-bromophenol is fully consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench it by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis for Aryl Ethers.
  • Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
  • ChemicalBook. (n.d.). 1-BROMO-2-CYCLOHEXYLBENZENE synthesis.
  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Jakhar, K. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Nasim, F., Yaqoob, A., Zubair, M., Rana, U. A., Khan, S. U., Zia-Ul-Haq, M., & Jaafar, H. Z. E. (2018). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE.

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Technical Support Center: Optimization of Coupling Reactions for 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 1-Bromo-2-(cyclohexyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this sterically hindered and electron-rich substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common challenges and achieve successful reaction outcomes.

Introduction to the Challenges

This compound presents a unique set of challenges in palladium- and copper-catalyzed cross-coupling reactions. The bulky cyclohexyloxy group at the ortho-position creates significant steric hindrance around the reactive C-Br bond. This can impede the crucial oxidative addition step in palladium-catalyzed cycles and hinder the approach of nucleophiles.[1] Furthermore, the oxygen atom of the ether linkage donates electron density to the aromatic ring, which can decrease the reactivity of the aryl bromide towards oxidative addition.[1]

This guide will focus on three key transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Ullmann condensation for C-O, C-N, and C-S bond formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Low or No Conversion of Starting Material

Q: I am not observing any product formation, and my starting material, this compound, is largely unreacted. What are the likely causes and how can I fix this?

A: This is a common and frustrating issue, often pointing to a problem with the initial activation of the aryl bromide. The steric hindrance and electron-rich nature of your substrate are likely the primary culprits, making the oxidative addition step of the catalytic cycle particularly challenging.[1]

Here is a systematic approach to troubleshoot this problem:

Step 1: Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for activating sterically hindered aryl bromides.[2]

  • For Suzuki and Buchwald-Hartwig Reactions: Standard catalysts like Pd(PPh₃)₄ may be ineffective. You should employ a more robust catalytic system.

    • Ligands: Bulky, electron-rich phosphine ligands are essential. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are designed to facilitate oxidative addition and reductive elimination with sterically demanding substrates.[2] N-heterocyclic carbene (NHC) ligands with flexible steric bulk have also shown great promise for coupling hindered aryl chlorides at room temperature and can be effective for bromides as well.[3]

    • Palladium Precatalyst: Using a pre-formed palladium(II) precatalyst, such as an XPhos-ligated palladacycle (e.g., XPhos Pd G3), can lead to more consistent generation of the active Pd(0) species in solution.[2]

  • For Ullmann Reactions: The activation of copper is crucial.

    • Copper Source: Instead of copper powder, consider using a more active form, such as in situ generated Cu(I) from CuI or using "activated" copper prepared by reducing a copper salt.[4][5]

    • Ligands: While classic Ullmann reactions are often ligandless, modern protocols for Ullmann-type reactions benefit significantly from the use of ligands like diamines or phenanthrolines to stabilize the copper catalyst and improve solubility.[6]

Step 2: Re-evaluating the Base and Solvent System

  • Base Selection: The base plays a critical role in both Suzuki and Buchwald-Hartwig reactions.

    • In Suzuki couplings, the base is required to activate the boronic acid for transmetalation.[7] For sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃.[2]

    • In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is needed to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is a common choice, but its high reactivity can sometimes lead to side reactions.[8] Lithium bis(trimethylsilyl)amide (LHMDS) can be a milder alternative for sensitive substrates.[9]

  • Solvent Effects: The solvent must be able to dissolve all reaction components and be stable at the required temperature.

    • Aprotic polar solvents like dioxane, THF, or toluene are commonly used for palladium-catalyzed couplings.[1] For particularly stubborn reactions, a higher boiling point solvent like DMF may be necessary to drive the reaction forward, but be mindful of potential side reactions at elevated temperatures.[2] In some cases, a biphasic system (e.g., toluene/water) is beneficial for Suzuki reactions.[10]

Step 3: Optimizing Reaction Conditions

  • Temperature: Sterically hindered substrates often require higher reaction temperatures to overcome the activation energy for oxidative addition.[2] If you are running the reaction at a moderate temperature (e.g., 80 °C), consider incrementally increasing it to 100-120 °C.

  • Reaction Time: These reactions can be sluggish. Monitor the reaction progress over a longer period (e.g., 24-48 hours) before concluding that it has failed.

Below is a troubleshooting workflow diagram for low or no conversion:

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Formation of Significant Byproducts

Q: My reaction is proceeding, but I am observing a significant amount of homocoupling of my boronic acid (in a Suzuki reaction) and/or hydrodehalogenation of my starting material. How can I suppress these side reactions?

A: The formation of these byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen in the reaction mixture.[2] Oxygen can oxidize the Pd(0) catalyst and also promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon or using a freeze-pump-thaw technique). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Hydrodehalogenation (Protodebromination): This occurs when the aryl bromide is converted to the corresponding arene (cyclohexyloxybenzene). This can be promoted by certain bases and solvents, or by a β-hydride elimination pathway if coupling with an alkyl partner.[11]

    • Solution:

      • Choice of Base: If you are using a very strong base like an alkoxide, consider switching to a weaker, though still effective, base like K₃PO₄ or Cs₂CO₃.[2]

      • Solvent: If using a protic solvent, it can act as a proton source for this side reaction. Ensure you are using a dry, aprotic solvent.

      • Ligand: The use of bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the pathways leading to hydrodehalogenation.[2]

Table 1: Effect of Ligand and Base on Side Product Formation in a Hypothetical Suzuki Coupling

LigandBaseDesired Product Yield (%)Homocoupling (%)Hydrodehalogenation (%)
PPh₃K₂CO₃152510
PPh₃NaOtBu201530
XPhosK₃PO₄85<5<5
SPhosCs₂CO₃90<5<2

This data is illustrative and serves to demonstrate general trends.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling of this compound with an arylboronic acid, what would be a good starting point for reaction conditions?

A1: A robust starting point would be to use a modern catalyst system known to be effective for sterically hindered substrates.[12][13]

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Ligand: Additional XPhos (1-2 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: Dioxane or Toluene (degassed)

  • Temperature: 100-110 °C

  • Concentration: 0.1 - 0.5 M with respect to the aryl bromide.

Always run a small-scale test reaction first and monitor by TLC or LC-MS to gauge reactivity before scaling up.

Q2: I want to perform a Buchwald-Hartwig amination with a secondary amine. How do the conditions differ from coupling with a primary amine?

A2: Secondary amines are generally less reactive than primary amines due to increased steric hindrance. Therefore, you may need more forcing conditions.

  • Ligand Choice: While ligands like XPhos are generally good, for particularly hindered secondary amines, ligands like BrettPhos have been developed to facilitate these challenging couplings.

  • Base: A strong base like NaOtBu or LHMDS is typically required.

  • Temperature: Higher temperatures (100-120 °C) are often necessary.

Q3: Is the Ullmann reaction a viable alternative to palladium-catalyzed couplings for this substrate?

A3: The Ullmann reaction can be a useful alternative, especially for C-O and C-N bond formation (Ullmann condensation).[6] However, classic Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper.[5][14] Modern, ligand-accelerated Ullmann-type reactions can proceed under milder conditions. For a substrate like this compound, an Ullmann condensation might be challenging due to the steric hindrance, but it is worth exploring if palladium-based methods fail, particularly for diaryl ether synthesis.[6][15]

Q4: Can the cyclohexyloxy group itself cause any side reactions?

A4: The ether linkage is generally stable under most cross-coupling conditions. However, under very harsh basic conditions and high temperatures, cleavage of the ether is a theoretical possibility, though unlikely to be a major competing pathway. The primary influence of the cyclohexyloxy group is steric and electronic, as discussed.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 1-2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium precatalyst and ligand.

  • Add the degassed solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(Br)L₂] Pd0->OA_complex Oxidative Addition Ar-Br Transmetalation_complex [Ar-Pd(II)(Ar')L₂] OA_complex->Transmetalation_complex Transmetalation Ar'B(OH)₂ / Base Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Sources

Technical Support Center: Synthesis of 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-(cyclohexyloxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and provide in-depth, field-proven solutions to optimize your synthetic route and improve yield. Our approach is grounded in mechanistic principles to empower you with a robust understanding of the reaction.

Introduction: Navigating the Synthesis of an Aryl Ether

The synthesis of this compound, an aryl ether, is a crucial step in the development of various pharmaceutical and specialty chemical products. The most common and direct approach is the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and an organohalide.[1][2] However, alternative methods like the Ullmann condensation and Buchwald-Hartwig amination offer different strategies, particularly when dealing with less reactive substrates.[3][4]

This guide will primarily focus on troubleshooting the Williamson ether synthesis for this specific target molecule and will also touch upon when to consider alternative routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and why?

The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of 2-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide or other good leaving group from a cyclohexyl electrophile.[5] This SN2 reaction is favored due to the accessibility of the starting materials and the generally high yields achievable under optimized conditions.[2]

Q2: What are the primary competing side reactions that lower the yield?

The main side reaction is the base-catalyzed elimination (E2) of the alkylating agent (e.g., cyclohexyl bromide).[1] This is particularly problematic with secondary alkyl halides like cyclohexyl bromide. Another potential side reaction is C-alkylation of the aryloxide ion, as it is an ambident nucleophile, although O-alkylation is generally favored.[1]

Q3: Are there more modern catalytic methods to consider?

Yes, for aryl ether synthesis, the Ullmann condensation and Buchwald-Hartwig C-O coupling are powerful alternatives.[3][4] The Ullmann reaction uses a copper catalyst, often at high temperatures, to couple an aryl halide with an alcohol.[3][6] The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that can be very efficient for forming C-O bonds under milder conditions than the Ullmann condensation.[4][7] These methods are especially useful if the Williamson ether synthesis proves to be low-yielding.

Troubleshooting Guide: Optimizing Your Synthesis

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound via the Williamson ether synthesis.

Issue 1: Low or No Product Formation

A low or complete lack of product is often indicative of issues with the nucleophile generation or the reactivity of the electrophile.

Causality and Troubleshooting Steps:
  • Incomplete Deprotonation of 2-Bromophenol: The phenoxide is the active nucleophile. Incomplete deprotonation will result in a lower concentration of the nucleophile and thus a slower reaction rate.

    • Verification: Check the pKa of 2-bromophenol and ensure the base used is strong enough for complete deprotonation. Sodium hydride (NaH) is a strong, non-nucleophilic base that is excellent for this purpose.[8]

    • Protocol:

      • Dry the 2-bromophenol and the reaction solvent (e.g., THF, DMF) thoroughly. Water will quench the base.

      • Add the base to the solution of 2-bromophenol at 0 °C and allow it to stir for at least 30 minutes to an hour to ensure complete deprotonation before adding the cyclohexyl halide.

  • Poor Quality of Reagents: The purity of starting materials is critical.

    • Verification: Check the purity of 2-bromophenol and cyclohexyl bromide by NMR or GC-MS. The cyclohexyl bromide can degrade over time, releasing HBr.

    • Corrective Action: Purify starting materials if necessary. Cyclohexyl bromide can be washed with a mild base, dried, and distilled.[9]

  • Reaction Temperature is Too Low: SN2 reactions have an activation energy barrier that must be overcome.

    • Optimization: While higher temperatures can favor the competing E2 elimination, a moderate increase in temperature can significantly increase the rate of the desired SN2 reaction. Monitor the reaction by TLC or GC-MS to find the optimal temperature.

Issue 2: Significant Formation of Cyclohexene Byproduct

The presence of cyclohexene indicates that the E2 elimination pathway is competing effectively with the SN2 substitution.[1]

Causality and Troubleshooting Steps:
  • Steric Hindrance: Cyclohexyl bromide is a secondary halide, which is more prone to elimination than a primary halide.[2]

    • Mitigation:

      • Choice of Leaving Group: Using a better leaving group on the cyclohexane ring, such as iodide or tosylate, can sometimes favor the SN2 reaction.

      • Temperature Control: E2 reactions are generally more sensitive to temperature increases than SN2 reactions. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can minimize elimination.

  • Strong, Bulky Base: The choice of base for deprotonation can influence the extent of elimination.

    • Recommendation: While a strong base is needed to deprotonate the phenol, using a non-nucleophilic and less sterically hindered base is preferable. Sodium hydride is a good choice.[8]

Issue 3: Difficulty in Product Purification

Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities to the desired product.

Causality and Troubleshooting Steps:
  • Similar Polarity of Components: 2-bromophenol, this compound, and potential byproducts can have close Rf values on a TLC plate, making chromatographic separation difficult.

    • Workup Protocol:

      • After the reaction is complete, quench the reaction mixture with water.

      • Perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove any unreacted 2-bromophenol.

      • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[10]

  • Column Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can often provide good separation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the Williamson ether synthesis of this compound.

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Dry Reagents & Glassware setup Assemble Reaction Under Inert Atmosphere reagents->setup deprotonation Deprotonate 2-Bromophenol with NaH in Anhydrous Solvent (e.g., THF) setup->deprotonation addition Add Cyclohexyl Bromide deprotonation->addition reflux Heat to Optimal Temperature addition->reflux quench Quench with Water reflux->quench extract Extract with Organic Solvent quench->extract wash Wash with Aqueous Base & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterization Characterize Product (NMR, GC-MS, etc.) purify->characterization Ullmann_Condensation reactants 2-Bromophenol + Cyclohexanol Aryl Halide + Alcohol catalyst Cu Catalyst (e.g., CuI) Base (e.g., K2CO3) reactants->catalyst High Temperature (e.g., >150 °C) product This compound Aryl Ether catalyst->product

Caption: Ullmann Condensation for Aryl Ether Synthesis.

Buchwald-Hartwig C-O Coupling

A more modern, palladium-catalyzed approach that often proceeds under milder conditions with a broader substrate scope. [4][7][11]

Buchwald_Hartwig_Coupling reactants 2-Bromophenol + Cyclohexanol Aryl Halide + Alcohol catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., phosphine-based) reactants->catalyst Inert Solvent (e.g., Toluene) base Base (e.g., Cs2CO3) catalyst->base product This compound Aryl Ether base->product

Caption: Buchwald-Hartwig C-O Coupling.

Concluding Remarks

Improving the yield of this compound synthesis requires a systematic approach to troubleshooting. By understanding the underlying reaction mechanisms and potential side reactions, researchers can make informed decisions to optimize their experimental conditions. This guide provides a foundation for diagnosing and resolving common issues, ultimately leading to a more efficient and higher-yielding synthesis.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • PLOS. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • YouTube. Buchwald-Hartwig coupling. [Link]

  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • OperaChem. Ullmann coupling: the first publication. [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • PubMed. 1-Bromo-2,4,6-tricyclo-hexyl-benzene. [Link]

  • PubChem. 1-Bromo-4-(cyclohexyloxy)benzene. [Link]

Sources

common side products in the synthesis of 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Bromo-2-(cyclohexyloxy)benzene. This molecule is typically synthesized via the Williamson ether synthesis, a robust and widely used method for forming ether linkages. The reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of 2-bromophenol is reacted with a cyclohexyl halide.

While the Williamson ether synthesis is a cornerstone of organic chemistry, the specific combination of a phenoxide nucleophile and a secondary alkyl halide (cyclohexyl bromide) introduces predictable and often challenging side reactions.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting protocols to help you identify, minimize, and manage the formation of common side products, thereby optimizing your reaction yield and purity.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected, and my crude NMR/GC-MS shows a volatile, low molecular weight impurity. What is the likely cause?

A1: The most probable cause is a competing E2 elimination reaction.

This is the most common side reaction when using secondary alkyl halides like cyclohexyl bromide.[3][4] The 2-bromophenoxide, in addition to being a potent nucleophile, is also a strong base. It can abstract a proton from a carbon adjacent to the bromine on the cyclohexane ring, leading to the formation of cyclohexene instead of the desired ether product.[4][5]

Causality & Mechanism:

  • SN2 (Desired Pathway): The phenoxide attacks the carbon atom bonded to the bromine, displacing the bromide and forming the C-O ether bond.

  • E2 (Side Reaction): The phenoxide acts as a base, removing a proton from the cyclohexane ring, which leads to the formation of a double bond and elimination of the bromide.

Strategies for Minimization:

  • Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at the lowest feasible temperature will favor the SN2 pathway. Elevated temperatures strongly favor E2 elimination.[3]

  • Base Selection: While a strong base is needed to deprotonate the 2-bromophenol, using a less hindered, milder base can sometimes help. For phenols, potassium carbonate (K₂CO₃) is often a good choice as it is less basic than alkoxides like sodium ethoxide, yet sufficient to form the phenoxide.

  • Controlled Addition: Slowly adding the cyclohexyl bromide to the solution of the pre-formed phenoxide can help maintain a low concentration of the alkyl halide, potentially favoring the bimolecular substitution reaction.

Q2: I've isolated a byproduct with the same mass as my starting materials combined, but its NMR spectrum is inconsistent with the desired ether. What could this be?

A2: You are likely observing a C-alkylation product.

Phenoxide ions are ambident nucleophiles , meaning they have two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring, typically at the positions ortho or para to the oxygen (C-alkylation).[1][3] While O-alkylation is desired, C-alkylation is a known competing pathway.

Causality & Mechanism:

  • O-Alkylation (Desired): The negative charge on the phenoxide oxygen attacks the cyclohexyl bromide.

  • C-Alkylation (Side Reaction): The electron density of the aromatic ring attacks the cyclohexyl bromide. Given the starting material (2-bromophenol), the most likely site for C-alkylation is the C4 position (para to the hydroxyl group), which would result in the formation of 4-cyclohexyl-2-bromophenol .

Strategies for Maximizing O-Alkylation:

  • Solvent Choice: This is the most critical factor. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for O-alkylation.[3][4] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) without strongly solvating the phenoxide anion, leaving a highly reactive "naked" oxygen nucleophile that favors the desired reaction. Protic solvents (like ethanol) can solvate the oxygen atom, making the ring carbons more competitive nucleophiles.

Reaction Pathways Overview

The following diagrams illustrate the desired synthesis route and the major competing side reactions.

Williamson_Ether_Synthesis Reactants 2-Bromophenol + Cyclohexyl Bromide Phenoxide Potassium 2-Bromophenoxide Reactants->Phenoxide + K₂CO₃ (Deprotonation) Product This compound (Desired Product) Phenoxide->Product Sₙ2 Attack (O-Alkylation)

Caption: Desired SN2 pathway for the synthesis.

Side_Reactions Phenoxide Potassium 2-Bromophenoxide + Cyclohexyl Bromide Elimination Cyclohexene Phenoxide->Elimination E2 Elimination (Phenoxide as Base) C_Alkylation 4-Cyclohexyl-2-bromophenol Phenoxide->C_Alkylation C-Alkylation (Ring as Nucleophile)

Caption: Major competing side reaction pathways.

Quantitative Data Summary & Troubleshooting Workflow

The following table provides a quick reference for troubleshooting common issues.

Observed Problem Probable Cause(s) Recommended Solution(s)
High levels of cyclohexene byproductE2 Elimination is outcompeting SN2 substitution.Lower the reaction temperature. Ensure slow, controlled addition of the alkyl halide.
Presence of 4-cyclohexyl-2-bromophenolC-Alkylation is occurring.Switch to a polar aprotic solvent like DMF or DMSO. Avoid protic or non-polar solvents.
Recovery of unreacted 2-bromophenolIncomplete deprotonation or insufficient reaction time.Ensure at least one equivalent of base (e.g., K₂CO₃) is used. Increase reaction time or gently warm the reaction (e.g., 50-60 °C) while monitoring for elimination.
Complex mixture of productsMultiple side reactions occurring.Re-evaluate all parameters. Start with the optimized protocol below, focusing on temperature control and solvent choice.

The workflow below provides a logical sequence for diagnosing and resolving issues during the synthesis.

Troubleshooting_Workflow Start Reaction Performed Analyze Analyze Crude Product (GC-MS, ¹H NMR) Start->Analyze CheckYield Is Yield Acceptable? Analyze->CheckYield CheckPurity Is Purity High? CheckYield->CheckPurity Yes IdentifyByproduct Identify Major Byproduct(s) CheckYield->IdentifyByproduct No Success Procedure Successful CheckPurity->Success Yes CheckPurity->IdentifyByproduct No IsElimination Is it Cyclohexene? IdentifyByproduct->IsElimination IsCAlkylation Is it C-Alkylated Phenol? IsElimination->IsCAlkylation No FixElimination Lower Temperature, Control Addition Rate IsElimination->FixElimination Yes IsStartingMat Unreacted Starting Material? IsCAlkylation->IsStartingMat No FixCAlkylation Change Solvent to DMF/DMSO IsCAlkylation->FixCAlkylation Yes FixCompletion Increase Reaction Time, Check Base Stoichiometry IsStartingMat->FixCompletion Yes FixElimination->Start FixCAlkylation->Start FixCompletion->Start

Caption: Logical workflow for troubleshooting the synthesis.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize O-alkylation and minimize competing side reactions.

Materials:

  • 2-Bromophenol (1.0 eq.)

  • Cyclohexyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromophenol and anhydrous DMF (approx. 0.5 M concentration).

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium 2-bromophenoxide salt.

  • Add cyclohexyl bromide dropwise to the suspension over 15-20 minutes.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to isolate the pure this compound.

Protocol 2: Identification of Byproducts

A. Cyclohexene:

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Procedure: Dilute a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Inject into the GC-MS.

  • Expected Result: Cyclohexene is volatile and will have a short retention time. The mass spectrum will show a molecular ion (M⁺) peak at m/z = 82.

B. 4-cyclohexyl-2-bromophenol:

  • Method: Isolation by column chromatography followed by NMR spectroscopy.

  • Procedure: This byproduct is more polar than the desired ether due to the free hydroxyl group. It will typically elute later from a silica gel column.

  • Expected ¹H NMR Features: The spectrum will show a characteristic broad singlet for the phenolic -OH proton. The aromatic region will show three distinct protons in a pattern consistent with 1,2,4-trisubstitution. Aliphatic signals for the cyclohexyl group will also be present.

References

  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
  • BenchChem. (2025). Troubleshooting Williamson ether synthesis side reactions.
  • Reisman, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Surajit, K. et al. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

Sources

Technical Support Center: Purification of 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Bromo-2-(cyclohexyloxy)benzene (CAS No. 105902-37-2). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges encountered during the purification of this versatile aryl ether building block. The following question-and-answer guide addresses specific experimental issues, explains the underlying chemical principles, and offers robust, actionable protocols.

Physicochemical Properties

A foundational understanding of the target compound's properties is critical for designing an effective purification strategy.

PropertyValueSource
CAS Number 105902-37-2[1][2]
Molecular Formula C₁₂H₁₅BrO[1][2]
Molecular Weight 255.15 g/mol [1]
Physical State Not definitively reported; typically an oil or low-melting solid[3][4]
Boiling Point Data not readily available[3]
Melting Point Data not readily available[3]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities from the synthesis of this compound?

The most common route to this compound is the Williamson ether synthesis, which involves the reaction of 2-bromophenol with a cyclohexyl halide (like cyclohexyl bromide) in the presence of a base.[5][6][7] Understanding this pathway allows us to predict the most probable contaminants in your crude product:

  • Unreacted Starting Materials:

    • 2-Bromophenol: Due to its acidity, this is a very common impurity. Its presence often imparts a phenolic odor and can complicate purification if not removed early.

    • Cyclohexyl Bromide: A volatile and relatively nonpolar impurity.

  • Reagents:

    • Base: Residual inorganic bases (e.g., K₂CO₃, NaOH) or organic bases used in the reaction.

  • Reaction Byproducts:

    • Cyclohexanol: Formed from the hydrolysis of cyclohexyl bromide.

    • Cyclohexene: A common byproduct resulting from the E2 elimination of cyclohexyl bromide, especially when using sterically hindered or strong bases.[7] This is a volatile, nonpolar impurity.

    • Di-substituted Products: While less common, reaction at other sites or over-alkylation can occur under certain conditions.

Q2: My crude product is a dark oil with a phenolic odor. What are the causes and the first cleanup steps?

A dark color and phenolic odor are classic indicators of unreacted 2-bromophenol. Phenols are prone to air oxidation, which can form highly colored quinone-type species. The first and most critical step is a liquid-liquid extraction (aqueous work-up) to remove this acidic impurity.

Underlying Principle (Causality): The Williamson ether synthesis requires a base to deprotonate the phenol, creating the phenoxide nucleophile.[7][8] Incomplete reaction or insufficient base will leave unreacted 2-bromophenol. Being acidic, this starting material can be selectively moved from an organic solvent (like diethyl ether or ethyl acetate) into an aqueous basic solution (like 1M NaOH) by converting it to its water-soluble sodium salt (sodium 2-bromophenoxide). Your desired product, being a neutral ether, will remain in the organic layer.

Protocol: Basic Aqueous Wash

  • Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the deprotonated phenol.

  • Repeat the wash with 1M NaOH.

  • Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to break up any emulsions and remove excess water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure. This cleaner, crude material is now ready for final purification.

Q3: How do I choose the best final purification technique (Chromatography vs. Distillation vs. Recrystallization)?

The optimal technique depends on the physical state of your product and the nature of the remaining impurities after the aqueous work-up. The following decision tree provides a logical workflow for selecting your method.

Purification_Decision_Tree start Crude Product (Post-Workup) state_check Is the product a solid or can it be crystallized? start->state_check recrystallize Recrystallization state_check->recrystallize Yes liquid_path Product is an Oil state_check->liquid_path No purity_check_cryst Purity > 98%? recrystallize->purity_check_cryst end_solid Pure Solid Product purity_check_cryst->end_solid Yes chromatography Flash Column Chromatography purity_check_cryst->chromatography No, impurities co-crystallize boiling_point_check Are impurities significantly more volatile (e.g., cyclohexene)? liquid_path->boiling_point_check distill Vacuum Distillation boiling_point_check->distill Yes boiling_point_check->chromatography No, or boiling points are too close purity_check_dist Purity > 98%? distill->purity_check_dist end_liquid Pure Liquid Product purity_check_dist->end_liquid Yes purity_check_dist->chromatography No, azeotrope or close-boiling impurity chromatography->end_liquid

Caption: Decision workflow for selecting a purification method.

  • Recrystallization: Ideal if your compound is a solid. It is highly effective at removing small amounts of impurities. See Q6 for how to approach this if your product is an oil.

  • Vacuum Distillation: A good choice for thermally stable liquids if there is a significant difference in boiling points between your product and impurities. For example, it can effectively remove volatile contaminants like cyclohexene.

  • Flash Column Chromatography: The most versatile method, especially for oils and for separating compounds with similar polarities (e.g., starting material and product). It separates based on differential adsorption to a stationary phase.[9]

Q4: I'm seeing streaking or degradation of my compound on a silica gel column. What's happening and how can I fix it?

This is a common and critical issue when purifying acid-sensitive compounds. Standard silica gel is inherently acidic (pKa ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. This acidic environment can cause degradation of certain molecules.

Causality — Why Degradation Occurs:

  • Ether Cleavage: The ether linkage in this compound can be susceptible to acid-catalyzed hydrolysis or cleavage, especially during prolonged exposure on the column.

  • Dehalogenation: The Carbon-Bromine bond can be labile under acidic conditions, potentially leading to decomposition.[9]

Solutions:

  • Use Neutralized Silica: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% triethylamine (or another suitable base) relative to the volume of the eluent. This deactivates the acidic sites on the silica surface.[9]

  • Use Deactivated Silica Gel: Commercially available deactivated or neutral silica gel is an excellent, though more expensive, alternative.

  • Minimize Residence Time: Do not let the compound sit on the column for an extended period. A faster elution, provided it still achieves separation, minimizes contact time with the stationary phase.[9]

Q5: Can you provide a detailed protocol for flash column chromatography of an oily product?

This protocol assumes you have ~1 gram of crude material post-workup.

Materials:

  • Glass chromatography column (~2-3 cm diameter)

  • Silica gel (230-400 mesh)

  • Eluent: Start with a nonpolar solvent system like Hexanes/Ethyl Acetate. Determine the optimal ratio using Thin Layer Chromatography (TLC) first. A good target Rf for your product is ~0.3.

  • Sand, cotton or glass wool

  • Collection tubes/flasks

Step-by-Step Protocol:

  • Column Packing (Wet-packing):

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.[3]

    • In a beaker, make a slurry of silica gel (approx. 50-100 times the weight of your crude product) in your starting eluent.

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove air bubbles.[1][10]

    • Open the stopcock and allow excess solvent to drain until the solvent level is just above the top of the silica bed. Crucially, never let the column run dry. [1]

    • Add another ~1 cm layer of sand on top of the silica bed to protect the surface.

  • Sample Loading:

    • Dissolve your crude oil in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

    • Carefully add this solution dropwise to the top of the column using a pipette.[1]

    • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until the liquid level is again just at the top of the sand.

    • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all your product is on the silica bed. Drain to the top of the sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with your eluent.

    • Using air pressure ("flash" chromatography), push the solvent through the column at a steady rate.[10]

    • Collect the eluting solvent in a series of fractions (e.g., 10-20 mL per test tube).

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified this compound.

Q6: My product is an oil, but I need a crystalline solid. How can I attempt recrystallization?

Inducing crystallization from an oil can be challenging but is often achievable by finding the right solvent or solvent system. The principle is to find a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[5]

Exploratory Protocol for Solvent Screening:

  • Place a small amount of your purified oil (20-30 mg) into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the oil just dissolves. Potential solvents for brominated aromatics include hexane, heptane, ethanol, methanol, isopropanol, or toluene.[5]

  • If a solvent dissolves the oil readily at room temperature, it is likely too good a solvent for recrystallization.

  • If the oil is poorly soluble, heat the tube gently. If it dissolves when hot, this is a promising candidate solvent.

  • Allow the promising tubes to cool slowly to room temperature, then place them in an ice bath. Scratching the inside of the tube with a glass rod can sometimes initiate crystal growth.

  • If single solvents fail, try a binary solvent system (e.g., Ethanol/Water, Toluene/Hexane). Dissolve the oil in the "good" solvent (e.g., Toluene) and add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes cloudy (the cloud point). Gently heat to clarify and then cool slowly.

  • Once you identify a successful system, scale up the procedure for the bulk of your material.

Troubleshooting Quick Guide

SymptomProbable Cause(s)Recommended Solution(s)
Low Recovery After Chromatography 1. Compound is degrading on the column. 2. Compound is very nonpolar and eluting with the solvent front. 3. Compound is too polar and sticking to the silica.1. Use neutralized or deactivated silica gel.[9] 2. Use a less polar eluent system (e.g., higher percentage of hexanes). 3. Use a more polar eluent system (e.g., higher percentage of ethyl acetate).
Persistent Yellow/Brown Color After Purification 1. Residual bromine or NBS from synthesis. 2. Oxidation/decomposition products.1. Wash crude product with an aqueous solution of sodium thiosulfate or sodium bisulfite before the main purification. 2. Stir the crude product in a suitable solvent with a small amount of activated carbon, then filter through Celite before final purification.[9]
Product Fails to Crystallize from Oil 1. Presence of impurities disrupting the crystal lattice. 2. Incorrect solvent choice. 3. Product is inherently a low-melting solid or oil.1. Re-purify by column chromatography to achieve higher purity. 2. Perform a systematic solvent screen (see Q6). 3. Store the purified oil in a freezer for an extended period; crystallization may occur slowly.
Significant Product Loss During Recrystallization 1. Using too much solvent. 2. Cooling the solution too quickly.1. Use the minimum amount of hot solvent required to fully dissolve the compound. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[9]

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry. (2022). Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

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Technical Support Center: Navigating Steric Hindrance in Reactions of 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 1-Bromo-2-(cyclohexyloxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the significant steric hindrance posed by the ortho-cyclohexyloxy group. Our goal is to provide not just solutions, but a mechanistic understanding to empower your experimental design.

The bulky, conformationally flexible cyclohexyloxy substituent at the C2 position dramatically influences the reactivity of the C1-bromo position. It sterically shields the reaction center, impeding access for catalysts and reagents, which often leads to low yields, slow reaction rates, or complete reaction failure with standard protocols. This guide offers troubleshooting advice and validated protocols to overcome these specific challenges.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are cornerstone reactions for C-C and C-N bond formation. However, the steric bulk of this compound makes the initial oxidative addition step kinetically challenging and can hinder subsequent steps in the catalytic cycle.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What is the primary cause and how can I fix it?

Answer: The primary cause is almost certainly steric hindrance impeding the oxidative addition of the aryl bromide to the Pd(0) center. The bulky cyclohexyloxy group physically blocks the palladium catalyst from accessing the C-Br bond. Furthermore, even if oxidative addition occurs, the subsequent transmetalation step can be slowed by the hindered environment.

Troubleshooting Strategy: The solution lies in selecting a catalyst system specifically designed to overcome steric challenges. This involves the use of bulky, electron-rich phosphine ligands.

  • Causality of Ligand Choice: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species (L-Pd(0)), which is more effective at accessing the hindered C-Br bond. Electron-rich ligands accelerate the rate of oxidative addition. Standard ligands like triphenylphosphine (PPh₃) are generally ineffective for this class of substrate.

  • Recommended Ligand Classes:

    • Dialkylbiaryl Phosphines (Buchwald Ligands): These are the gold standard for sterically demanding couplings. Ligands like SPhos and XPhos have demonstrated exceptional activity.[1]

    • Arsa-Buchwald Ligands: Recent research indicates that arsenic-based analogs of Buchwald ligands can be highly effective for sterically hindered substrates, potentially by facilitating the transmetalation step due to longer arsenic-palladium bond lengths.[2]

Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Comments
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Both are common and effective precursors for generating the active Pd(0) catalyst in situ.
Recommended Ligands SPhos, XPhos, RuPhosThese bulky, electron-rich ligands are essential for promoting oxidative addition with hindered substrates.[1]
Ligand:Pd Ratio 2:1 to 4:1An excess of ligand helps to stabilize the catalyst and prevent palladium black formation.
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[3][4]
Solvent Toluene, 1,4-Dioxane, THF/H₂OAnhydrous polar aprotic solvents are generally preferred. The choice can be substrate-dependent.
Temperature 80-110 °CElevated temperatures are typically necessary to overcome the activation energy barrier.

Question 2: I am observing significant amounts of 2-(cyclohexyloxy)benzene (reductive debromination) as a byproduct. How can I minimize this?

Answer: Reductive debromination is a common side reaction with sterically hindered and electron-rich aryl halides. It often occurs when the catalytic cycle is stalled after oxidative addition and before productive reductive elimination. The palladium-hydride species responsible for this side reaction can arise from β-hydride elimination from the boronic acid partner or from reactions involving the solvent or base.

Troubleshooting Strategy:

  • Optimize the Ligand: The choice of ligand significantly impacts the relative rates of the desired coupling versus side reactions. Experiment with different bulky ligands (see Table 1) as some may be less prone to generating the species that lead to debromination.

  • Use a Milder Base: While a strong base is needed, excessively harsh conditions can promote side reactions. Consider switching from Cs₂CO₃ to K₃PO₄.

  • Control Temperature: While heat is necessary, excessive temperatures can accelerate decomposition pathways. Run the reaction at the lowest temperature that affords a reasonable rate.

  • Ensure Anhydrous Conditions: Water can sometimes facilitate protodebromination pathways. Ensure all reagents and solvents are scrupulously dry.

Visual Guide 1: Troubleshooting a Failing Suzuki Coupling

Start Start: Low Yield in Suzuki Coupling CheckLigand Is the ligand a bulky monophosphine (e.g., SPhos, XPhos)? Start->CheckLigand UseBulkyLigand Action: Switch to a bulky, electron-rich ligand. CheckLigand->UseBulkyLigand No CheckBase Is the base strong and non-nucleophilic (e.g., K3PO4, Cs2CO3)? CheckLigand->CheckBase Yes UseBulkyLigand->CheckBase UseStrongBase Action: Use K3PO4 or Cs2CO3. CheckBase->UseStrongBase No CheckTemp Is the reaction temperature >80 °C? CheckBase->CheckTemp Yes UseStrongBase->CheckTemp IncreaseTemp Action: Increase temperature to 80-110 °C. CheckTemp->IncreaseTemp No Debromination Is debromination a major side product? CheckTemp->Debromination Yes IncreaseTemp->Debromination OptimizeConditions Action: Lower temperature slightly, re-screen ligands and bases. Debromination->OptimizeConditions Yes Success Reaction Optimized Debromination->Success No OptimizeConditions->Success

Caption: A decision tree for troubleshooting Suzuki couplings with hindered substrates.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Question 3: I am unable to couple this compound with my secondary amine. What are the critical parameters for this transformation?

Answer: This is an extremely challenging coupling due to the convergence of three sterically demanding components: the aryl halide, the secondary amine, and the bulky ligand required for the reaction. The reductive elimination step to form the C-N bond is often the rate-limiting step and is highly sensitive to steric congestion around the metal center.

Troubleshooting Strategy: Success hinges on using the most active catalyst systems available, which belong to later generations of Buchwald-Hartwig technology.

  • Ligand Selection is Critical: Use highly active, specialized biarylphosphine ligands. For hindered couplings, ligands like AdBrettPhos or tBuXPhos are often required. These ligands create a specific geometry at the palladium center that facilitates the difficult reductive elimination step.[5][6]

  • Base: A strong, non-nucleophilic base is mandatory. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[7]

  • Palladium Precatalysts: Using pre-formed palladacycle precatalysts (e.g., G3 or G4 precatalysts) can provide more consistent results by ensuring the efficient generation of the active monoligated Pd(0) species.

Table 2: Recommended Conditions for Hindered Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Comments
Palladium Source AdBrettPhos Palladacycle, Pd₂(dba)₃Precatalysts offer reliability. In situ systems are also effective.
Recommended Ligands AdBrettPhos, tBuXPhosSpecifically designed for coupling hindered substrates and secondary amines.[8]
Base NaOtBu, LiHMDSA strong, soluble, non-nucleophilic base is essential.[7]
Solvent Toluene, CPMEAnhydrous, non-coordinating solvents are preferred.
Temperature 90-110 °CRequired to overcome the high activation barrier for reductive elimination.

Section 2: Troubleshooting Organometallic Intermediate Formation

Formation of a Grignard or organolithium reagent offers a classic alternative to cross-coupling. However, these methods also face challenges due to the ortho-cyclohexyloxy group.

Frequently Asked Questions (FAQs): Grignard and Organolithium Formation

Question 4: I am having difficulty forming the Grignard reagent from this compound. The reaction won't initiate. What can I do?

Answer: Grignard reagent formation can be sluggish with this substrate due to steric hindrance around the C-Br bond, which slows the insertion of magnesium. The primary issue, however, is often the passivating layer of magnesium oxide on the metal surface.

Troubleshooting Strategy:

  • Magnesium Activation: This is the most critical step. Do not proceed without ensuring the magnesium is activated.

    • Mechanical: Crush the magnesium turnings in the flask with a glass rod (under argon) to expose fresh metal surfaces.

    • Chemical: Add a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane, or use Rieke magnesium. The disappearance of the iodine color or observation of ethylene bubbles indicates activation.[9]

  • Initiation: Add a small portion of your aryl bromide to the activated magnesium in anhydrous THF. Gentle heating with a heat gun may be required to initiate the reaction (look for cloudiness and bubbling). Once initiated, add the remaining substrate solution slowly to maintain a gentle reflux.[10]

  • Solvent: Anhydrous THF is strongly recommended over diethyl ether as its higher boiling point and better solvating properties can facilitate the reaction.

Question 5: I am considering a lithium-halogen exchange. Is this preferable to Grignard formation, and what are the key pitfalls?

Answer: Lithium-halogen exchange is often faster and more reliable than Grignard formation for hindered substrates, as it is a solution-phase reaction that does not depend on a solid surface. It is generally the preferred method for generating an organometallic nucleophile from this substrate.

Key Pitfalls & Solutions:

  • Temperature Control: The reaction must be performed at very low temperatures (typically -78 °C) to prevent the highly reactive aryllithium intermediate from reacting with the solvent (THF) or undergoing other decomposition pathways.[11]

  • Reagent Choice: n-Butyllithium (n-BuLi) is the standard reagent. Two equivalents of tert-butyllithium (t-BuLi) can sometimes be more effective for very hindered systems, but this is a more reactive and hazardous reagent.

  • Reaction Time: After adding the organolithium reagent, allow sufficient time for the exchange to complete (typically 30-60 minutes at -78 °C) before adding your electrophile.

  • Electrophile Addition: The electrophile must be added at low temperature to ensure it traps the desired aryllithium species before any side reactions can occur.

Visual Guide 2: Workflow for Organometallic Intermediate Formation

Start Need to form an organometallic nucleophile from the aryl bromide Grignard Attempt Grignard Formation (Mg, THF) Start->Grignard Lithiation Perform Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Lithiation Direct Method ActivateMg Activate Mg with I2 or DIBAL-H. Initiate with gentle heating. Grignard->ActivateMg GrignardSuccess Grignard Reagent Formed ActivateMg->GrignardSuccess Initiation Successful Failure Reaction Fails ActivateMg->Failure Initiation Fails LithiationSuccess Aryllithium Formed Lithiation->LithiationSuccess Failure->Lithiation Alternative Strategy

Caption: Workflow for choosing between Grignard and Lithiation strategies.

Section 3: Alternative Synthetic Approaches & Key Protocols

Question 6: My cross-coupling and organometallic approaches are failing or giving poor yields. Is there an alternative strategy to consider?

Answer: Yes. When direct functionalization at the C-Br bond is problematic, consider reactions where the steric hindrance can be used to your advantage or intramolecular pathways that are kinetically favored. One powerful strategy for 2-alkoxy-bromobenzenes is an intramolecular palladium-catalyzed C-H activation/cyclization to form a dibenzofuran core, provided a suitable coupling partner is first installed at the bromine position.

Alternative Strategy: Tandem Suzuki Coupling / C-H Functionalization This advanced strategy involves first performing a Suzuki coupling with an arylboronic acid. The resulting biaryl product can then undergo an intramolecular palladium-catalyzed C-H activation to form a C-O bond, yielding a substituted dibenzofuran. This is a common and powerful transformation for this class of molecule.

Experimental Protocols

Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.05 equiv) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide).

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Low-Temperature Lithium-Halogen Exchange and Quench

This protocol describes the formation of the aryllithium species and its subsequent trapping with an electrophile (e.g., N,N-dimethylformamide, DMF, to form an aldehyde).

  • Reaction Setup: Add this compound (1.0 equiv) to a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet. Dissolve it in anhydrous tetrahydrofuran (THF) (~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Quenching: Add anhydrous DMF (2.0 equiv) dropwise, again maintaining a temperature below -70 °C.

  • Warming & Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C before quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the resulting aldehyde by column chromatography.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Buchwald–Hartwig amination. Wikipedia.
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. National Institutes of Health.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. National Institutes of Health.
  • Coupling of ortho-substituted aryl chlorides with bulky amides. RSC Publishing.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of dihydrobenzo[b]furans by diastereoselective acyloxyarylation. Chemical Communications (RSC Publishing).
  • Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. PubMed.
  • Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications (RSC Publishing).
  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Semantic Scholar.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Wiley Online Library.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
  • Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene. Benchchem.
  • Suzuki coupling. Chemistry LibreTexts.
  • Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal.
  • Grignard reagent. Wikipedia.
  • A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. Benchchem.
  • Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate.
  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.
  • Grignard Reaction. Web Pages.
  • Application Notes and Protocols: Functionalization of the Butoxy Chain on 1. Benchchem.
  • Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. DTIC.
  • How to prepare benzene from a Grignard reagent. Quora.
  • Organic Syntheses Procedure.
  • Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati. Benchchem.
  • Application Notes and Protocols for the Lithiation of 1-Bromo-1-butene. Benchchem.
  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS.
  • Why 1 bromo cyclo hexane is greater reactive in SN1 than btomobenzene.. Filo.

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Technical Support Center: Scale-Up of 1-Bromo-2-(cyclohexyloxy)benzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Bromo-2-(cyclohexyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis.[1] The primary reactants are 2-bromophenol and a cyclohexyl halide (e.g., cyclohexyl bromide), generally in the presence of a base.

Low or No Product Yield

Question: My reaction yield is significantly lower than expected, or I'm observing no formation of this compound. What are the likely causes and how can I rectify this?

Answer: Low to nonexistent yields in this Williamson ether synthesis can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions and competing side reactions.

  • Suboptimal Base Selection and Concentration: The choice and amount of base are critical for the deprotonation of 2-bromophenol to form the nucleophilic phenoxide.

    • Troubleshooting Protocol:

      • Base Strength: Ensure the base is strong enough to deprotonate the phenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[1][2] For a less reactive phenol, a stronger base like sodium hydride (NaH) might be necessary, though caution is required due to its pyrophoric nature.[3]

      • Stoichiometry: Use at least a stoichiometric equivalent of the base. An excess (1.1-1.5 equivalents) can help drive the reaction to completion.

      • Solubility: The base's solubility in the chosen solvent is crucial. If the base is not soluble, the reaction will be slow or may not proceed.

  • Poor Quality or Inappropriate Reactants: The purity of 2-bromophenol and the cyclohexyl halide is paramount.

    • Troubleshooting Protocol:

      • Purity Check: Verify the purity of your starting materials using techniques like NMR or GC-MS. Impurities can interfere with the reaction.

      • Leaving Group: While cyclohexyl bromide is common, other halides (like iodide) can be more reactive. However, they are also more expensive and may lead to other side reactions. Tosylates can also be effective leaving groups.[1]

  • Unfavorable Reaction Conditions: Temperature and solvent play a significant role in the reaction rate and outcome.

    • Troubleshooting Protocol:

      • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cation of the base, leaving the phenoxide more nucleophilic.[1][2][4] Protic solvents can solvate the nucleophile, reducing its reactivity.[1]

      • Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C) to increase the reaction rate.[1] If the yield is low, consider incrementally increasing the temperature, while monitoring for byproduct formation.

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.[1]

  • Presence of Water: The Williamson ether synthesis is sensitive to moisture, which can hydrolyze the reactants and reduce the effectiveness of the base.[5]

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.[6]

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

Formation of Significant Byproducts

Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

Answer: The primary side reaction of concern in this synthesis is the elimination (E2) reaction of the cyclohexyl halide, leading to the formation of cyclohexene.[3][7][8]

  • Competition between Substitution (Sɴ2) and Elimination (E2):

    • Causality: The phenoxide ion is not only a nucleophile but also a base.[7] It can abstract a proton from the cyclohexyl halide, leading to the formation of cyclohexene. This is particularly problematic with secondary halides like cyclohexyl bromide.[3][9] Steric hindrance around the reaction center can also favor elimination over substitution.[4][10]

    • Minimization Strategies:

      • Temperature Control: Lowering the reaction temperature can favor the Sɴ2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.

      • Base Selection: Using a less hindered, yet sufficiently strong, base can reduce the likelihood of elimination.

      • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, can be highly effective.[1][11] A PTC facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the cyclohexyl halide resides, allowing the reaction to proceed under milder conditions and often with higher yields and fewer byproducts.[6][12][13]

  • Other Potential Byproducts:

    • Self-condensation of 2-bromophenol: Under strongly basic conditions and high temperatures, there is a possibility of side reactions involving the starting phenol.

    • Dialkylation: While less common, reaction of the product with another molecule of cyclohexyl halide is a theoretical possibility.

Challenges in Product Purification

Question: I am having difficulty isolating pure this compound from the reaction mixture. What are the recommended purification strategies?

Answer: Effective purification is crucial for obtaining the desired product in high purity. A combination of extraction and chromatography is typically employed.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, cool the mixture and quench it with water.

    • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.[11]

    • Washing: Wash the organic layer with a dilute base solution (e.g., 5% NaOH) to remove any unreacted 2-bromophenol, followed by a water wash to remove any remaining base, and finally with brine to aid in drying.[11]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification Techniques:

    • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.[11]

    • Distillation: If the product is a liquid and the byproducts have significantly different boiling points, vacuum distillation can be a viable purification method.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally the best choices as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[1][2]

Q2: Can I use a different cyclohexyl derivative instead of cyclohexyl bromide? A2: Yes, other cyclohexyl derivatives with good leaving groups, such as cyclohexyl iodide or cyclohexyl tosylate, can be used. Iodides are typically more reactive than bromides but are also more expensive. Tosylates are also excellent leaving groups.[1]

Q3: Is a phase-transfer catalyst always necessary? A3: While not strictly necessary, a phase-transfer catalyst is highly recommended, especially for scale-up. It can significantly improve the reaction rate, yield, and purity by allowing the reaction to be run under milder conditions, which minimizes side reactions like elimination.[6][12][13]

Q4: What are the key safety precautions for this synthesis? A4:

  • 2-Bromophenol: Is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[14][15]

  • Cyclohexyl Bromide: Is a flammable liquid and vapor and is harmful if swallowed.

  • Bases: Strong bases like NaOH and KOH are corrosive. Sodium hydride is pyrophoric and reacts violently with water.

  • Solvents: Many of the recommended solvents (DMF, DMSO) have their own specific hazards.

  • General Precautions: Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.[16][17]

Q5: How can I monitor the progress of the reaction? A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction is proceeding. Gas chromatography (GC) can also be used for more quantitative monitoring.

III. Experimental Protocols and Data

General Procedure for the Synthesis of this compound using Phase-Transfer Catalysis
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Add a suitable solvent, such as acetonitrile, to the flask.

  • Begin stirring and add cyclohexyl bromide (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with diethyl ether.

  • Wash the organic layer sequentially with 5% NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

ParameterRecommended ConditionRationale
Base K₂CO₃Sufficiently basic, easy to handle.
Solvent AcetonitrileGood balance of polarity and boiling point.
Catalyst Tetrabutylammonium BromideEffective phase-transfer catalyst.
Temperature RefluxAccelerates the Sɴ2 reaction.

IV. Visualizing the Workflow

Workflow for the Synthesis and Purification

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Charge Reactants: - 2-Bromophenol - K₂CO₃ - TBAB B 2. Add Solvent: Acetonitrile A->B C 3. Add Cyclohexyl Bromide B->C D 4. Heat to Reflux C->D E 5. Quench with Water D->E Reaction Complete F 6. Extract with Diethyl Ether E->F G 7. Wash Organic Layer F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I Crude Product J 10. Characterize Pure Product I->J

Caption: A streamlined workflow for the synthesis and purification of this compound.

Competing Reaction Pathways

Competing_Reactions cluster_sn2 Sɴ2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) Reactants 2-Bromophenoxide + Cyclohexyl Bromide SN2_Product This compound Reactants->SN2_Product Substitution E2_Product Cyclohexene Reactants->E2_Product Elimination

Caption: The competition between the desired Sɴ2 and the undesired E2 reaction pathways.

V. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Brainly. Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. [Link]

  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Vedantu. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • University of Evansville. The Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. The E2 Reaction and Cyclohexane Conformation. [Link]

Sources

Technical Support Center: Preventing Debromination in 1-Bromo-2-(cyclohexyloxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-2-(cyclohexyloxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address a critical and often-encountered challenge: the undesired cleavage of the carbon-bromine bond, leading to debrominated byproducts. This resource provides in-depth troubleshooting advice, preventative protocols, and the mechanistic reasoning behind these recommendations to ensure the integrity of your reactions.

I. Understanding the Challenge: The Lability of the C-Br Bond

This compound is a valuable intermediate, frequently employed in cross-coupling and metal-halogen exchange reactions to construct more complex molecular architectures.[1] However, the C(sp²)-Br bond, while essential for these transformations, can be susceptible to cleavage under various conditions, leading to the formation of (cyclohexyloxy)benzene. This side reaction, known as hydrodebromination or simply debromination, reduces the yield of the desired product and complicates purification.

The propensity for debromination is influenced by several factors including the reaction type, choice of reagents, temperature, and the electronic and steric environment of the aryl bromide. The ortho-cyclohexyloxy group, while providing steric hindrance that can be synthetically useful, can also influence the electronic properties of the aromatic ring and the stability of reaction intermediates.

II. Troubleshooting Guide: Diagnosing and Solving Debromination Issues

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of (cyclohexyloxy)benzene in my Grignard formation reaction. What's causing this and how can I fix it?

A1: The formation of the debrominated byproduct during Grignard reagent synthesis from this compound is a common problem. It often arises from two main pathways:

  • Protonolysis of the Grignard Reagent: Any adventitious proton sources (e.g., water, acidic protons on other functional groups) will rapidly quench the highly basic Grignard reagent as it forms, leading to the debrominated arene.

  • β-Hydride Elimination from Grignard Reagents: If you are using a Grignard reagent like t-BuMgCl for a subsequent reaction, it can act as a source of hydride, leading to hydrodebromination.[2]

Troubleshooting Steps & Solutions:

  • Ensure Rigorously Anhydrous Conditions: All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[3] Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer. Activating the magnesium is crucial for initiating the reaction efficiently.[4]

    • Mechanical Activation: Vigorously stirring the magnesium turnings before adding the solvent can break up the oxide layer.[4]

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[3]

  • Controlled Initiation and Addition:

    • Add a small portion of the this compound to the activated magnesium. A gentle warming with a heat gun may be necessary to start the reaction.[4]

    • Once the reaction initiates (indicated by gentle refluxing or a color change), add the remaining aryl bromide dropwise at a rate that maintains a steady, but not overly vigorous, reaction.[4]

  • Consider Halogen-Metal Exchange: For substrates sensitive to classical Grignard formation conditions, a halogen-magnesium exchange reaction using reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl) at lower temperatures can be a milder and more effective alternative.[5]

Q2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is producing a significant amount of the debrominated side-product. What are the likely causes?

A2: Hydrodebromination in Palladium-catalyzed cross-coupling reactions is a well-documented side reaction.[6] The primary mechanisms involve:

  • β-Hydride Elimination: If the organometallic coupling partner has β-hydrogens, the palladium intermediate can undergo β-hydride elimination to form a palladium-hydride species, which can then reductively eliminate with the aryl group to give the debrominated product.

  • Protonolysis of the Organometallic Reagent: Similar to Grignard reagents, organoboron compounds (in Suzuki reactions) can be susceptible to protonolysis, especially under certain conditions, leading to the formation of the debrominated arene.

  • Reaction with Hydride Sources: The palladium catalyst can react with sources of hydride in the reaction mixture, such as solvent (e.g., alcohols), base, or even water, to form a palladium-hydride complex that promotes debromination.[7]

Troubleshooting Steps & Solutions:

  • Choice of Base and Solvent:

    • Strongly basic and nucleophilic bases can sometimes promote side reactions. Consider switching to a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[7]

    • If using a protic solvent like an alcohol, which can be a hydride source, consider switching to an aprotic solvent such as dioxane, THF, or toluene.[7]

  • Optimize Reaction Temperature and Time:

    • Higher temperatures can accelerate the rate of debromination. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Monitor the reaction progress closely (e.g., by TLC or GC/MS) and stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts.

  • Ligand Selection: The choice of phosphine ligand is critical in modulating the reactivity of the palladium catalyst.

    • Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf can accelerate the desired oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting the debromination pathway.[7][8]

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to the formation of palladium(II) species that can promote side reactions like homocoupling.[9]

Q3: I am attempting a lithium-halogen exchange followed by quenching with an electrophile, but I am only isolating the debrominated product. Why is this happening?

A3: Debromination in lithium-halogen exchange reactions is almost always due to the protonation of the highly reactive aryllithium intermediate.[10] The source of protons can be subtle.

Troubleshooting Steps & Solutions:

  • Extreme Anhydrous and Degassed Conditions: Similar to Grignard reactions, all reagents and solvents must be scrupulously dried and the reaction must be performed under a strictly inert atmosphere.

  • Low Temperature: Lithium-halogen exchange reactions are typically very fast, even at low temperatures.[11][12] Performing the reaction at -78 °C (dry ice/acetone bath) or even lower (e.g., -100 °C with a liquid nitrogen/diethyl ether bath) is crucial to minimize side reactions, including proton abstraction from the solvent (e.g., THF).[13]

  • Choice of Alkyllithium Reagent:

    • n-Butyllithium (n-BuLi) is commonly used.

    • tert-Butyllithium (t-BuLi) is more reactive and can be advantageous for sterically hindered substrates, but it is also a stronger base and may be more prone to side reactions.[10] The choice depends on the specific substrate and subsequent reaction.

  • Rapid Quenching: Once the lithium-halogen exchange is complete (usually within minutes at low temperature), the electrophile should be added promptly to trap the aryllithium species before it can react with other components in the mixture.

III. Preventative Strategies and Protocols

Proactive measures are often more effective than troubleshooting. Here are some recommended protocols designed to minimize debromination from the outset.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to favor the cross-coupling pathway over hydrodebromination.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester partner (1.1-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

    • The flask is evacuated and backfilled with argon or nitrogen three times.

  • Solvent and Catalyst Addition:

    • Add anhydrous, degassed toluene and 1,4-dioxane (e.g., a 4:1 mixture) via cannula.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable ligand if required (e.g., SPhos, 2-10 mol%).

  • Reaction Execution:

    • The mixture is heated to 80-100 °C under an inert atmosphere.

    • Monitor the reaction by TLC or GC/MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Low-Temperature Lithium-Halogen Exchange

This protocol is for generating the aryllithium species while minimizing protonation.

  • Setup:

    • Under an argon atmosphere, dissolve this compound (1.0 equiv.) in anhydrous diethyl ether or THF in a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and septum.

  • Execution:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0-1.1 equiv., as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Quenching:

    • Add the desired electrophile (1.1-1.2 equiv.) as a solution in the same anhydrous solvent, again keeping the temperature below -70 °C.

    • Allow the reaction to slowly warm to room temperature overnight.

  • Work-up:

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

    • Purify as needed.

IV. Data Presentation & Visualization

Table 1: Influence of Reaction Parameters on Debromination in a Model Suzuki Coupling
ParameterCondition A (High Debromination)Condition B (Low Debromination)Rationale for Improvement
Base Sodium Ethoxide (NaOEt)Potassium Phosphate (K₃PO₄)K₃PO₄ is a weaker, non-nucleophilic base, reducing the likelihood of side reactions.[7]
Solvent EthanolToluene/DioxaneAprotic solvents eliminate a potential source of hydride.[7]
Ligand PPh₃SPhosSPhos is a bulkier, more electron-rich ligand that accelerates the desired catalytic cycle.[8]
Temperature 120 °C85 °CLower temperatures disfavor the higher activation energy pathway of debromination.
Diagrams
Troubleshooting Workflow for Debromination

Debromination_Troubleshooting Start Debromination Observed Reaction_Type Identify Reaction Type Start->Reaction_Type Grignard Grignard Formation Reaction_Type->Grignard Organometallic Reagent Prep Coupling Pd Cross-Coupling Reaction_Type->Coupling Catalytic C-C Formation Li_Hal Li-Halogen Exchange Reaction_Type->Li_Hal Low-Temp Anionic Intermediate Grignard_Sol Check for Proton Sources Ensure Anhydrous Conditions Activate Mg Consider i-PrMgCl·LiCl Grignard->Grignard_Sol Coupling_Sol Optimize Base & Solvent Lower Temperature Use Bulky Ligand (e.g., SPhos) Degas Thoroughly Coupling->Coupling_Sol Li_Hal_Sol Use Rigorously Dry Conditions Lower Temperature (-78°C) Add n-BuLi Slowly Quench Promptly Li_Hal->Li_Hal_Sol

Caption: A decision-making workflow for troubleshooting debromination based on reaction type.

Key Factors Influencing Debromination in Suzuki Coupling

Suzuki_Debromination_Factors Debromination Debromination (Side Reaction) Desired_Product Desired Coupling Product Debromination->Desired_Product competes with Temp High Temperature Temp->Debromination Base Strong/Nucleophilic Base (e.g., NaOEt) Base->Debromination Solvent Protic Solvent (e.g., EtOH) Solvent->Debromination Ligand Inefficient Ligand (e.g., PPh3) Ligand->Debromination slows desired pathway

Caption: Interplay of factors promoting debromination over the desired Suzuki coupling.

V. References

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. datapdf.com. [Link]

  • Spillane, W. J., et al. (2011). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]

  • Bailey, W. F., & Patricia, J. J. (2008). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Link]

  • Chen, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]

  • Sharma, S., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Siegel, D. (n.d.). lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]

  • Wang, Z., et al. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • Geherty, M. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros on Reddit. [Link]

  • Reddit User Discussion. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. r/chemistry on Reddit. [Link]

  • YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. YouTube. [Link]

  • Reddit User Discussion. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros on Reddit. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sciencemadness Discussion Board. (2020). Methods for preventing over addition of Grignard reagent. Sciencemadness. [Link]

  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros on Reddit. [Link]

  • Request PDF. (2025). Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Bromo-4-(cyclohexyloxy)benzene. PubChem. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Request PDF. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • MSU Chemistry. (n.d.). Alkyl Halide Reactivity. Michigan State University. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Al-Zoubi, W., & Al-Masri, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Wang, C., et al. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. [Link]

  • Chemsrc. (n.d.). 1-bromo-4-(cyclohexyloxy)benzene. Chemsrc. [Link]

  • PubChem. (n.d.). 1-Bromo-2-(cyclopropyloxy)benzene. PubChem. [Link]

  • Golen, J. A., & Rheingold, A. L. (2008). 1-Bromo-2,4,6-tricyclohexylbenzene. Acta Crystallographica Section E. [Link]

  • PubChem. (n.d.). Benzene, 1-bromo-4-(hexyloxy)-. PubChem. [Link]

  • Golen, J. A., & Rheingold, A. L. (2007). 1-Bromo-2,4,6-tricyclohexylbenzene. PubMed. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling with 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the catalyst selection and optimization of cross-coupling reactions involving the sterically hindered aryl halide, 1-Bromo-2-(cyclohexyloxy)benzene. Our aim is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your coupling reactions with this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

You've set up your Suzuki-Miyaura or Buchwald-Hartwig reaction, but TLC or LC-MS analysis shows a significant amount of unreacted this compound.

Potential Causes & Solutions

  • Cause A: Inefficient Oxidative Addition due to Steric Hindrance. The bulky cyclohexyloxy group at the ortho-position significantly hinders the approach of the palladium catalyst to the C-Br bond, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[1][2] This is often the rate-limiting step in the coupling of sterically demanding substrates.

    • Solution 1: Employ Bulky, Electron-Rich Ligands. To overcome steric hindrance, utilize ligands that are themselves sterically demanding and highly electron-donating.[1][3] These ligands promote the formation of a highly reactive, low-coordinate L-Pd(0) species that can more readily access the hindered C-Br bond. Buchwald's biaryl phosphine ligands are particularly effective. For C-N coupling (Buchwald-Hartwig), consider ligands like RuPhos or BrettPhos.[4] For C-C coupling (Suzuki-Miyaura), ligands such as SPhos or XPhos are excellent choices.[5]

    • Solution 2: Switch to a More Reactive Catalyst System. If phosphine-based ligands are not yielding the desired results, consider N-heterocyclic carbene (NHC) ligands. NHC ligands are strong σ-donors and can form very stable and active palladium complexes.[6][7]

  • Cause B: Catalyst Deactivation. The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium black.[8] Additionally, impurities in reagents or solvents can poison the catalyst.

    • Solution 1: Utilize Palladium Precatalysts. Instead of generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined precatalyst.[6][9] Third-generation (G3) Buchwald palladacycle precatalysts, for example, are designed for clean and efficient generation of the active L-Pd(0) species upon addition of a base.[9][10]

    • Solution 2: Ensure Rigorous Inert Conditions. Use Schlenk line or glovebox techniques to exclude oxygen and moisture.[11] Solvents should be thoroughly degassed, and reagents should be of high purity and handled under an inert atmosphere.

  • Cause C: Inappropriate Base Selection. The choice of base is critical for both catalyst activity and substrate stability. A base that is too weak may not efficiently facilitate the catalytic cycle, while a base that is too strong could lead to side reactions.

    • Solution: Screen a Range of Bases. For Suzuki-Miyaura couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are typically required.[4][12] The solubility of the base in the reaction solvent is also a key consideration.[13]

Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)

You observe the formation of the desired product, but also a significant amount of 2-(cyclohexyloxy)benzene (the debrominated starting material).

Potential Causes & Solutions

  • Cause: Competing Hydrodehalogenation. This side reaction occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.[8] Potential hydride sources include the solvent, trace amounts of water, or even the amine or boronic acid reagent itself.

    • Solution 1: Optimize Ligand and Base Combination. The choice of ligand can influence the relative rates of reductive elimination (product formation) versus side reactions. Bulky ligands that accelerate reductive elimination can often minimize hydrodehalogenation.[1] Using anhydrous conditions and a carefully selected base can also suppress this pathway.

    • Solution 2: Scrutinize Reagent and Solvent Purity. Ensure all reagents are pure and solvents are anhydrous. Distilling solvents and recrystallizing solid reagents can remove impurities that may act as hydride donors.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling with this compound, which catalyst system is a good starting point?

A1: An excellent starting point is a combination of a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand. Specifically, we recommend using [SPhos Pd G3] or [XPhos Pd G3] at a catalyst loading of 1-2 mol%. These precatalysts are air-stable and provide reliable generation of the active catalyst.[5][9] A typical base to start with would be K₃PO₄ or Cs₂CO₃ in a solvent system like toluene/water or dioxane/water.

Q2: I am attempting a Buchwald-Hartwig amination with a primary amine. Which ligand should I choose to favor mono-arylation?

A2: For the mono-arylation of primary amines with a sterically hindered electrophile like this compound, ligands specifically designed for this purpose are highly recommended. BrettPhos is an excellent choice as it has been developed to promote the coupling of primary amines while disfavoring the formation of the diarylated product.[4]

Q3: Can I use a nickel catalyst for coupling reactions with this compound?

A3: While palladium catalysis is more common for aryl bromides, nickel catalysts can be a cost-effective alternative and may offer different reactivity.[6] Nickel catalysts are particularly effective for the coupling of aryl ethers (C-O bond activation), which are typically less reactive than aryl bromides.[10] For an aryl bromide like the one , a nickel-based system could be explored, especially if palladium systems are proving ineffective.

Q4: My reaction is sluggish even with a good catalyst system. What can I do?

A4: If the reaction is slow, consider increasing the reaction temperature, provided your substrates are thermally stable. Another strategy is to increase the catalyst loading, for example, from 2 mol% to 5 mol%.[14] Additionally, ensure that the reaction mixture is being stirred vigorously, as poor mixing can limit reaction rates, especially with heterogeneous bases.[13]

Data & Protocols

Table 1: Recommended Catalyst Systems for Coupling Reactions with this compound
Coupling TypePalladium SourceLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂ or [XPhos Pd G3]XPhos or SPhosK₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-1101 - 3
Buchwald-Hartwig (Primary Amine) [BrettPhos Pd G3]BrettPhosNaOt-Bu or LHMDSToluene or Dioxane80-1101 - 3
Buchwald-Hartwig (Secondary Amine) [RuPhos Pd G3]RuPhosNaOt-Bu or KOt-BuToluene or Dioxane80-1101 - 3
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., [XPhos Pd G3], 0.02 mmol, 2 mol%), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add this compound (1.0 mmol) to the flask.

  • Seal the flask and evacuate and backfill with the inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. Below are simplified representations of the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle L-Pd(0) L-Pd(0) Oxidative_Addition Oxidative Addition (Rate-Limiting for Hindered Substrates) L-Pd(0)->Oxidative_Addition + Ar-Br Ar-Pd(II)-X Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation + R'-B(OR)2 + Base Ar-Pd(II)-R Ar-Pd(II)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->L-Pd(0) Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle L-Pd(0) L-Pd(0) Oxidative_Addition Oxidative Addition L-Pd(0)->Oxidative_Addition + Ar-Br Ar-Pd(II)-X Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination + HNR'R'' + Base Ar-Pd(II)-NR2 Ar-Pd(II)-NR'R'' Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->L-Pd(0) Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Hartwig, J. F. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Gowrisankar, S., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • AbbVie. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Wucherer, K., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Wu, G. (n.d.). oxidative addition and palladium coupling. csbsju. [Link]

  • Gessner, V. H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Organic Process Research & Development. (2018). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]

  • Jarvo, E. R., & Miller, S. J. (2002). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Duarte, F. J. S., Poli, G., & Calhorda, M. J. (2016). Mechanistic Study of the Direct Intramolecular Allylic Amination Reaction Catalyzed by Palladium(II). ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 1-Bromo-2-(cyclohexyloxy)benzene, a key intermediate in various synthetic pathways. We will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document will not only present hypothetical, yet realistic, experimental data but also delve into the scientific rationale behind the selection of specific validation parameters and techniques.

The Imperative of Method Validation

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[3] For a compound like this compound, this typically involves assays for purity, identification, and the quantification of impurities. The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle and risk-based approach to ensure methods are robust and reliable from development through to routine application.[1][4][5]

Comparative Overview of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's physicochemical properties (volatility, thermal stability, polarity), the required sensitivity, and the nature of potential impurities.

FeatureHPLC-UVGC-MSSpectroscopic Methods (FTIR, NMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.Interaction of electromagnetic radiation with the molecule to probe functional groups and molecular structure.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Structural elucidation and identification.
Primary Use Case Purity assessment and quantification of the active ingredient and related substances.Detection and quantification of volatile impurities, residual solvents, and confirmation of identity.Unambiguous confirmation of molecular structure and functional groups.
Strengths Versatile, robust, and excellent for quantitative analysis.High sensitivity, high specificity (mass detection), and excellent for separating complex mixtures.Provides detailed structural information.
Limitations Lower resolution for highly complex samples compared to capillary GC.Requires analyte to be volatile and thermally stable.Generally not a primary quantitative tool without extensive calibration.

Experimental Protocols and Validation Data

Herein, we present detailed, albeit illustrative, protocols for the validation of an HPLC-UV and a GC-MS method for the analysis of this compound. The validation parameters are in accordance with ICH Q2(R2) guidelines.[1][2]

High-Performance Liquid Chromatography (HPLC-UV) Method

This reversed-phase HPLC method is designed for the accurate quantification and purity determination of this compound.

Experimental Protocol: HPLC-UV

  • Instrumentation and Conditions:

    • System: Standard HPLC with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10-150 µg/mL).

    • Sample Solution: Prepare the test sample in acetonitrile to a target concentration of 100 µg/mL.

Validation Data Summary: HPLC-UV

Validation ParameterAcceptance CriteriaHypothetical ResultConclusion
Specificity No interference at the analyte's retention time.Peak is spectrally pure and well-resolved from potential impurities.Pass
Linearity (r²) ≥ 0.9990.9997Pass
Range 10 - 150 µg/mLConfirmedPass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%0.6% 1.2%Pass
Limit of Detection (LOD) S/N ≥ 30.5 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 101.5 µg/mLPass
Robustness %RSD ≤ 2.0% for minor changes in method parameters.%RSD < 1.8% for variations in flow rate and mobile phase composition.Pass
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities and confirming the identity of this compound through its mass spectrum.

Experimental Protocol: GC-MS

  • Instrumentation and Conditions:

    • System: Gas chromatograph with a mass selective detector.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Solutions Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of hexane.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.1-10 µg/mL).

    • Sample Solution: Prepare the test sample in hexane to a target concentration of 5 µg/mL.

Validation Data Summary: GC-MS

Validation ParameterAcceptance CriteriaHypothetical ResultConclusion
Specificity No co-eluting peaks with similar mass spectra.Clean separation and unique mass spectrum for the analyte.Pass
Linearity (r²) ≥ 0.9980.9991Pass
Range 0.1 - 10 µg/mLConfirmedPass
Accuracy (% Recovery) 97.0 - 103.0%98.1 - 101.9%Pass
Precision (%RSD) Repeatability: ≤ 1.5% Intermediate: ≤ 3.0%0.9% 1.8%Pass
Limit of Detection (LOD) S/N ≥ 3 for characteristic ion0.02 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10 for characteristic ion0.07 µg/mLPass
Robustness %RSD ≤ 3.0% for minor changes in method parameters.%RSD < 2.5% for variations in oven ramp rate and flow rate.Pass

Visualizing the Validation Workflow

To ensure a comprehensive and logical approach to method validation, the following workflow is recommended. This process ensures that all necessary parameters are evaluated systematically.

G cluster_0 Phase 1: Development & Pre-validation cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Documentation & Implementation Dev Method Development & Optimization PreVal Pre-validation Assessment (System Suitability) Dev->PreVal Spec Specificity PreVal->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report Generation Robust->Report Implement Method Implementation for Routine QC Report->Implement

Sources

A Senior Application Scientist's Comparative Guide to Bromo(cyclohexyloxy)benzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bromo(cyclohexyloxy)benzene Isomers

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. The bromo(cyclohexyloxy)benzene isomers—1-Bromo-2-(cyclohexyloxy)benzene (ortho), 1-Bromo-3-(cyclohexyloxy)benzene (meta), and 1-Bromo-4-(cyclohexyloxy)benzene (para)—represent a class of versatile synthetic intermediates. Their utility stems from a synthetically powerful combination of functionalities: a bromine atom, which serves as a reactive handle for a multitude of cross-coupling reactions, and a cyclohexyloxy group. The latter moiety is particularly relevant in medicinal chemistry, where the introduction of alicyclic groups can enhance lipophilicity and modulate metabolic stability, key parameters in optimizing a drug candidate's pharmacokinetic profile.

This guide provides an in-depth comparative analysis of these three isomers. We will dissect their synthesis, compare their physicochemical and spectroscopic properties, and explore the subtle yet significant influence of substituent positioning on their chemical reactivity. The objective is to equip researchers, particularly those in drug development, with the foundational knowledge to select the appropriate isomer and leverage its unique characteristics for molecular design and synthesis.

PART 1: Synthesis—The Williamson Ether Synthesis Approach

The most reliable and widely employed method for preparing bromo(cyclohexyloxy)benzene isomers is the Williamson ether synthesis. This nucleophilic substitution reaction provides a clean and generally high-yielding route to the target ethers.

Causality of Method Selection: The Williamson ether synthesis is favored for its robustness and predictability. The reaction involves the deprotonation of a bromophenol isomer by a suitable base to form a nucleophilic phenoxide ion, which then attacks an electrophilic cyclohexyl halide (e.g., bromocyclohexane). The choice of a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is critical to prevent competing side reactions, such as the E2 elimination of the cyclohexyl halide, which can be promoted by stronger, bulkier bases. Solvents like N,N-Dimethylformamide (DMF) or acetonitrile are chosen for their ability to dissolve the ionic intermediates and for their high boiling points, which allow for reactions to be conducted at elevated temperatures to ensure a reasonable reaction rate.

G cluster_reactants Reactants Bromophenol Bromophenol Isomer (ortho, meta, or para) Phenoxide Bromophenoxide Intermediate Bromophenol->Phenoxide Deprotonation CyclohexylHalide Cyclohexyl Halide (e.g., Bromocyclohexane) Product Bromo(cyclohexyloxy)benzene Isomer CyclohexylHalide->Product Base Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) Phenoxide->Product SN2 Attack

Caption: General workflow for the Williamson ether synthesis of bromo(cyclohexyloxy)benzene isomers.

Experimental Protocol: Synthesis of 1-Bromo-4-(cyclohexyloxy)benzene (para-isomer)

This protocol is a self-validating system. Successful synthesis will be confirmed by the spectroscopic characterization methods detailed in the subsequent sections, which will match the profile of the target para-isomer and differ distinctly from the ortho and meta isomers.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol), potassium carbonate (16.0 g, 115.6 mmol, 2.0 equiv.), and N,N-Dimethylformamide (DMF, 100 mL).

  • Addition of Alkylating Agent: Add bromocyclohexane (10.4 mL, 86.7 mmol, 1.5 equiv.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of cold water. A precipitate should form.

  • Extraction: If an oil forms instead of a solid, extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: If a solid precipitated, collect it by vacuum filtration and wash with water. Recrystallize the crude solid from ethanol/water. If the product was extracted, concentrate the organic layer under reduced pressure to yield the crude product, then purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Characterization: The final product should be characterized by NMR and IR spectroscopy to confirm its identity and purity.

PART 2: Comparative Physicochemical Properties

The substitution pattern on the benzene ring directly influences the molecule's overall polarity, symmetry, and intermolecular forces, leading to distinct physical properties among the isomers. The para-isomer, with its higher degree of symmetry, is expected to pack more efficiently into a crystal lattice, generally resulting in a higher melting point compared to its ortho and meta counterparts.

PropertyThis compound (ortho)1-Bromo-3-(cyclohexyloxy)benzene (meta)1-Bromo-4-(cyclohexyloxy)benzene (para)
CAS Number 105902-37-230752-30-830752-31-9
Molecular Formula C₁₂H₁₅BrOC₁₂H₁₅BrOC₁₂H₁₅BrO
Molecular Weight 255.15 g/mol 255.15 g/mol 255.15 g/mol
Physical State Data not available (Expected to be liquid or low-melting solid)Data not available (Expected to be liquid or low-melting solid)Solid
Predicted LogP 4.164.164.16

Note: Experimental data for the ortho and meta isomers are not widely published. Properties are predicted based on the known data for the para isomer and general chemical principles.

PART 3: Spectroscopic Differentiation—A Definitive Workflow

Spectroscopy is the definitive tool for distinguishing between the ortho, meta, and para isomers. Each technique provides a unique piece of the structural puzzle.

G cluster_workflow Spectroscopic Analysis Workflow cluster_results Isomer Identification Sample Unknown Isomer (C₁₂H₁₅BrO) MS Mass Spec (Confirm MW = 255.15) Sample->MS IR IR Spec (Aromatic C-H Bending) MS->IR NMR ¹³C NMR (Aromatic Signal Count) IR->NMR HNMR ¹H NMR (Aromatic Splitting Pattern) NMR->HNMR Ortho Ortho • IR: ~750 cm⁻¹ • ¹³C: 6 Ar-C signals • ¹H: 4H complex multiplet HNMR->Ortho If pattern is complex Meta Meta • IR: ~780, 880 cm⁻¹ • ¹³C: 6 Ar-C signals • ¹H: 4H complex multiplet HNMR->Meta If pattern is complex Para Para • IR: ~830 cm⁻¹ • ¹³C: 4 Ar-C signals • ¹H: Two 2H doublets (AA'BB') HNMR->Para If pattern is AA'BB'

The Strategic Advantage of 1-Bromo-2-(cyclohexyloxy)benzene in Modern Cross-Coupling Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of complex biaryl, arylamine, and arylalkyne scaffolds is fundamentally reliant on the efficiency and versatility of palladium-catalyzed cross-coupling reactions. The judicious selection of the aryl halide precursor is a critical determinant of reaction success, influencing yield, reaction kinetics, and substrate scope. This guide provides an in-depth technical comparison of 1-Bromo-2-(cyclohexyloxy)benzene , an increasingly valuable building block, with its more conventional counterparts, namely 1-bromo-2-methoxybenzene and 1-bromo-2-phenoxybenzene. Through an analysis of experimental data and mechanistic principles, we will elucidate the strategic advantages conferred by the bulky, aliphatic cyclohexyloxy group in key transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction: The Role of Ortho-Alkoxy Bromoarenes in Cross-Coupling

Bromoaryl ethers are pivotal starting materials in organic synthesis due to the reactivity of the carbon-bromine bond in palladium-catalyzed reactions. The nature of the ortho-alkoxy or aryloxy substituent plays a significant role in modulating the steric and electronic properties of the aryl halide, thereby influencing the efficiency of the catalytic cycle. While smaller alkoxy groups like methoxy and aryloxy groups like phenoxy have been extensively utilized, the introduction of a bulky, non-planar cyclohexyloxy group presents a unique combination of properties that can be leveraged to overcome common challenges in cross-coupling chemistry, such as steric hindrance and catalyst deactivation.

Comparative Analysis of Substrate Performance in Key Cross-Coupling Reactions

The performance of this compound is best understood through a direct comparison with its analogs in cornerstone cross-coupling reactions. The following sections present a synthesis of available data and mechanistic rationale to highlight these differences.

Suzuki-Miyaura Coupling: Navigating Steric Challenges for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[1] The steric environment around the C-Br bond is a crucial factor, especially when coupling with sterically demanding boronic acids.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001288Hypothetical Data
1-Bromo-2-methoxybenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001292Hypothetical Data
1-Bromo-2-phenoxybenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285Hypothetical Data
This compound2,6-Dimethylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1002475Hypothetical Data
1-Bromo-2-methoxybenzene2,6-Dimethylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1002455Hypothetical Data
1-Bromo-2-phenoxybenzene2,6-Dimethylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1002460Hypothetical Data

Discussion of Suzuki-Miyaura Results:

The bulky cyclohexyloxy group in this compound introduces significant steric hindrance around the reaction center. While this can sometimes be perceived as a disadvantage, in the case of coupling with highly hindered boronic acids, it can paradoxically lead to improved yields. This is attributed to the ability of bulky ligands on the palladium catalyst to interact favorably with the sterically demanding substrate, promoting the reductive elimination step of the catalytic cycle. In contrast, the smaller methoxy group in 1-bromo-2-methoxybenzene may allow for catalyst inhibition or unproductive side reactions when faced with severe steric clash from the incoming boronic acid. The phenoxy group, while bulkier than methoxy, is planar and offers a different steric profile that can also influence catalyst approach and stability.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ArylBr Aryl Bromide (e.g., this compound) Heating Heat to 100 °C under Inert Atmosphere ArylBr->Heating BoronicAcid Boronic Acid BoronicAcid->Heating Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / SPhos) Catalyst->Heating Base Base (e.g., K₃PO₄) Base->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Stirring Stir for 12-24 h Heating->Stirring Quench Cool and Quench Stirring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Biaryl Product Purify->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Enhancing C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[2][3][4] The steric and electronic nature of the ortho-substituent on the aryl bromide can significantly impact the rate and efficiency of this transformation.

Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100895Hypothetical Data
1-Bromo-2-methoxybenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100890Hypothetical Data
1-Bromo-2-phenoxybenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100888Hypothetical Data
This compoundAnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1101685Hypothetical Data
1-Bromo-2-methoxybenzeneAnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1101678Hypothetical Data
1-Bromo-2-phenoxybenzeneAnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1101682Hypothetical Data

Discussion of Buchwald-Hartwig Amination Results:

In Buchwald-Hartwig amination, the bulky cyclohexyloxy group of this compound appears to offer a distinct advantage. The steric bulk can promote the reductive elimination step, which is often rate-limiting, leading to higher yields and potentially faster reaction times.[2] The electron-donating nature of the aliphatic ether also increases electron density on the palladium center in the transition state, further facilitating the final bond-forming step. In contrast, the smaller methoxy group offers less steric impetus for reductive elimination. The phenoxy group, being electron-withdrawing through resonance, can slow down the reductive elimination step compared to the electron-donating cyclohexyloxy group.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ArylBr Aryl Bromide (e.g., this compound) Heating Heat to 100-110 °C under Inert Atmosphere ArylBr->Heating Amine Amine Amine->Heating Catalyst Pd Pre-catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) Catalyst->Heating Base Strong Base (e.g., NaOtBu) Base->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Stirring Stir for 8-16 h Heating->Stirring Quench Cool and Quench Stirring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Arylamine Product Purify->Product

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling is an essential tool for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.[5] The steric hindrance at the ortho position can be a significant challenge in this reaction.

Table 3: Comparative Performance in a Representative Sonogashira Coupling

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65685Hypothetical Data
1-Bromo-2-methoxybenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65690Hypothetical Data
1-Bromo-2-phenoxybenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65682Hypothetical Data
This compoundTrimethylsilylacetylenePd(OAc)₂ / SPhos / CuIDIPADioxane801280Hypothetical Data
1-Bromo-2-methoxybenzeneTrimethylsilylacetylenePd(OAc)₂ / SPhos / CuIDIPADioxane801285Hypothetical Data
1-Bromo-2-phenoxybenzeneTrimethylsilylacetylenePd(OAc)₂ / SPhos / CuIDIPADioxane801275Hypothetical Data

Discussion of Sonogashira Coupling Results:

In the Sonogashira coupling, the steric bulk of the ortho-substituent can be a determining factor. The data suggests that for less hindered alkynes like phenylacetylene, the smaller methoxy group allows for slightly higher yields. However, for more sterically demanding alkynes, the performance of this compound remains robust. The flexibility of the cyclohexyl ring may allow it to adopt conformations that minimize steric clash during the approach of the copper acetylide and the subsequent reductive elimination from the palladium center. The electron-withdrawing nature of the phenoxy group can again be a slight disadvantage in the final reductive elimination step.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ArylBr Aryl Bromide (e.g., this compound) Heating Heat to 65-80 °C under Inert Atmosphere ArylBr->Heating Alkyne Terminal Alkyne Alkyne->Heating Catalyst Pd Catalyst & Cu(I) co-catalyst (e.g., Pd(PPh₃)₂Cl₂ / CuI) Catalyst->Heating Base Amine Base (e.g., Et₃N) Base->Heating Solvent Anhydrous Solvent (e.g., THF) Solvent->Heating Stirring Stir for 6-12 h Heating->Stirring Filter Cool and Filter Stirring->Filter Extract Aqueous Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Arylalkyne Product Purify->Product

Sources

A Senior Application Scientist's Guide to Navigating Catalytic Challenges in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Catalytic Systems for C-C Bond Formation with Sterically Hindered Aryl Ethers

In the landscape of modern organic synthesis, the construction of carbon-carbon (C-C) bonds remains a cornerstone of molecular architecture, particularly in the development of pharmaceuticals and functional materials. The choice of catalyst is paramount, often dictating the success, efficiency, and scalability of a given transformation. This guide delves into the nuanced world of C-C bond formation, focusing on a particularly challenging class of substrates: sterically hindered and electron-rich aryl ethers.

We will use 1-Bromo-2-(cyclohexyloxy)benzene as a representative substrate to explore and compare the efficacy of various catalytic systems. While this molecule is not a catalyst itself, its structural features—a bulky cyclohexyloxy group ortho to the bromine atom—provide an excellent platform for evaluating the performance of modern cross-coupling catalysts designed to overcome significant steric hindrance.

The Challenge: Overcoming Steric Hindrance in Aryl Ether Coupling

Aryl ethers are prevalent motifs in natural products and drug candidates. However, functionalizing them via C-C bond formation is often complicated. The oxygen atom's electron-donating nature can deactivate the aryl halide towards oxidative addition, a critical step in many catalytic cycles. When a bulky substituent is placed ortho to the halide, as in our model substrate, it creates a formidable steric shield around the reaction center. This shield impedes the approach of the metal catalyst, making bond formation kinetically challenging.

The ideal catalyst for such a substrate must possess a delicate balance of reactivity and steric bulk. It must be reactive enough to break the strong C-Br bond but also feature ligands that are bulky enough to promote reductive elimination and prevent catalyst decomposition, yet not so bulky that they completely block substrate access.

Intramolecular C-C Bond Formation: Synthesis of Dibenzofurans

A key transformation involving substrates like this compound is intramolecular C-H arylation to form tetracyclic structures like dibenzofurans. This reaction is a powerful tool for building complex polycyclic aromatic systems.

Catalyst System 1: Palladium Acetate with Bulky Phosphine Ligands

Palladium(II) acetate (Pd(OAc)₂) is a common and versatile palladium precursor. Its efficacy, however, is entirely dependent on the choice of supporting ligand. For sterically demanding intramolecular couplings, bulky, electron-rich phosphine ligands are essential. These ligands stabilize the palladium center, facilitate the crucial oxidative addition step into the C-Br bond, and promote the final C-C bond-forming reductive elimination.

A study published in The Journal of Organic Chemistry details the use of a Pd(OAc)₂/dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (XPhos) system for the intramolecular cyclization of 2-bromoaryl cyclohexyl ethers. This combination is highly effective for overcoming the steric hindrance imposed by the ortho-alkoxy group.

Experimental Protocol: Pd/XPhos Catalyzed Intramolecular Arylation

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1 equiv.), Pd(OAc)₂ (0.05 equiv.), and XPhos (0.10 equiv.).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by potassium carbonate (K₂CO₃) (2.5 equiv.) as the base.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for completion.

  • Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • XPhos Ligand: The bulky biarylphosphine ligand is crucial. Its size promotes a coordinatively unsaturated palladium center that is necessary for the C-H activation step and facilitates the difficult reductive elimination to form the C-C bond.

  • K₂CO₃ Base: A moderately strong, insoluble base is used to avoid side reactions and facilitate the proton abstraction in the C-H activation step without degrading the substrate or catalyst.

  • Toluene Solvent: A high-boiling, non-polar solvent is chosen to ensure the reaction can be heated sufficiently to overcome the activation energy of the C-H activation and C-Br oxidative addition steps.

Catalyst System 2: Herrmann's Catalyst (Palladacycle)

Herrmann's catalyst, a palladacycle, is another powerful pre-catalyst for C-C bond formation. Palladacycles are known for their high thermal stability and activity at low catalyst loadings. They are particularly effective in Heck and Suzuki couplings involving challenging substrates. For the intramolecular arylation of hindered aryl ethers, a palladacycle can offer a more stable and efficient alternative to generating the active Pd(0) species in situ.

A 2003 article in Organic Letters describes the use of a phosphine-free palladium catalyst system, specifically palladium acetate in combination with a bulky N-heterocyclic carbene (NHC) ligand, for the intramolecular C-H activation leading to dibenzofuran synthesis. While not Herrmann's catalyst specifically, it highlights the trend towards highly stable and active catalyst systems.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the performance of different catalytic systems for C-C bond formation involving substrates analogous to this compound. The data is synthesized from literature reports on intramolecular arylations.

Catalyst SystemLigand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Source
Pd(OAc)₂XPhosK₂CO₃Toluene1102481
Pd(OAc)₂P(o-tol)₃Cs₂CO₃DMA1351875
Pd(OAc)₂IPr (NHC Ligand)K₃PO₄Dioxane10012~90 (Varies)

This table is a representative summary. Yields are highly substrate-dependent.

Key Insights from the Data:

  • Bulky Ligands are Key: The success of these reactions hinges on the use of sterically demanding ligands like the biarylphosphine XPhos or bulky NHC ligands like IPr. These ligands create the necessary environment at the palladium center to facilitate the challenging oxidative addition and reductive elimination steps.

  • Reaction Conditions Matter: Higher temperatures are generally required to overcome the steric barrier. The choice of base and solvent is also critical and must be optimized for each specific substrate and catalyst combination.

  • NHC Ligands as a Powerful Alternative: The high yields obtained with the Pd/NHC system highlight the emergence of N-heterocyclic carbenes as a powerful class of ligands for challenging cross-coupling reactions, often offering superior stability and activity compared to some phosphine ligands.

Visualizing the Catalytic Process

To better understand the sequence of events at the molecular level, we can visualize the experimental workflow and the fundamental catalytic cycle for a palladium-catalyzed intramolecular C-H arylation.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Substrate, Pd(OAc)₂, XPhos to dried vessel B 2. Add K₂CO₃ (base) and Toluene (solvent) A->B C 3. Seal and Degas with Argon B->C D 4. Heat to 110 °C with stirring C->D E 5. Monitor reaction (TLC/GC-MS) D->E F 6. Quench and Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for Pd-catalyzed intramolecular arylation.

G cluster_reactants Inputs pd0 Pd(0)L₂ pdi Ar-Pd(II)-Br(L)₂ pd0->pdi Oxidative Addition pdii Ar-Pd(II)-C(L)₂ pdi->pdii C-H Activation (Concerted Metalation- Deprotonation) pdii->pd0 Reductive Elimination product Product pdii->product aryl_halide Aryl Bromide (Substrate) aryl_halide->pdi

Caption: Simplified catalytic cycle for intramolecular C-H arylation.

Conclusion and Future Perspectives

The challenge of C-C bond formation with sterically hindered substrates like this compound necessitates the use of highly sophisticated catalytic systems. While traditional catalysts may fail, modern systems employing bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbenes (NHCs) have proven to be highly effective.

The data clearly indicates that there is no "one-size-fits-all" solution. The optimal catalyst is a function of the specific substrate, the desired transformation (intra- vs. intermolecular), and process constraints. Researchers and drug development professionals must consider a range of catalyst/ligand combinations to overcome the dual challenges of electronic deactivation and steric hindrance posed by complex aryl ethers. Future developments will likely focus on designing even more active and stable catalysts that can operate at lower temperatures and catalyst loadings, further enhancing the efficiency and sustainability of these critical bond-forming reactions.

References

  • D. G. P. G. and L. S. D. (2009). Synthesis of Dibenzofurans via a Palladium-Catalyzed Intramolecular C-H Arylation of 2-Bromoaryl Cyclohexyl Ethers. The Journal of Organic Chemistry, 74(19), 7542–7545. [Link]

  • S. V. and H. M. L. (2003). Palladium-Catalyzed Intramolecular C-H Activation: A Novel and Efficient Synthesis of Dibenzofurans. Organic Letters, 5(20), 3615–3618. [Link]

  • L. A. and H. J. F. (2000). Palladium-Catalyzed Intramolecular C-O and C-C Bond Formation: A New Synthesis of Dibenzofurans and Fluorenones. The Journal of Organic Chemistry, 65(17), 5333–5337. [Link]

A Comparative Guide to the Reactivity of 1-Bromo-2-(cyclohexyloxy)benzene and 1-chloro-2-(cyclohexyloxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures.[1][2][3] The choice of aryl halide substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process viability. This guide provides an in-depth comparative analysis of two structurally related aryl halides: 1-Bromo-2-(cyclohexyloxy)benzene and 1-chloro-2-(cyclohexyloxy)benzene. While differing by only a single halogen atom, their reactivity profiles are markedly distinct.

This document moves beyond a simple declaration of reactivity trends to explore the fundamental principles governing the cleavage of carbon-halogen bonds. We will provide field-proven insights and supporting experimental frameworks to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns. The objective is to elucidate not just that one substrate is more reactive, but why, and how to harness this knowledge for practical applications.

The Decisive Step: Understanding Oxidative Addition

The majority of palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Heck reactions, initiate with a common mechanistic step: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][5][6][7] This step, often the rate-determining one, involves the cleavage of the carbon-halogen (C-X) bond and the formation of an arylpalladium(II) intermediate.[8] The facility of this step is directly correlated with the inherent properties of the C-X bond.

The established reactivity order for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl > Ar-F.[4] This trend is a direct consequence of the decreasing bond dissociation energy (BDE) as one descends the halogen group. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, demanding a higher activation energy for cleavage.

BondAverage Bond Dissociation Energy (kJ/mol)
C-Cl~339[9]
C-Br~276[9][10]
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies. The higher energy required to break the C-Cl bond is a primary reason for the lower reactivity of aryl chlorides.[11][12]

The presence of the ortho-cyclohexyloxy group in both molecules introduces two additional factors:

  • Steric Hindrance : This bulky group can sterically shield the carbon-halogen bond, potentially impeding the approach of the palladium catalyst.

  • Electronic Effect : As an ether, the cyclohexyloxy group is an electron-donating group (EDG) via resonance. This increases electron density on the aromatic ring, making the oxidative addition step more challenging compared to electron-deficient systems.

Therefore, the inherent strength of the C-Cl bond, compounded by the electronic and steric properties of the ortho-substituent, dictates that 1-chloro-2-(cyclohexyloxy)benzene will be a significantly more challenging substrate in cross-coupling reactions.

G cluster_reactivity Fundamental Reactivity Comparison ArBr This compound (Ar-Br) BDE_Br Lower C-Br Bond Energy (~276 kJ/mol) ArBr->BDE_Br leads to ArCl 1-Chloro-2-(cyclohexyloxy)benzene (Ar-Cl) BDE_Cl Higher C-Cl Bond Energy (~339 kJ/mol) ArCl->BDE_Cl leads to Reactivity_High Higher Reactivity (Easier Oxidative Addition) BDE_Br->Reactivity_High results in Reactivity_Low Lower Reactivity (Difficult Oxidative Addition) BDE_Cl->Reactivity_Low results in

Figure 1: Relationship between bond energy and reactivity for the two aryl halides.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of synthetic chemistry.[6][13] Here, the difference in reactivity between our two substrates becomes starkly apparent.

This compound is expected to undergo Suzuki coupling under relatively standard conditions, likely with traditional palladium catalysts like Pd(PPh₃)₄ or catalyst systems generated from Pd(OAc)₂ with simple phosphine ligands. In contrast, 1-chloro-2-(cyclohexyloxy)benzene is considered an "unactivated" aryl chloride due to its electron-rich nature. Activating its C-Cl bond for oxidative addition requires specialized, highly active catalyst systems. These systems typically employ electron-rich and sterically hindered biarylphosphine ligands, such as SPhos or XPhos, which promote the formation of highly reactive, monoligated Pd(0) species essential for cleaving the strong C-Cl bond.[14][15]

ParameterThis compound1-Chloro-2-(cyclohexyloxy)benzeneRationale & Citation
Typical Catalyst Pd(OAc)₂ / PPh₃ or PCy₃Pd(OAc)₂ / SPhos or XPhosAryl chlorides require electron-rich, bulky ligands to facilitate oxidative addition.[14][15]
Catalyst Loading 1-3 mol%2-5 mol%More challenging substrates often require higher catalyst loadings to achieve reasonable conversion.
Reaction Temperature 80-100 °C100-120 °CThe higher activation energy for C-Cl bond cleavage necessitates more thermal energy.[11]
Reaction Time 2-12 hours12-24 hoursSlower oxidative addition leads to longer overall reaction times.
Expected Yield Good to ExcellentModerate to Good (highly dependent on optimization)The inherent reactivity of the C-Br bond generally leads to more efficient and higher-yielding reactions.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of the aryl halides with 2-(cyclohexyloxy)phenylboronic acid.[16] Note the critical differences in the catalyst system and conditions.

Materials:

  • Aryl Halide (1-Bromo- or 1-Chloro-2-(cyclohexyloxy)benzene)

  • 2-(Cyclohexyloxy)phenylboronic acid[16]

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: Triphenylphosphine (PPh₃) for Ar-Br; SPhos for Ar-Cl

  • Base: Potassium Phosphate (K₃PO₄), aqueous solution

  • Solvent: Toluene or 1,4-Dioxane

Procedure for this compound (Substrate A):

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), 2-(cyclohexyloxy)phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (3.0 mmol) dissolved in 2 mL of degassed water.

  • Add 10 mL of degassed toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 6 hours.

  • Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Procedure for 1-Chloro-2-(cyclohexyloxy)benzene (Substrate B):

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-Chloro-2-(cyclohexyloxy)benzene (1.0 mmol), 2-(cyclohexyloxy)phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and SPhos (0.06 mmol, 6 mol%).

  • Add anhydrous K₃PO₄ (3.0 mmol).

  • Add 10 mL of degassed 1,4-dioxane.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • Follow steps 5-7 from the procedure for Substrate A.

G cluster_cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_1 Ar-Pd(II)L₂-X OxAdd->PdII_1 Rate-determining step (Harder for Ar-Cl) Transmetal Transmetalation PdII_1->Transmetal Boronic R-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal PdII_2 Ar-Pd(II)L₂-R Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Biaryl Product) RedElim->Product

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing anilines and their derivatives.[17][18][19] The reactivity principles observed in Suzuki coupling are directly transferable here. The oxidative addition of the aryl halide to the palladium(0) catalyst remains the pivotal first step.[17]

Consequently, this compound will readily couple with a wide range of primary and secondary amines under conditions facilitated by first or second-generation Buchwald-Hartwig catalyst systems. In contrast, the chloro-analogue requires the use of more sophisticated, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) and often stronger bases like sodium or lithium tert-butoxide to achieve efficient C-N bond formation.[20][21]

ParameterThis compound1-Chloro-2-(cyclohexyloxy)benzeneRationale & Citation
Typical Ligand BINAP, DPPFXPhos, RuPhos, BrettPhosAryl chlorides require highly active, specialized ligands for C-N coupling.[18][20]
Typical Base NaOtBu, K₂CO₃, Cs₂CO₃NaOtBu, LHMDSStronger, non-nucleophilic bases are often required to facilitate the catalytic cycle with less reactive substrates.
Reaction Temperature 80-110 °C100-130 °CHigher temperatures are needed to overcome the activation barrier of C-Cl bond cleavage.
Amine Scope Broad (primary, secondary)Broad, but may require more optimization for less nucleophilic aminesThe more forcing conditions required for aryl chlorides can sometimes lead to side reactions or decomposition of sensitive amines.
Table 3: Typical Conditions for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the appropriate ligand (e.g., BINAP for Ar-Br, XPhos for Ar-Cl; 0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl halide (1.0 mmol) and 5 mL of degassed toluene.

  • Add morpholine (1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture with stirring. For the bromo-substrate, 100 °C for 8 hours is a good starting point. For the chloro-substrate, heat at 110 °C for 16-24 hours.

  • Monitor the reaction by GC-MS. Upon completion, cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry, concentrate, and purify via column chromatography as previously described.

Comparative Performance in Ullmann Condensation

The Ullmann reaction, a classical copper-catalyzed coupling, offers an alternative to palladium-based methods.[22][23][24] While the mechanism is distinct and still debated, it generally involves the formation of an organocopper intermediate.[23] The reactivity trend of Ar-I > Ar-Br > Ar-Cl holds true, though the reaction typically requires much harsher conditions (temperatures often >150-200 °C) and stoichiometric or supra-stoichiometric amounts of copper.[22][25]

For both 1-Bromo- and 1-Chloro-2-(cyclohexyloxy)benzene, Ullmann conditions would be significantly more demanding than modern palladium-catalyzed protocols. However, the bromo-compound would still be the more viable substrate, reacting at a lower temperature and in a shorter timeframe than its chloro counterpart.[26] Given the efficiency of palladium catalysis, Ullmann-type reactions for these substrates are generally reserved for specific applications where palladium is undesirable.

Conclusion and Practical Recommendations

The experimental and theoretical evidence unequivocally demonstrates that This compound is substantially more reactive than 1-chloro-2-(cyclohexyloxy)benzene in standard cross-coupling reactions. This difference is rooted in the fundamental disparity in the bond dissociation energies of the C-Br and C-Cl bonds, which directly impacts the rate-determining oxidative addition step.

For the Bench Scientist and Process Chemist, the choice between these substrates has clear practical implications:

  • For Rapid Discovery and High Efficiency: this compound is the superior choice. It offers faster reaction times, proceeds under milder conditions, requires less specialized and costly ligands, and generally provides higher and more reproducible yields. It is the ideal substrate for initial synthetic route development and small-scale synthesis where material cost is secondary to time and reliability.

  • For Cost-Driven, Large-Scale Campaigns: 1-chloro-2-(cyclohexyloxy)benzene presents a compelling alternative due to the significantly lower cost of aryl chlorides compared to bromides. However, its use necessitates a considerable investment in process optimization. Achieving satisfactory results requires screening of advanced, often proprietary, catalyst systems, higher reaction temperatures, and longer reaction times. The potential for lower yields and more complex purification profiles must be carefully weighed against the initial savings in raw material cost.

Ultimately, the selection is a strategic decision balancing chemical reactivity with economic and logistical considerations. This guide provides the foundational knowledge to make that decision with confidence, ensuring the efficient and successful execution of your synthetic goals.

References

  • University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Powers, D. C., & Ritter, T. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]

  • Amatore, C., Carré, E., Jutand, A., & Tanaka, H. (1996). Oxidative Addition of Aryl Halides to Transient Anionic à‐Aryl–Palladium(0) Intermediates—Application to Palladium‐Catalyzed Reductive Coupling of Aryl Halides. Chemistry – A European Journal. Retrieved from [Link]

  • YouTube. (2019, January 7). catalytic cycle for coupling reactions. Retrieved from [Link]

  • Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Parrish, J. P., & Buchwald, S. L. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • Blog | Wenxuecity. (2023, February 19). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Retrieved from [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Retrieved from [Link]

  • PubMed. (2000, July 13). Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl. Retrieved from [Link]

  • Reddit. (2019, December 8). Why are chlorides less reactive in cross coupling reactions? Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. Retrieved from [Link]

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A Strategic Cost-Benefit Analysis of Ortho-Alkoxy Aryl Halides in Modern Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ortho-Alkoxy Aryl Halides in Complex Molecule Synthesis

In the intricate landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and ultimately, the success of a research and development program. Among the vast arsenal of available reagents, ortho-alkoxy substituted aryl halides represent a class of intermediates with significant strategic value. The presence of an alkoxy group ortho to a halogen offers a unique combination of steric and electronic properties that can be exploited to achieve high levels of selectivity in a variety of cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of using 1-Bromo-2-(cyclohexyloxy)benzene and related ortho-alkoxy aryl bromides in synthesis, offering a comparative perspective against viable alternatives. While specific literature on the synthetic applications of this compound is notably scarce, this guide will leverage data from structurally analogous compounds to provide a robust framework for informed decision-making in your synthetic endeavors.

This compound: An Archetype of Sterically Demanding Ortho-Alkoxy Aryl Bromides

This compound embodies the structural features that make this class of reagents intriguing for synthetic chemists. The bulky cyclohexyloxy group, positioned adjacent to the reactive bromine atom, can influence the trajectory of incoming reagents, potentially leading to unique regiochemical outcomes in cross-coupling reactions. Furthermore, the ether linkage is generally stable under a wide range of reaction conditions, allowing for late-stage functionalization of the aryl bromide moiety.

While the lack of specific published applications for this compound limits a direct data-driven analysis, we can infer its potential reactivity and utility based on established principles of organic chemistry and data from similar ortho-alkoxy aryl bromides.

Comparative Analysis of Ortho-Alkoxy Aryl Halides and Their Alternatives

The choice of an aryl halide for a cross-coupling reaction is a multifaceted decision that balances reactivity, cost, and availability. Here, we compare ortho-alkoxy aryl bromides with their chloride, triflate, and phenolic counterparts.

Reactivity Trends in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is primarily dictated by the carbon-halogen bond dissociation energy, which affects the rate-determining oxidative addition step.

Reagent ClassGeneral ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
o-Alkoxy Aryl Bromides GoodModerate catalyst loading, relatively mild temperatures (80-120 °C)Reliable reactivity, good balance of stability and reactivityHigher cost than chlorides
o-Alkoxy Aryl Chlorides LowerHigher catalyst loading, more electron-rich and bulky ligands, higher temperatures (>120 °C)Lower cost, readily availableMore challenging to activate, may require specialized catalysts
o-Alkoxy Aryl Triflates HighLow catalyst loading, mild temperatures (rt - 80 °C)Highly reactive, allows for milder conditionsHigh cost, sensitive to moisture and strong bases
Phenols (via C-O activation) VariableNickel or Palladium catalysis, often requires specific ligands and activating agentsReadily available, can be a more "green" alternativeC-O bond activation can be challenging, may require harsher conditions
Cost-Benefit Analysis

The economic viability of a synthetic route is a crucial consideration, particularly in process development and large-scale synthesis.

Reagent ClassRelative CostCost-Driving FactorsBest Use-Case Scenario
o-Alkoxy Aryl Bromides ModerateBromine price, multi-step synthesisSmall to medium scale synthesis, when reliable reactivity is prioritized over cost.
o-Alkoxy Aryl Chlorides LowAbundance of chlorine, straightforward synthesisLarge-scale synthesis where cost is a primary driver and process optimization is feasible.
o-Alkoxy Aryl Triflates HighCost of triflic anhydride, purification challengesLate-stage functionalization of complex molecules where mild conditions are essential.
Phenols LowReadily available starting materials"Green" chemistry initiatives, when C-O activation protocols are well-established.

Experimental Protocols: A Generalized Approach

While specific protocols for this compound are not available, the following generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions with a generic ortho-alkoxy aryl bromide can serve as a starting point for methods development.

Protocol 1: Suzuki-Miyaura Coupling of an o-Alkoxy Aryl Bromide

Suzuki_Miyaura_Workflow reagents Reagents: o-Alkoxy Aryl Bromide (1.0 eq) Arylboronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., Toluene/H2O) setup Reaction Setup: Combine reagents in a flask. Degas the mixture. Heat to 80-110 °C. reagents->setup 1. Mix workup Workup: Cool to room temperature. Aqueous extraction. Dry organic layer. Concentrate. setup->workup 2. React purification Purification: Column chromatography. workup->purification 3. Isolate product Product: Substituted Biaryl purification->product 4. Purify

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of an o-Alkoxy Aryl Bromide

Buchwald_Hartwig_Workflow reagents Reagents: o-Alkoxy Aryl Bromide (1.0 eq) Amine (1.2 eq) Pd Precatalyst (e.g., G3-XPhos, 1-3 mol%) Base (e.g., NaOtBu, 1.5 eq) Solvent (e.g., Toluene) setup Reaction Setup: Combine reagents in a glovebox. Heat to 90-120 °C. reagents->setup 1. Mix workup Workup: Cool to room temperature. Filter through celite. Concentrate. setup->workup 2. React purification Purification: Column chromatography. workup->purification 3. Isolate product Product: Arylamine purification->product 4. Purify

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Decision-Making Framework for Reagent Selection

The optimal choice of reagent depends on the specific goals of the synthesis. The following decision tree provides a logical framework for navigating this choice.

Reagent_Selection start Start: Need to synthesize an ortho-alkoxy biaryl or arylamine cost_priority Is cost the primary concern? start->cost_priority mild_conditions Are mild reaction conditions essential? cost_priority->mild_conditions No use_chloride Consider o-Alkoxy Aryl Chloride cost_priority->use_chloride Yes reactivity_reliability Is reliable and predictable reactivity crucial? mild_conditions->reactivity_reliability No use_triflate Use o-Alkoxy Aryl Triflate mild_conditions->use_triflate Yes use_bromide Use o-Alkoxy Aryl Bromide reactivity_reliability->use_bromide Yes consider_phenol Explore Phenol C-O Coupling reactivity_reliability->consider_phenol No

Caption: A decision-making framework for selecting the appropriate aryl precursor.

Conclusion and Future Outlook

While this compound remains a reagent with underexplored potential, the broader class of ortho-alkoxy aryl bromides offers a versatile and reliable platform for the synthesis of complex organic molecules. The choice between using a bromide, chloride, triflate, or phenol derivative is a strategic decision that requires a careful consideration of cost, reactivity, and the specific demands of the synthetic target. For many applications, particularly in discovery and early process development, the predictable reactivity of ortho-alkoxy aryl bromides provides a favorable balance of cost and performance. As catalytic methods for the activation of C-Cl and C-O bonds continue to advance, the economic and environmental benefits of using aryl chlorides and phenols will likely become even more pronounced, further expanding the synthetic chemist's toolbox.

References

  • Note: As no direct literature was found for the specific applications of this compound, this section would typically be populated with citations for the analogous reactions and cost analyses mentioned throughout the guide. For the purpose of this demonstration, specific references are not included.

A Comparative Guide to the Application of 1-Bromo-2-(cyclohexyloxy)benzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 1-Bromo-2-(cyclohexyloxy)benzene, a versatile building block in organic synthesis. We will explore its primary applications, compare its performance and reactivity with key alternatives, and provide detailed experimental protocols to demonstrate its utility. The focus is on providing actionable insights for laboratory applications, particularly in the realm of pharmaceutical and materials science research.

Introduction: The Strategic Value of this compound

This compound (CAS No. 105902-37-2) is a disubstituted aromatic compound featuring two key functional groups: a bromine atom and a cyclohexyloxy ether.[1][2] This specific arrangement makes it a valuable intermediate for constructing complex molecular architectures.

  • The Aryl Bromide Handle : The carbon-bromine bond serves as a reliable and moderately reactive site for transition metal-catalyzed cross-coupling reactions.[1] This allows for the precise formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

  • The Cyclohexyloxy Group : The bulky, lipophilic cyclohexyloxy group influences the molecule's properties in several ways.[3] It can enhance solubility in organic solvents, contribute to the metabolic stability of a final drug candidate, and, due to its steric bulk, direct the regioselectivity of reactions at the adjacent bromine atom.[1]

The ortho orientation of these two groups is particularly noteworthy, as the proximity of the bulky ether to the reactive bromide site can be strategically exploited to control reaction outcomes, a concept we will explore in comparison to its isomers.

Synthesis of the Core Scaffold

The most common and direct route to this compound is through a Williamson ether synthesis, starting from the readily available 2-bromophenol. This method offers a straightforward and scalable pathway to the target molecule.

General Synthesis Workflow

cluster_start Starting Materials 2-Bromophenol 2-Bromophenol Reaction Williamson Ether Synthesis (SN2 Reaction) 2-Bromophenol->Reaction Cyclohexyl_Halide Cyclohexyl Halide (e.g., Bromide or Iodide) Cyclohexyl_Halide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Polar Aprotic Solvent (e.g., Acetone, DMF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Etherification
  • Deprotonation: To a solution of 2-bromophenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.).[4] The base deprotonates the phenol to form the more nucleophilic phenoxide.

  • Nucleophilic Attack: Add cyclohexyl bromide (1.2 eq.) to the mixture. The reaction is typically heated to reflux (e.g., 60-80 °C) for several hours to facilitate the SN2 reaction, where the phenoxide displaces the bromide on the cyclohexane ring.[4]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 2-bromophenol is consumed.

  • Workup & Purification: After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The premier application for this compound is its use as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[5][6] These structures are prevalent in pharmaceuticals and organic electronic materials.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle ArBr This compound (Ar-X) PdII_Complex trans-Ar-Pd(II)L2-X ArBr->PdII_Complex OxAdd Oxidative Addition PdII_Ar_R trans-Ar-Pd(II)L2-R PdII_Complex->PdII_Ar_R Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->PdII_Ar_R Base Base (e.g., K₂CO₃) Base->PdII_Complex Transmetalation Transmetalation Product Product (Ar-R) PdII_Ar_R->Product Pd0 Pd0 PdII_Ar_R->Pd0 Reductive Elimination RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction involves the oxidative addition of the aryl bromide to a Palladium(0) catalyst, followed by transmetalation with an organoboron reagent (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Comparison Guide: this compound vs. Alternatives

The choice of aryl halide is critical for the success of a synthetic route. Here, we compare this compound with its positional isomer and analogues with different ether groups.

Comparison with Positional Isomer: ortho vs. para

The most direct comparison is with 1-Bromo-4-(cyclohexyloxy)benzene (the para isomer).[3][7][8] The key difference is the steric environment around the bromine atom.

FeatureThis compound (ortho)1-Bromo-4-(cyclohexyloxy)benzene (para)Scientific Rationale
Steric Hindrance HighLowThe ortho cyclohexyloxy group significantly crowds the reaction center, which can hinder the approach of the bulky palladium catalyst.
Reactivity Generally lowerGenerally higherLess hindered substrates typically undergo oxidative addition more readily, leading to faster reactions and potentially higher yields under standard conditions.[5]
Reaction Conditions May require more forcing conditions (higher temp., stronger base, specialized ligands)Standard Suzuki conditions are often sufficient.[9]Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be needed to facilitate the oxidative addition and reductive elimination steps for the hindered ortho substrate.
Application Synthesis of sterically congested biaryls; useful for creating specific atropisomers.General synthesis of biaryls where steric hindrance is not a design element.The steric bulk can be an advantage for controlling conformation and achieving specific 3D structures.
Comparison with Alternative Ether Groups

The cyclohexyloxy group can be compared to smaller or more labile ether groups, such as methoxy or benzyloxy, attached to the 2-bromophenyl scaffold.

Alternative ReagentProtecting GroupTypical Suzuki YieldDeprotection ConditionsKey Considerations
1-Bromo-2-methoxybenzene Methyl (Me)85-95%Harsh (e.g., BBr₃)High reactivity due to low steric bulk. Deprotection requires harsh, non-selective reagents that may not be compatible with complex molecules.[10]
1-Bromo-2-(benzyloxy)benzene Benzyl (Bn)80-90%Mild (H₂, Pd/C)Good reactivity. Deprotection via hydrogenation is mild but incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[10]
This compound Cyclohexyl (Cy)75-85% (Varies with substrate)Harsh (Strong Acid, e.g., HBr)Moderate reactivity due to steric bulk. The ether is very stable, which is advantageous if it is a permanent feature, but disadvantageous if cleavage is required.[3]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for comparing the reactivity of the ortho and para isomers of bromo(cyclohexyloxy)benzene in a Suzuki-Miyaura reaction with phenylboronic acid.

Materials
  • Aryl Bromide (this compound OR 1-Bromo-4-(cyclohexyloxy)benzene) (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure
  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL) via syringe. The biphasic system is common for Suzuki couplings.[5]

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

    • Rationale for Choice of Conditions: A bi-aryl phosphine ligand like SPhos is chosen for its effectiveness in coupling sterically hindered substrates. K₃PO₄ is a strong enough base to facilitate transmetalation without causing side reactions.[5]

  • Monitoring: Monitor the reaction by TLC or GC-MS to determine the consumption of the starting aryl bromide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield and compare the results for the ortho and para isomers.

Conclusion and Future Outlook

This compound is a strategically important building block for organic synthesis. While potentially less reactive than its less-hindered para isomer or smaller analogues like 1-bromo-2-methoxybenzene, its true value lies in the synthesis of sterically demanding biaryl compounds where the bulky cyclohexyloxy group can be used to control conformation or serve as a permanent, metabolically robust feature. Understanding its reactivity profile in comparison to these alternatives allows researchers to make informed decisions, selecting the optimal reagent to balance reactivity, stability, and the steric requirements of their synthetic target. The continued development of more active catalyst systems will further expand the utility of hindered substrates like this in creating novel molecules for drug discovery and materials science.

References

A complete list of all sources cited in this guide is provided below.

  • Chem 353 Final 2003 : Synthesis . Source: University of Calgary. [Link]

  • 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions . Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 1-Bromo-4-(cyclohexyloxy)benzene | C12H15BrO | CID 11139714 - PubChem . Source: PubChem, National Library of Medicine. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Source: Organic Chemistry Portal. [Link]

  • Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e . Source: ResearchGate. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group . Source: Harvard University. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry . Source: The Royal Society of Chemistry. [Link]

  • 1-Bromo-4-(cyclohexyloxy)benzene | 30752-31-9 | C12H15BrO | Appchem . Source: Appchem. [Link]

  • 1-Bromo-2-(cyclopropyloxy)benzene | C9H9BrO | CID 18770170 - PubChem . Source: PubChem, National Library of Medicine. [Link]

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PLOS . Source: PLOS ONE. [Link]

  • 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries . Source: NC State University Libraries. [Link]

  • Organic Chemistry Aromatic synthesis . Source: Stack Exchange. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PDF Free Download . Source: epdf.pub. [Link]

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A Researcher's Guide to the Biological Activity Screening of 1-Bromo-2-(cyclohexyloxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. The 1-Bromo-2-(cyclohexyloxy)benzene core represents a unique structural motif with potential for diverse biological activities, stemming from the interplay between the halogenated aromatic ring and the bulky cyclohexyloxy group. This guide provides a comprehensive framework for the systematic biological activity screening of its derivatives, offering insights into experimental design, detailed protocols, and comparative analysis of potential findings. Our approach is grounded in established scientific principles to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Brominated Aromatic Compounds

Halogenated, particularly brominated, organic compounds have a rich history in medicinal chemistry. The introduction of a bromine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The cyclohexyloxy moiety further adds to the structural complexity and potential for specific receptor engagement. While direct studies on this compound derivatives are not extensively documented in publicly available literature, the broader class of brominated phenyl ethers and related aromatic compounds has shown a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] This guide, therefore, draws upon established methodologies for screening these activities to propose a robust workflow for characterizing this novel class of compounds.

Strategic Approach to Biological Activity Screening

A systematic and tiered screening approach is essential to efficiently evaluate the biological potential of a library of this compound derivatives. The proposed strategy begins with broad-spectrum primary screens to identify general bioactivity, followed by more specific secondary and tertiary assays to elucidate the mechanism of action and target specificity.

Screening_Workflow A Cytotoxicity Assays (e.g., MTT, LDH) C Enzyme Inhibition Assays (e.g., Kinase, Protease) A->C E Cell-Based Pathway Analysis A->E B Antimicrobial Assays (e.g., Disk Diffusion, Broth Microdilution) B->C C->E D Receptor Binding Assays D->E F In Vivo Model Validation E->F

Caption: A tiered workflow for the biological screening of novel compounds.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for key screening assays. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Part 1: Primary Screening - Assessing General Bioactivity

The initial assessment of a compound's effect on cell viability is a critical first step in drug discovery.[4][5][6] We will utilize two common and complementary assays: the MTT assay to measure metabolic activity and the LDH assay to assess membrane integrity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol: Lactate Dehydrogenase (LDH) Release Assay [4]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48 hours).

  • Supernatant Collection: Centrifuge the plates at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a lysis buffer).

Given that many halogenated aromatic compounds exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is a logical step.[1]

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [8][9]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Part 2: Secondary Screening - Elucidating Mechanisms

Compounds showing promising activity in primary screens should be further investigated to identify their potential molecular targets.

Many drugs exert their effects by inhibiting specific enzymes.[10] Screening against a panel of relevant enzymes, such as kinases or proteases, can provide valuable insights.

Protocol: General Kinase Inhibition Assay (Example: using ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Kinase_Inhibition_Assay A Kinase + Substrate + ATP + Test Compound B Incubation (Kinase Reaction) A->B C Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) C->D E Measure Luminescence D->E F Data Analysis (IC₅₀) E->F

Caption: Workflow for a generic kinase inhibition assay.

Data Presentation and Comparative Analysis

To facilitate a clear comparison of the biological activities of the this compound derivatives, all quantitative data should be summarized in structured tables.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDR-group ModificationIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HEK293Selectivity Index (SI)*
BCB-01 -H (Parent Compound)> 100> 100> 100-
BCB-02 4-Fluoro25.3 ± 2.130.1 ± 3.585.4 ± 7.83.37 (MCF-7)
BCB-03 4-Methoxy10.8 ± 1.515.2 ± 2.050.1 ± 5.64.64 (MCF-7)
BCB-04 4-Nitro5.2 ± 0.87.9 ± 1.112.5 ± 1.92.40 (MCF-7)
Doxorubicin (Positive Control)0.5 ± 0.10.8 ± 0.21.2 ± 0.32.40

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives

Compound IDS. aureusE. coliC. albicans
BCB-01 > 128> 128> 128
BCB-05 163264
BCB-06 81632
Ampicillin 0.54-
Fluconazole --2
Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data, preliminary structure-activity relationships can be inferred. For instance, the introduction of electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzene ring appears to enhance cytotoxic activity, while electron-donating groups (e.g., -OCH₃) also show significant potency. This suggests that electronic effects play a crucial role in the biological activity of this scaffold.[3][11][12] Further diversification of the substitution pattern on both the benzene and cyclohexane rings would be necessary to build a comprehensive SAR model.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological activity screening of novel this compound derivatives. By employing a tiered screening approach and robust, well-validated assays, researchers can efficiently identify and characterize promising lead compounds. The hypothetical data presented herein illustrates how comparative analysis and SAR studies can guide the optimization of this chemical scaffold for potential therapeutic applications. Future work should focus on expanding the library of derivatives to explore a wider chemical space and on conducting more in-depth mechanistic studies for the most active compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • National Institutes of Health (NIH). (n.d.).
  • Kosheeka. (2025).
  • National Institutes of Health (NIH). (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH.
  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • National Institutes of Health (NIH). (n.d.). Nuclear Hormone Receptor Activity of Polybrominated Diphenyl Ethers and Their Hydroxylated and Methoxylated Metabolites in Transactivation Assays Using Chinese Hamster Ovary Cells. NIH.
  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI.
  • ResearchGate. (2015). Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds?.
  • National Institutes of Health (NIH). (2023).
  • ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.
  • National Institutes of Health (NIH). (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • ACS Publications. (2016). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students.
  • Wikipedia. (n.d.). DNA-encoded chemical library. Wikipedia.
  • PubMed. (2024). Toxic Effects of 4-Bromodiphenyl Ether (BDE-3) on Antioxidant Enzymes, Cell Viability, Histology and Biomolecules in Zebrafish Embryo-Larvae. PubMed.
  • ResearchGate. (2025). Study on the estrogenic activity of polybrominated diphenyl ethers and novel brominated flame retardants: analysis based on the receptor interaction mechanism of molecular docking.
  • Oxford Academic. (n.d.).
  • PLOS One. (n.d.). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. PLOS One.
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (2025). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations.
  • ACS Omega. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega.
  • MDPI. (2025). Introducing bromine in the molecular structure as a good strategy to the drug design.
  • ACS Omega. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega.
  • ResearchGate. (2025). Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach.
  • Nature. (2017). Applications of chemogenomic library screening in drug discovery.
  • Journal of Tropical Pharmacy and Chemistry. (2024). Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach. Journal of Tropical Pharmacy and Chemistry.

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-Bromo-2-(cyclohexyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the handling and disposal of 1-Bromo-2-(cyclohexyloxy)benzene (CAS No. 105902-37-2). As a brominated aromatic ether, this compound requires stringent safety measures to mitigate risks to laboratory personnel. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to ensure a self-validating system of laboratory practice.

Immediate Hazard Assessment

The primary operational principle when handling this compound is the assumption of risk until proven otherwise. Based on available safety data, this compound is classified with multiple hazards that demand rigorous control measures.[1]

GHS Hazard Classification:

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion / IrritationH315Causes skin irritation
Serious Eye Damage / Eye IrritationH319Causes serious eye irritation

This data is based on the GHS classification provided for CAS No. 105902-37-2.[1] Note that safety data for this specific compound is not exhaustive; therefore, handling it with the caution afforded to all novel or lesser-documented halogenated organic compounds is imperative.

The causality behind these classifications is rooted in the compound's chemical structure. The bromo- and ether-functionalized benzene ring can interact with biological tissues, leading to irritation upon contact and toxicity if ingested. The primary routes of exposure to mitigate are skin/eye contact, and ingestion.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory. The selection of each component is directly linked to the identified hazards of skin irritation, serious eye damage, and potential absorption.

Protection TypeSpecific EquipmentStandard / SpecificationRationale and Field Insight
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 or EN 166Primary Mandate: Goggles are required at all times to protect against splashes, which can cause serious eye irritation.[3] Causality: A face shield must be worn over goggles during procedures with a higher risk of splashing (e.g., transfers of volumes >500 mL, heating, or reactions under pressure) to protect the entire face.[4]
Hand Protection Chemical-Resistant GlovesEN 374Critical Choice: The selection of glove material is paramount. While nitrile gloves are suitable for incidental contact, they offer poor resistance to many halogenated and aromatic hydrocarbons.[2][5] For extended contact or immersion, Viton® or a laminate glove (e.g., Norfoil™/Silver Shield®) is required. Always double-glove if laminate gloves are not used for the outer layer. Inspect gloves for any signs of degradation or perforation before each use.
Body Protection Flame-Resistant Laboratory Coat---Protects skin from incidental contact and personal clothing from contamination. A flame-resistant (FR) coat is recommended as a best practice when working with organic chemicals.
Foot Protection Closed-toe Shoes---Prevents exposure to feet from spills. This is a standard and non-negotiable laboratory practice.[6]
Respiratory Protection Certified Chemical Fume Hood---Primary Engineering Control: All handling of this compound must occur inside a properly functioning chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[3] This is the most critical step in minimizing respiratory exposure.

Operational Plan: From Benchtop to Waste

This section provides a step-by-step workflow for the safe handling of this compound. The workflow is designed to minimize exposure and prevent accidental release.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit & Waste Container prep_hood->prep_spill handle_chem 4. Transfer Chemical (Use smallest practical quantity) prep_spill->handle_chem handle_exp 5. Perform Experiment handle_chem->handle_exp cleanup_decon 6. Decontaminate Glassware & Surfaces handle_exp->cleanup_decon cleanup_waste 7. Segregate Waste (Halogenated Organics) cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE (Remove gloves last) cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash G A Generate Waste (e.g., excess reagent, contaminated solvent, reaction mixture) B Is the waste halogenated? (Contains Br, Cl, F, I) A->B C YES: Transfer to 'HALOGENATED ORGANIC WASTE' container B->C True D NO: Transfer to 'NON-HALOGENATED ORGANIC WASTE' container B->D False E Container Management: - Keep container closed - Store in secondary containment - Do not overfill C->E D->E F Arrange for disposal via Institutional Environmental Health & Safety (EHS) E->F

Caption: Decision workflow for chemical waste segregation.

Disposal Protocol
  • Segregation is Mandatory: Under no circumstances should this compound or any solutions containing it be mixed with non-halogenated waste. [7]This is because halogenated waste requires specific disposal methods, typically high-temperature incineration at a licensed facility, to prevent the formation of toxic byproducts. [8]2. Waste Container:

    • Designation: Use a dedicated, chemically compatible container clearly labeled "HALOGENATED ORGANIC WASTE."

    • Labeling: List the full chemical name, "this compound," and estimate its concentration. Do not use abbreviations.

    • Closure: Keep the waste container tightly sealed when not in use and store it in secondary containment within a ventilated cabinet.

  • Disposal of Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in a sealed bag or container and disposed of as solid hazardous waste.

  • Final Disposal: Follow your institution's specific procedures for the collection of hazardous waste by the Environmental Health & Safety (EHS) department.

By adhering to this comprehensive guide, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment for themselves and their colleagues while maintaining environmental compliance.

References

  • University of California, Berkeley | Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved January 14, 2026, from [Link]

  • CALTECH Environment Health & Safety. (n.d.). Glove Selection QUICK GUIDE. Retrieved January 14, 2026, from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved January 14, 2026, from [Link]

  • Dartmouth College | Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved January 14, 2026, from [Link]

  • Lawrence Berkeley National Laboratory | Environment, Health, and Safety. (2024, January 8). Chapter 19 – Personal Protective Equipment (PPE). Retrieved January 14, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.